Product packaging for D-Tagatose-13C-1(Cat. No.:)

D-Tagatose-13C-1

Cat. No.: B12394116
M. Wt: 181.15 g/mol
InChI Key: BJHIKXHVCXFQLS-UZHOXOSUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-Tagatose-13C-1 is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B12394116 D-Tagatose-13C-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

IUPAC Name

(3S,4S,5R)-1,3,4,5,6-pentahydroxy(213C)hexan-2-one

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m1/s1/i4+1

InChI Key

BJHIKXHVCXFQLS-UZHOXOSUSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([13C](=O)CO)O)O)O)O

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to D-Tagatose-13C-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tagatose-13C-1 is a stable isotope-labeled form of D-tagatose, a naturally occurring ketohexose and a stereoisomer of D-fructose.[1] The incorporation of a carbon-13 (¹³C) isotope at the C-1 position makes it a valuable tracer for metabolic studies, allowing researchers to track its absorption, distribution, metabolism, and excretion (ADME) in vivo and in vitro. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, applications in metabolic research, and relevant experimental protocols.

Chemical and Physical Properties

The general properties of D-tagatose are well-documented and are summarized in the table below. The isotopic labeling at the C-1 position in this compound results in a slightly higher molecular weight compared to its unlabeled counterpart.

PropertyValue
Chemical Formula ¹³C¹²C₅H₁₂O₆
Molecular Weight ~181.15 g/mol
Appearance White crystalline powder
Sweetness Approximately 92% that of sucrose
Caloric Value ~1.5 kcal/g
Melting Point 134-137 °C
Solubility Soluble in water

Synthesis of this compound

Hypothetical Synthesis Workflow:

Caption: A logical workflow for the synthesis of this compound.

Metabolic Pathways of D-Tagatose

D-tagatose is primarily metabolized in the liver. Two main pathways have been identified for its catabolism: the D-tagatose-6-phosphate pathway and the D-tagatose-1-phosphate pathway.[3][4] The use of this compound allows for the precise tracing of the carbon backbone through these metabolic routes.

D-Tagatose-6-Phosphate Pathway

This pathway is prominent in certain microorganisms like Staphylococcus aureus.[3] It involves the phosphorylation of D-tagatose at the C-6 position, followed by further enzymatic conversions.

D-Tagatose-6-Phosphate_Pathway Tag D-Tagatose Tag6P D-Tagatose-6-Phosphate Tag->Tag6P Tagatose-6-phosphate kinase Tag16BP D-Tagatose-1,6-Bisphosphate Tag6P->Tag16BP Tagatose-1,6-bisphosphate aldolase DHAP Dihydroxyacetone Phosphate Tag16BP->DHAP G3P Glyceraldehyde-3-Phosphate Tag16BP->G3P Glycolysis Glycolysis DHAP->Glycolysis G3P->Glycolysis

Caption: The D-Tagatose-6-Phosphate metabolic pathway.

D-Tagatose-1-Phosphate Pathway

In humans, D-tagatose is primarily metabolized via phosphorylation at the C-1 position by fructokinase. The resulting D-tagatose-1-phosphate is then cleaved by aldolase into dihydroxyacetone phosphate and glyceraldehyde, which enter the glycolytic pathway.[5]

D-Tagatose-1-Phosphate_Pathway Tag D-Tagatose Tag1P D-Tagatose-1-Phosphate Tag->Tag1P Fructokinase DHAP Dihydroxyacetone Phosphate Tag1P->DHAP Aldolase Glyceraldehyde Glyceraldehyde Tag1P->Glyceraldehyde Aldolase Glycolysis Glycolysis DHAP->Glycolysis Glyceraldehyde->Glycolysis

Caption: The D-Tagatose-1-Phosphate metabolic pathway in humans.

Applications in Research and Drug Development

This compound is a powerful tool for:

  • Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions within a biological system.[6][7] By tracking the incorporation of the ¹³C label into downstream metabolites, researchers can elucidate the activity of various metabolic pathways.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of D-tagatose and its metabolites.

  • Drug Development: Investigating the effects of drug candidates on carbohydrate metabolism. D-tagatose has been studied for its potential in managing type 2 diabetes.[8]

  • Nutritional Science: Understanding the metabolic fate of this low-calorie sweetener and its impact on gut microbiota.

Experimental Protocols

A detailed, published experimental protocol specifically for this compound is not currently available. However, a general workflow for a ¹³C metabolic flux analysis experiment can be adapted for its use.

General Protocol for ¹³C Metabolic Flux Analysis

Caption: A generalized workflow for a ¹³C metabolic flux analysis experiment.

Methodology Details:

  • Experimental Design: Define the biological question, select the appropriate model system (cell line or animal model), and determine the concentration and duration of this compound administration.

  • Tracer Experiment: Introduce this compound to the system and allow for its metabolism.

  • Sample Collection and Metabolite Extraction: Collect samples at various time points and perform a robust metabolite extraction to quench enzymatic activity and preserve the metabolic state.

  • Isotopic Labeling Measurement: Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the mass isotopomer distribution of key metabolites.[7]

  • Flux Estimation: Utilize specialized software (e.g., INCA, Metran) to fit the measured isotopologue data to a metabolic network model and estimate the intracellular fluxes.[9]

  • Statistical Analysis and Interpretation: Perform statistical analysis to assess the confidence of the estimated fluxes and interpret the biological significance of the results.

Data Presentation

Quantitative data from a hypothetical metabolic tracing study using this compound is presented below. This table illustrates how the isotopic enrichment in key metabolites could be summarized.

MetaboliteIsotopic Enrichment (%)
D-Tagatose-1-Phosphate95 ± 2
Dihydroxyacetone Phosphate45 ± 5
Glyceraldehyde-3-Phosphate42 ± 4
Lactate15 ± 3
Citrate10 ± 2

Conclusion

This compound is a valuable research tool for scientists and drug development professionals investigating carbohydrate metabolism. Its ability to trace the metabolic fate of D-tagatose provides critical insights into metabolic pathways and their regulation. While specific, detailed protocols for its use are not widely published, established methodologies for stable isotope tracing and metabolic flux analysis can be readily adapted. The continued use of this compound and other isotopically labeled sugars will undoubtedly contribute to a deeper understanding of metabolic processes in health and disease.

References

An In-depth Technical Guide to the Chemical Properties of D-Tagatose-13C-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core chemical properties of D-Tagatose-13C-1, tailored for researchers, scientists, and professionals in drug development. This document outlines its chemical identity, physical characteristics, and provides detailed experimental protocols for its synthesis.

Chemical and Physical Properties

This compound is a stable isotope-labeled version of D-Tagatose, a naturally occurring monosaccharide and a stereoisomer of D-fructose.[1][2] The incorporation of a 13C isotope at the C-1 position makes it a valuable tool in metabolic research and as an internal standard for mass spectrometry-based applications.[3][4]

Table 1: General and Physical Properties of D-Tagatose and its 13C-labeled Isotopologues

PropertyValueSource
Chemical Formula ¹³CC₅H₁₂O₆ (for D-Tagatose-1-¹³C)[5][6]
C₆H₁₂O₆ (unlabeled)[1][7]
Molecular Weight 181.15 g/mol (for single ¹³C label)[5][6][8][9]
180.16 g/mol (unlabeled)[1][7][10]
CAS Number 478506-42-2 (for D-Tagatose-1-¹³C)[5][8][9]
478506-44-4 (for D-Tagatose-2-¹³C)[6]
87-81-0 (for unlabeled D-Tagatose)[1]
Appearance White crystalline powder[1][7][11]
Melting Point 133-137 °C (unlabeled)[1][12]
Solubility in Water 160 g/100 ml at 20°C (unlabeled)[12]
Solubility in Ethanol 0.02 g/100 ml at 22°C (unlabeled)[12]
Optical Rotation [α]D²⁰ -4° to -7° (1% aqueous solution, unlabeled)[11][12]

Synthesis of D-[UL-13C6]Tagatose

A concise and scalable synthesis method for D-[UL-13C6]tagatose has been developed, starting from the readily available D-[UL-13C6]fructose. The key step in this synthesis is the epimerization at the C-4 position through an oxidation/reduction sequence.[13]

Experimental Protocol: Synthesis of D-[UL-13C6]Tagatose from D-[UL-13C6]Fructose [13][14]

This protocol is adapted from the synthesis of fully protected natural D-tagatose and its uniformly labeled counterpart.[13]

Materials:

  • D-[UL-13C6]fructose

  • Dess-Martin periodinane

  • Sodium borohydride (NaBH₄)

  • Solvents for reaction and chromatography

Procedure:

  • Protection of D-[UL-13C6]fructose: The hydroxyl groups of D-[UL-13C6]fructose are protected to prevent side reactions.

  • Oxidation: The protected D-[UL-13C6]fructose is subjected to oxidation at the C-4 position using Dess-Martin periodinane. This step converts the hydroxyl group into a ketone.

  • Reduction: The resulting keto-intermediate is then reduced using sodium borohydride (NaBH₄). This reduction is stereoselective, leading to the epimerization at the C-4 position, thus forming the tagatose configuration.

  • Deprotection: The protecting groups are removed to yield D-[UL-13C6]tagatose.

  • Purification: The final product is purified using chromatographic techniques to separate it from any remaining reactants or byproducts.

Yield: The synthesis of D-[UL-¹³C₆]Tagatose from D-[UL-¹³C₆]fructose has been reported with an overall yield of 16% after six steps and four chromatographic purifications.[13][14]

Below is a DOT script visualizing the general workflow for the synthesis of D-Tagatose-13C.

G cluster_synthesis Synthesis Workflow of D-[UL-13C6]Tagatose A D-[UL-13C6]Fructose (Starting Material) B Protection of Hydroxyl Groups A->B C Oxidation at C-4 (Dess-Martin Periodinane) B->C D Protected Keto-Intermediate C->D E Reduction (NaBH4) D->E F Protected D-[UL-13C6]Tagatose E->F G Deprotection F->G H Crude D-[UL-13C6]Tagatose G->H I Chromatographic Purification H->I J Pure D-[UL-13C6]Tagatose I->J

Synthesis workflow for D-[UL-13C6]Tagatose.

Analytical Methods

High-resolution analytical methods are crucial for the quality control of D-Tagatose and its isotopologues. Capillary electrophoresis (CE) has been established as a robust and rapid technique for the separation and quantification of D-tagatose in the presence of process-related impurities such as lactose, D-glucose, D-galactose, and D-talose.[15] This method can be adapted for the analysis of this compound.

Experimental Protocol: Capillary Electrophoresis for D-Tagatose Analysis [15]

  • Background Electrolyte (BGE): 36 mM of Na₂HPO₄ and 130 mM of NaOH.

  • pH: 12.6.

  • Voltage: +18 kV for high resolution or -18 kV for high throughput.

  • Detection: Direct UV detection at 265 nm.

This method allows for good separation of sugars in under 20 minutes for high-resolution analysis and under 4 minutes for high-throughput applications.[15]

The following DOT script illustrates a general analytical workflow for quality control.

G cluster_analysis Analytical Workflow for this compound QC A This compound Sample B Sample Preparation (Dilution) A->B C Capillary Electrophoresis (CE) Analysis B->C D Data Acquisition (UV Detector at 265 nm) C->D E Data Analysis (Purity & Quantification) D->E F Quality Control Report E->F

Analytical workflow for this compound quality control.

Applications in Research

This compound is a valuable tool for researchers in several fields:

  • Metabolic Studies: As a stable isotope-labeled sugar, it can be used as a tracer to study metabolic pathways, particularly those related to carbohydrate metabolism.[16][17] Its metabolism is thought to be similar to that of fructose, but at a slower rate.[16]

  • Pharmacokinetics: It can be used to investigate the absorption, distribution, metabolism, and excretion (ADME) of D-tagatose.

  • Internal Standard: In quantitative mass spectrometry, this compound serves as an ideal internal standard for the accurate measurement of unlabeled D-tagatose in biological matrices.[3][4]

  • Functional Food Development: D-tagatose is a low-calorie sweetener with prebiotic properties and a low glycemic index, making it a promising ingredient for functional foods, particularly for managing blood glucose levels.[2][18][19][20] The 13C-labeled version can aid in research to substantiate these health claims.

The metabolism of D-tagatose involves its conversion to D-tagatose-1-phosphate, which can influence glycogen metabolism.[16][17]

The following DOT script depicts a simplified overview of D-tagatose's proposed role in glucose metabolism.

G cluster_pathway Proposed Influence of D-Tagatose on Glucose Metabolism A D-Tagatose B D-Tagatose-1-Phosphate A->B Phosphorylation H Inhibition of Intestinal Disaccharidases & Glucose Transport A->H Directly C Glucokinase Activity B->C Promotes F Glycogen Phosphorylase B->F Inhibits D Glucose to Glucose-6-Phosphate C->D Catalyzes E Glycogen Synthesis (Storage) D->E G Glycogen Breakdown F->G Catalyzes I Reduced Glucose Absorption H->I

Proposed influence of D-Tagatose on glucose metabolism.

References

An In-depth Technical Guide to the Synthesis and Purification of D-Tagatose-13C-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of D-Tagatose labeled with carbon-13 at the first position (D-Tagatose-13C-1). The information presented herein is compiled from established chemical and enzymatic approaches for synthesizing labeled hexoses, offering a foundational framework for researchers in metabolic studies, drug development, and advanced analytical chemistry.

Introduction

D-Tagatose is a naturally occurring ketohexose, an epimer of D-fructose at the C-4 position. It is a low-calorie sweetener with emerging applications in the food and pharmaceutical industries. The synthesis of isotopically labeled D-Tagatose, particularly this compound, is of significant interest for use as an internal standard in mass spectrometry-based assays and for tracing metabolic pathways in biological systems. This guide details both a chemical and an enzymatic route for the synthesis of this compound, along with a robust purification protocol.

Synthesis of this compound

Two primary routes are considered for the synthesis of this compound: a multi-step chemical synthesis starting from D-Fructose-1-13C, and an enzymatic approach using L-arabinose isomerase with D-Galactose-1-13C as the substrate.

Chemical Synthesis from D-Fructose-1-13C

A viable and scalable chemical synthesis of this compound can be adapted from the established synthesis of uniformly labeled D-tagatose.[1][2] This pathway involves the epimerization at the C-4 position of a protected D-fructose derivative through an oxidation-reduction sequence.

  • Protection of D-Fructose-1-13C: The hydroxyl groups of D-Fructose-1-13C are protected to prevent side reactions. A common method is the formation of acetonide or benzylidene acetal derivatives.

  • Oxidation at C-4: The free hydroxyl group at the C-4 position is oxidized to a ketone using a mild oxidizing agent such as Dess-Martin periodinane.

  • Reduction of the C-4 Ketone: The resulting ketone is then reduced with a hydride reagent, typically sodium borohydride (NaBH4), to yield a mixture of epimers at the C-4 position.

  • Deprotection: The protecting groups are removed under appropriate conditions (e.g., acidic hydrolysis for acetonides) to yield this compound.

  • Purification: The final product is purified from the reaction mixture using chromatographic techniques.

A concise, easily scalable synthesis of a rare ketohexose, d-tagatose, was developed, that is compatible with the preparation of d-[UL-13C6]tagatose.[1][2] Epimerization of the widely available and inexpensive ketohexose d-fructose at the C-4 position via an oxidation/reduction (Dess-Martin periodinane/NaBH4) was a key step in the synthesis.[1][2]

The following table summarizes the expected yields for the synthesis of labeled D-tagatose based on published data for the synthesis of D-[UL-13C6]Tagatose.[1][2]

StepReactionStarting MaterialProductOverall Yield (%)Reference
1-5Chemical SynthesisD-[UL-13C6]fructose (465 mg)D-[UL-13C6]Tagatose (92 mg)16[1][2]

Note: The yield for this compound is expected to be comparable to that of the uniformly labeled analogue.

Enzymatic Synthesis from D-Galactose-1-13C

Enzymatic synthesis offers a highly specific and environmentally benign alternative to chemical methods. L-arabinose isomerase is widely used for the isomerization of D-galactose to D-tagatose.[3]

  • Enzyme Preparation: Recombinant L-arabinose isomerase is expressed and purified, or commercially available enzyme is used.

  • Reaction Setup: D-Galactose-1-13C is dissolved in a suitable buffer (e.g., phosphate buffer, pH 7.5) containing the L-arabinose isomerase and a metal cofactor, typically Mn2+.

  • Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 50-60°C) for a sufficient duration to reach equilibrium.

  • Enzyme Inactivation: The reaction is terminated by heat inactivation of the enzyme.

  • Purification: The this compound is purified from the remaining D-Galactose-1-13C and other reaction components.

Biotransformation of D-tagatose has been produced using several biocatalyst sources.[2] Among the biocatalysts, L-arabinose isomerase has been mostly applied for D-tagatose production because of the industrial feasibility for the use of D-galactose as a substrate.[2]

The conversion efficiency of the enzymatic isomerization is a key parameter.

EnzymeSubstrateProductConversion Rate (%)Reference
L-arabinose isomeraseD-galactoseD-tagatose~30-50[3][4]

Purification of this compound

Purification is a critical step to obtain high-purity this compound suitable for analytical and research purposes. A combination of ion-exchange chromatography and high-performance liquid chromatography (HPLC) is often employed.

Experimental Protocol:
  • Initial Cleanup with Ion-Exchange Chromatography: The crude reaction mixture is first passed through a cation and then an anion exchange resin to remove salts and charged impurities.[5]

  • HPLC Purification: The partially purified product is then subjected to HPLC for final purification.

    • Column: A carbohydrate analysis column (e.g., Aminex HPX-87C) or a preparative reverse-phase C18 column can be used.

    • Mobile Phase: For carbohydrate columns, deionized water is typically used as the mobile phase.[6] For reverse-phase columns, a gradient of water and acetonitrile may be employed.

    • Detection: A refractive index (RI) detector is commonly used for sugar analysis.[6]

    • Fraction Collection: Fractions corresponding to the this compound peak are collected.

  • Solvent Removal and Lyophilization: The solvent from the collected fractions is removed under reduced pressure, and the final product is obtained as a white solid after lyophilization.

The solution is concentrated and purified by chromatographic fractionation using a cation exchanger.[5] D -tagatose is crystallized from the syrup.[5]

Quantitative Data:

The purity of the final product is assessed by analytical HPLC and characterized by mass spectrometry and NMR spectroscopy.

Purification StepMethodPurity AchievedReference
Final PurificationRecrystallization from ethanol>99%[2]

Visualizations

Chemical Synthesis Pathway

chemical_synthesis start D-Fructose-1-13C step1 Protection start->step1 Protecting Groups step2 Oxidation (C-4) step1->step2 Dess-Martin Periodinane step3 Reduction (C-4) step2->step3 NaBH4 step4 Deprotection step3->step4 end This compound step4->end

Caption: Chemical synthesis pathway for this compound.

Enzymatic Synthesis Workflow

enzymatic_synthesis substrate D-Galactose-1-13C reaction Isomerization Reaction substrate->reaction enzyme L-arabinose isomerase enzyme->reaction product This compound reaction->product purification Purification product->purification final_product Purified this compound purification->final_product

Caption: Enzymatic synthesis workflow for this compound.

Purification Workflow

purification_workflow crude Crude Reaction Mixture ion_exchange Ion-Exchange Chromatography crude->ion_exchange hplc HPLC Purification ion_exchange->hplc solvent_removal Solvent Removal hplc->solvent_removal lyophilization Lyophilization solvent_removal->lyophilization final_product Pure this compound lyophilization->final_product

Caption: General purification workflow for this compound.

References

An In-Depth Technical Guide to D-Tagatose-13C-1 Metabolic Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tagatose is a naturally occurring ketohexose, a C-4 epimer of D-fructose, recognized for its properties as a low-calorie bulk sweetener.[1][2] It possesses approximately 92% of the sweetness of sucrose but with only about one-third of the calories.[1][2] Beyond its use in the food industry, D-tagatose has garnered significant interest in biomedical research due to its minimal impact on blood glucose and its potential health benefits. Understanding its precise metabolic fate is crucial for evaluating its physiological effects and therapeutic potential.

This guide provides a comprehensive overview of the analysis of the D-tagatose metabolic pathway using stable isotope tracing with D-Tagatose labeled with carbon-13 at the first carbon position (D-Tagatose-13C-1). Stable isotope tracers are invaluable tools in metabolic research, allowing for the precise mapping and quantification of metabolic fluxes through complex biochemical networks.[3][4] By introducing this compound into a biological system, researchers can track the journey of the labeled carbon atom as it is incorporated into various downstream metabolites, providing a dynamic and quantitative picture of its metabolic processing.

The Metabolic Pathway of D-Tagatose

The metabolism of D-tagatose is primarily characterized by its limited absorption and subsequent hepatic processing, which closely mirrors that of D-fructose.

Absorption and Bioavailability

Only a small fraction, estimated to be between 15% and 25%, of ingested D-tagatose is absorbed in the small intestine.[1] The majority passes to the large intestine where it is fermented by gut microbiota. The absorbed portion is transported to the liver for metabolism.

Hepatic Metabolism

In the liver, D-tagatose enters a metabolic pathway analogous to the initial steps of fructose metabolism.

  • Phosphorylation: D-Tagatose is first phosphorylated at the C1 position by the enzyme fructokinase (ketohexokinase) , utilizing ATP to produce tagatose-1-phosphate .

  • Second Phosphorylation: Tagatose-1-phosphate is further phosphorylated by phosphofructokinase-1 to yield tagatose-1,6-bisphosphate .

  • Cleavage: Aldolase cleaves the six-carbon tagatose-1,6-bisphosphate molecule into two three-carbon triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P) .

These two products, DHAP and G3P, are central intermediates in glycolysis and can proceed through several metabolic routes, including energy production via the TCA cycle, conversion to glucose/glycogen via gluconeogenesis, or synthesis of fatty acids and glycerol for lipid production.

D-Tagatose Metabolic Pathway cluster_liver Hepatocyte cluster_glycolysis Glycolytic Intermediates Tag D-Tagatose T1P Tagatose-1-Phosphate Tag->T1P Fructokinase (ATP -> ADP) T16BP Tagatose-1,6-bisphosphate T1P->T16BP Phosphofructokinase-1 (ATP -> ADP) DHAP DHAP T16BP->DHAP Aldolase G3P G3P T16BP->G3P Aldolase DHAP->G3P Triose Phosphate Isomerase Lipids Lipids DHAP->Lipids Lipid Synthesis Pyruvate Pyruvate G3P->Pyruvate Glycolysis TCACycle TCACycle Pyruvate->TCACycle TCA Cycle Regulatory Effects of Tagatose Metabolism cluster_glucose Glucose Metabolism Tagatose D-Tagatose T1P Tagatose-1-Phosphate Tagatose->T1P Glucokinase Glucokinase T1P->Glucokinase Stimulates (+) GlycogenPhosphorylase Glycogen Phosphorylase T1P->GlycogenPhosphorylase Inhibits (-) Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Glycogen Glycogen G6P->Glycogen Glycogen Synthase 13C Tracer Experimental Workflow cluster_exp Experimental Phase cluster_analysis Analytical & Data Phase Start Biological System (e.g., Cell Culture, Animal Model) Labeling Introduce this compound (Tracer Administration) Start->Labeling Incubation Metabolic Incubation (Achieve Isotopic Steady State) Labeling->Incubation Quench Quench Metabolism & Harvest Samples (e.g., Cells, Tissues, Biofluids) Incubation->Quench Extraction Metabolite Extraction (e.g., Liquid-Liquid, SPE) Quench->Extraction Analysis Analytical Measurement (LC-MS, GC-MS, NMR) Extraction->Analysis MID Determine Mass Isotopologue Distributions (MID) Analysis->MID MFA Metabolic Flux Analysis (Computational Modeling) MID->MFA Result Quantified Metabolic Fluxes MFA->Result

References

The Biological Role of D-Tagatose-1-¹³C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tagatose, a naturally occurring ketohexose and an epimer of D-fructose, has garnered significant interest in the food and pharmaceutical industries for its properties as a low-calorie sweetener and its potential health benefits.[1][2][3][4][5][6] This technical guide focuses on the biological role and applications of its isotopically labeled form, D-Tagatose-1-¹³C. While direct experimental data on D-Tagatose-1-¹³C is limited, this document extrapolates its utility as a powerful research tool based on the known metabolic pathways of D-Tagatose and established principles of stable isotope tracing.

The primary role of D-Tagatose-1-¹³C is to serve as a tracer in metabolic studies, enabling researchers to track the absorption, distribution, metabolism, and excretion of D-Tagatose with high precision. By replacing a naturally occurring carbon-12 atom at the C1 position with a non-radioactive, stable isotope carbon-13, the fate of the molecule can be monitored using mass spectrometry and NMR spectroscopy. This allows for the elucidation of its metabolic pathways and its influence on related biochemical processes.

Metabolism of D-Tagatose

Understanding the metabolic fate of D-Tagatose is crucial to appreciating the application of its ¹³C-labeled counterpart. Orally ingested D-Tagatose is only partially absorbed in the small intestine, with estimates of absorption around 20%.[1][4] The absorbed D-Tagatose is primarily metabolized in the liver in a manner analogous to fructose, though at a slower rate.[1][2]

The key metabolic steps are:

  • Phosphorylation: In the liver, D-Tagatose is phosphorylated by fructokinase to D-Tagatose-1-phosphate.[2][3][7]

  • Cleavage: D-Tagatose-1-phosphate is then cleaved by aldolase into dihydroxyacetone phosphate (DHAP) and glyceraldehyde.

  • Entry into Glycolysis: DHAP and glyceraldehyde (after conversion to glyceraldehyde-3-phosphate) are intermediates of the glycolytic pathway and can be further metabolized for energy production or used in gluconeogenesis.

D-Tagatose and its metabolites have also been shown to influence glucose metabolism by:

  • Inhibiting Intestinal Disaccharidases: Potentially reducing the absorption of other carbohydrates.[1]

  • Modulating Glycogen Metabolism: D-Tagatose-1-phosphate can stimulate glucokinase and glycogen synthase, promoting glycogen storage, and inhibit glycogen phosphorylase, preventing glycogen breakdown.[1][2][3]

Applications of D-Tagatose-1-¹³C in Research

The use of D-Tagatose-1-¹³C as a tracer can provide invaluable insights in several research areas:

  • Pharmacokinetics and Bioavailability: Precisely quantifying the absorption and bioavailability of orally administered D-Tagatose.

  • Metabolic Pathway Analysis: Tracking the flow of the ¹³C label through the metabolic intermediates of glycolysis and gluconeogenesis to determine the extent and rate of D-Tagatose metabolism.

  • Drug Development: Investigating the effects of D-Tagatose on metabolic disorders such as diabetes and obesity by tracing its influence on glucose and lipid metabolism.

  • Gut Microbiome Research: As a significant portion of ingested D-Tagatose reaches the colon, D-Tagatose-1-¹³C can be used to study its fermentation by gut bacteria and the production of short-chain fatty acids.

Data Presentation

Quantitative Data on D-Tagatose Metabolism
ParameterValueSpeciesReference
Oral Bioavailability ~20%Humans[1][4]
Glycemic Index 3Humans[1]
Effect on Liver ATP ~12% reductionHumans[7]
Increase in Serum Uric Acid ~17%Humans[7]
D-Tagatose-1-phosphate in liver ~1 mmol/LHumans[7]

Experimental Protocols

Hypothetical Protocol for an In Vivo Metabolic Tracer Study using D-Tagatose-1-¹³C

Objective: To determine the rate of appearance and metabolic fate of orally administered D-Tagatose-1-¹³C in plasma and its incorporation into hepatic glycogen.

Materials:

  • D-Tagatose-1-¹³C

  • Animal model (e.g., male Sprague-Dawley rats)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Gas chromatography-mass spectrometry (GC-MS) system

  • Reagents for glycogen extraction and hydrolysis

Methodology:

  • Animal Acclimatization and Fasting: Acclimatize rats for one week. Fast the animals overnight (12-16 hours) with free access to water before the experiment.

  • Tracer Administration: Administer a bolus dose of D-Tagatose-1-¹³C (e.g., 2 g/kg body weight) dissolved in water via oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein at baseline (0 min) and at regular intervals post-administration (e.g., 15, 30, 60, 90, 120, 180 minutes). Plasma should be separated immediately by centrifugation and stored at -80°C.

  • Tissue Collection: At the end of the experiment (e.g., 180 minutes), euthanize the animals and rapidly excise the liver. Freeze-clamp the liver tissue in liquid nitrogen and store at -80°C.

  • Plasma Analysis (LC-MS):

    • Thaw plasma samples and perform protein precipitation with a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to remove precipitated protein.

    • Analyze the supernatant for ¹³C-labeled D-Tagatose and its metabolites (e.g., lactate, pyruvate) using an appropriate LC-MS method.

  • Hepatic Glycogen Analysis (GC-MS):

    • Extract glycogen from a portion of the frozen liver tissue.

    • Hydrolyze the extracted glycogen to glucose monomers using acid hydrolysis.

    • Derivatize the resulting glucose to a volatile derivative (e.g., aldonitrile acetate).

    • Analyze the derivatized glucose for ¹³C enrichment by GC-MS to determine the incorporation of the label into glycogen.

  • Data Analysis: Calculate the rate of appearance of ¹³C-labeled metabolites in the plasma and the fractional synthesis rate of hepatic glycogen from the administered D-Tagatose-1-¹³C.

Mandatory Visualization

G cluster_workflow Experimental Workflow for D-Tagatose-1-¹³C Tracer Study acclimatization Animal Acclimatization and Fasting administration Oral Administration of D-Tagatose-1-¹³C acclimatization->administration blood_sampling Serial Blood Sampling administration->blood_sampling tissue_collection Liver Tissue Collection (Terminal) administration->tissue_collection plasma_analysis Plasma Analysis (LC-MS) blood_sampling->plasma_analysis glycogen_analysis Hepatic Glycogen Analysis (GC-MS) tissue_collection->glycogen_analysis data_analysis Data Analysis and Interpretation plasma_analysis->data_analysis glycogen_analysis->data_analysis

Caption: A generalized workflow for an in vivo metabolic study using D-Tagatose-1-¹³C.

G cluster_pathway Metabolic Pathway of D-Tagatose-1-¹³C in the Liver D_Tagatose_1_13C D-Tagatose-1-¹³C D_Tagatose_1_P D-Tagatose-1-phosphate-¹³C D_Tagatose_1_13C->D_Tagatose_1_P Fructokinase DHAP Dihydroxyacetone Phosphate D_Tagatose_1_P->DHAP Aldolase Glyceraldehyde_1_13C Glyceraldehyde-¹³C D_Tagatose_1_P->Glyceraldehyde_1_13C Aldolase Glycogen Glycogen D_Tagatose_1_P->Glycogen stimulates glycogen synthesis Glucose_metabolism Glucose Metabolism D_Tagatose_1_P->Glucose_metabolism inhibits glycogenolysis G3P_1_13C Glyceraldehyde-3-phosphate-¹³C DHAP->G3P_1_13C Triose phosphate isomerase Glyceraldehyde_1_13C->G3P_1_13C Triose kinase Glycolysis Glycolysis / Gluconeogenesis G3P_1_13C->Glycolysis

Caption: The hepatic metabolic pathway of D-Tagatose-1-¹³C, highlighting the position of the ¹³C label.

References

D-Tagatose-13C-1 as a Metabolic Tracer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tagatose, a rare ketohexose and a C-4 epimer of D-fructose, is gaining significant attention as a low-calorie sweetener with potential therapeutic applications. Its unique metabolic fate, with only about 20-25% being absorbed and metabolized primarily in the liver, makes it a fascinating subject for metabolic research. The use of stable isotope-labeled D-Tagatose, specifically D-Tagatose-¹³C-1, provides a powerful tool to trace its metabolic pathways and quantify its contribution to various metabolic pools. This technical guide offers an in-depth overview of the application of D-Tagatose-¹³C-1 as a metabolic tracer, drawing upon established methodologies for similar ¹³C-labeled sugars to provide a comprehensive framework for researchers.

While direct studies utilizing D-Tagatose-¹³C-1 are emerging, this guide leverages the extensive research conducted on its close structural and metabolic analog, ¹³C-fructose, to provide detailed experimental protocols and quantitative insights. The metabolic pathways of fructose and tagatose are largely parallel, with both being phosphorylated at the 1-position in the liver and subsequently cleaved into triose phosphates. Therefore, the data and methods presented here serve as a robust starting point for designing and interpreting experiments with D-Tagatose-¹³C-1.

Metabolic Pathways of D-Tagatose

The primary route for the metabolism of absorbed D-tagatose occurs in the liver and mirrors that of fructose. The key steps are outlined below:

  • Phosphorylation: D-tagatose is phosphorylated by fructokinase (ketohexokinase) to form D-tagatose-1-phosphate (T1P).

  • Cleavage: T1P is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde.

  • Entry into Glycolysis: D-glyceraldehyde is subsequently phosphorylated to D-glyceraldehyde-3-phosphate (G3P) by triokinase. Both DHAP and G3P are intermediates of the glycolytic pathway and can proceed through glycolysis to form pyruvate and subsequently acetyl-CoA for the TCA cycle, or be used as precursors for gluconeogenesis or lipid synthesis.

A secondary pathway, the tagatose-6-phosphate pathway, has been identified in some microorganisms, but the tagatose-1-phosphate pathway is the predominant route in mammals.

Mammalian Metabolism of D-Tagatose-13C-1 D_Tagatose_13C1 D-Tagatose-¹³C-1 T1P D-Tagatose-1-phosphate-¹³C D_Tagatose_13C1->T1P Fructokinase DHAP Dihydroxyacetone phosphate-¹³C T1P->DHAP Aldolase B Glyceraldehyde D-Glyceraldehyde-¹³C T1P->Glyceraldehyde Aldolase B Glycolysis Glycolysis DHAP->Glycolysis Gluconeogenesis Gluconeogenesis DHAP->Gluconeogenesis G3P D-Glyceraldehyde-3-phosphate-¹³C Glyceraldehyde->G3P Triokinase G3P->Glycolysis G3P->Gluconeogenesis Pyruvate Pyruvate-¹³C Glycolysis->Pyruvate AcetylCoA Acetyl-CoA-¹³C Pyruvate->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Lipid_Synthesis Lipid Synthesis AcetylCoA->Lipid_Synthesis

Figure 1: Simplified overview of the primary metabolic pathway of D-Tagatose-¹³C-1 in mammalian liver.

Signaling and Regulatory Roles of D-Tagatose Metabolites

D-tagatose-1-phosphate, the initial metabolite of D-tagatose, has been shown to have regulatory effects on key enzymes in glucose metabolism, similar to fructose-1-phosphate.

  • Glucokinase Activation: D-tagatose-1-phosphate can promote the dissociation of glucokinase from its regulatory protein (GKRP) in the nucleus of hepatocytes, leading to the translocation of glucokinase to the cytoplasm and its activation. This enhances the phosphorylation of glucose to glucose-6-phosphate.

  • Glycogen Metabolism: By increasing the intracellular concentration of glucose-6-phosphate, D-tagatose metabolism can allosterically activate glycogen synthase, promoting glycogen synthesis. Furthermore, D-tagatose-1-phosphate has been shown to be an inhibitor of glycogen phosphorylase, the enzyme responsible for glycogenolysis. This dual effect shifts the balance towards glycogen storage.

Regulatory Effects of D-Tagatose-1-Phosphate D_Tagatose D-Tagatose T1P D-Tagatose-1-phosphate D_Tagatose->T1P Fructokinase GK_GKRP Glucokinase-GKRP (inactive complex) T1P->GK_GKRP Inhibits binding Glycogen_Phosphorylase Glycogen Phosphorylase T1P->Glycogen_Phosphorylase Inhibits GK_active Glucokinase (active) GK_GKRP->GK_active Release Glucose_to_G6P Glucose → Glucose-6-P GK_active->Glucose_to_G6P Catalyzes Glycogen_Synthase Glycogen Synthase Glucose_to_G6P->Glycogen_Synthase Activates (via G6P) Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis Promotes Glycogenolysis Glycogenolysis Glycogen_Phosphorylase->Glycogenolysis Catalyzes

Figure 2: Key regulatory interactions of D-tagatose-1-phosphate in hepatic glucose metabolism.

Quantitative Data from ¹³C-Fructose Tracer Studies

The following tables summarize quantitative data from studies using uniformly labeled ¹³C-fructose ([U-¹³C₆]-fructose). This data provides an estimate of the metabolic fate of D-Tagatose-¹³C-1, given the analogous metabolic pathways.

Table 1: In Vitro Metabolic Fate of [U-¹³C₆]-Fructose in Human Adipocytes

Parameter0.1 mM Fructose2 mM Fructose10 mM Fructose
¹³C-Lactate Release (relative units) 1.02.5 ± 0.34.8 ± 0.5
¹³C-Glutamate Synthesis (relative units) 1.03.2 ± 0.46.1 ± 0.7
¹³C-Palmitate Synthesis (relative units) 1.02.8 ± 0.35.5 ± 0.6
% of Acetyl-CoA pool from ¹³C-Fructose ~15%~28%~40%
Data adapted from studies on human adipocytes cultured with varying concentrations of [U-¹³C₆]-fructose. Values are presented as fold-change relative to the lowest fructose concentration and as percentages where applicable.

Table 2: In Vivo Conversion of [U-¹³C₆]-Fructose in Humans

Metabolic FatePercentage of Administered FructoseTime Frame
Oxidation to ¹³CO₂ 45.0% ± 10.7%3-6 hours
Conversion to Plasma ¹³C-Glucose 41.0% ± 10.5%3-6 hours
Conversion to Plasma ¹³C-Lactate ~25%2-4 hours
Data represents the mean ± standard deviation from human studies involving oral administration of [U-¹³C₆]-fructose.[1]

Experimental Protocols

The following protocols are generalized for the use of D-Tagatose-¹³C-1 as a metabolic tracer and are based on established methods for ¹³C-MFA.

In Vitro ¹³C-Metabolic Flux Analysis (MFA) in Cell Culture

Objective: To quantify the metabolic fluxes of D-Tagatose-¹³C-1 in a cultured cell line.

Materials:

  • Cell line of interest (e.g., HepG2 hepatocytes)

  • Appropriate cell culture medium

  • D-Tagatose-¹³C-1 (e.g., D-[UL-¹³C₆]tagatose)

  • Metabolite extraction solution (e.g., 80% methanol, -80°C)

  • Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system

  • NMR spectrometer (optional)

Protocol:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) and grow to the desired confluency (typically 70-80%).

  • Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of D-Tagatose-¹³C-1. The concentration should be chosen based on physiologically relevant levels or experimental goals.

  • Isotopic Steady State: Incubate the cells for a sufficient period to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites is constant. This time will vary depending on the cell type and metabolic rates but is often in the range of 6-24 hours.

  • Metabolite Extraction:

    • Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately add ice-cold extraction solution to the cells to quench metabolic activity.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Analysis:

    • LC-MS/MS: Analyze the extracted metabolites using an LC-MS/MS method optimized for the separation and detection of sugar phosphates and other central carbon metabolites. Multiple reaction monitoring (MRM) can be used for targeted quantification of specific ¹³C-labeled isotopologues.

    • GC-MS: Derivatize the metabolites to increase their volatility (e.g., using silylation) and analyze by GC-MS.

    • NMR: For a more detailed analysis of positional isotopomers, ¹³C NMR or ¹H-¹³C heteronuclear correlation spectroscopy can be performed on the extracted metabolites.

  • Data Analysis:

    • Correct the raw mass spectrometry or NMR data for the natural abundance of ¹³C.

    • Use metabolic flux analysis software (e.g., INCA, Metran) to fit the measured isotopic labeling patterns to a metabolic network model and estimate the intracellular fluxes.

In Vivo ¹³C-Metabolic Tracing in Animal Models

Objective: To trace the whole-body metabolism of D-Tagatose-¹³C-1 in an animal model.

Materials:

  • Animal model (e.g., mice or rats)

  • D-Tagatose-¹³C-1 solution for administration (oral gavage or intravenous infusion)

  • Anesthesia

  • Surgical tools for tissue collection

  • Liquid nitrogen for snap-freezing tissues

  • Blood collection tubes (e.g., with heparin or EDTA)

  • Metabolite extraction solution

Protocol:

  • Animal Acclimation and Fasting: Acclimate the animals to the experimental conditions. A period of fasting may be required depending on the experimental design.

  • Tracer Administration: Administer the D-Tagatose-¹³C-1 solution via oral gavage or a primed-constant intravenous infusion.

  • Sample Collection: At specified time points after tracer administration, collect blood samples and tissues of interest (e.g., liver, adipose tissue, muscle, brain).

    • Blood: Centrifuge to separate plasma and immediately freeze.

    • Tissues: Rapidly excise the tissues and snap-freeze in liquid nitrogen to halt metabolic activity.

  • Metabolite Extraction:

    • Homogenize the frozen tissues in ice-cold extraction solution.

    • Follow a similar extraction procedure as described for the in vitro protocol to obtain the metabolite-containing supernatant.

  • Sample Analysis and Data Analysis: Analyze the plasma and tissue extracts using LC-MS, GC-MS, or NMR as described in the in vitro protocol. The data can be used to determine the rate of appearance of ¹³C-labeled metabolites in different tissues and to model metabolic fluxes at the whole-body or organ level.

Mandatory Visualizations

Experimental Workflow for ¹³C-Metabolic Flux Analysis

General Workflow for D-Tagatose-¹³C-1 Metabolic Tracer Study cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data Data Interpretation Tracer_Admin Administer D-Tagatose-¹³C-1 (in vitro or in vivo) Incubation Incubation to Achieve Isotopic Steady State Tracer_Admin->Incubation Sample_Collection Sample Collection (Cells, Tissues, Biofluids) Incubation->Sample_Collection Quenching Metabolic Quenching & Metabolite Extraction Sample_Collection->Quenching MS_Analysis LC-MS/MS or GC-MS Analysis Quenching->MS_Analysis NMR_Analysis NMR Spectroscopy (Optional) Quenching->NMR_Analysis Data_Processing Data Processing & Isotope Correction MS_Analysis->Data_Processing NMR_Analysis->Data_Processing MFA Metabolic Flux Analysis (MFA) Data_Processing->MFA Interpretation Biological Interpretation MFA->Interpretation

Figure 3: A comprehensive workflow for conducting a metabolic tracer study using D-Tagatose-¹³C-1.

Conclusion

D-Tagatose-¹³C-1 is a promising metabolic tracer for elucidating the metabolic fate and regulatory roles of D-tagatose in various biological systems. By employing the established techniques of ¹³C-metabolic flux analysis and leveraging the knowledge gained from analogous studies with ¹³C-fructose, researchers can gain valuable quantitative insights into the contribution of D-tagatose to central carbon metabolism. The detailed protocols and data presented in this guide provide a solid foundation for drug development professionals and scientists to design and execute robust metabolic tracer studies with D-Tagatose-¹³C-1, ultimately advancing our understanding of the metabolic impact of this unique sugar.

References

An In-depth Technical Guide on the Safety and Toxicity of D-Tagatose-13C-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the safety and toxicity profile of D-Tagatose-13C-1. As specific toxicological studies on the 13C-labeled version of D-Tagatose are not available in the public domain, this guide focuses on the extensive safety data of the unlabeled parent compound, D-Tagatose. The isotopic label, Carbon-13, is a stable, non-radioactive isotope naturally present in the environment and is considered to be of no toxicological concern. Therefore, the safety profile of this compound is predicated on the well-established safety of D-Tagatose.

D-Tagatose has been granted "Generally Recognized As Safe" (GRAS) status by the U.S. Food and Drug Administration (FDA).[1][2][3] Extensive testing in animal models and human clinical trials has demonstrated a lack of genotoxicity, carcinogenicity, and teratogenicity.[1][4] The primary adverse effects noted at high doses are mild and transient gastrointestinal disturbances. This document collates the available quantitative data, details the experimental methodologies of key studies, and provides visual representations of relevant pathways and workflows to support researchers and drug development professionals in their assessment of this compound.

Introduction to D-Tagatose and Stable Isotope Labeling

D-Tagatose is a naturally occurring monosaccharide and a C-4 epimer of D-fructose.[5] It is used as a low-calorie sweetener and has approximately 90% the sweetness of sucrose with only 38% of the calories.[1][6] Only about 20% of ingested D-Tagatose is absorbed in the small intestine; the remainder is fermented by gut microbiota.[1][7]

Stable isotope labeling, such as with Carbon-13, is a widely used technique in drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of a 13C atom into a molecule allows researchers to trace its absorption, distribution, metabolism, and excretion (ADME) without altering its chemical or biological properties.[8] Stable isotopes are non-radioactive and considered safe for human administration, making them invaluable tools in clinical research.[1]

Preclinical Safety and Toxicity of D-Tagatose

A comprehensive battery of preclinical studies has been conducted to evaluate the safety of D-Tagatose. These studies have consistently demonstrated a favorable safety profile.

Genotoxicity

D-Tagatose has been found to be non-genotoxic in a standard battery of assays.[4][9]

Table 1: Summary of Genotoxicity Studies for D-Tagatose

Assay TypeTest SystemConcentration/DoseMetabolic ActivationResultReference
Reverse Mutation AssaySalmonella typhimurium (strains TA98, TA100, TA1535, TA1537)Up to 5000 µ g/plate With and without S9 mixNon-mutagenic[9]
Reverse Mutation AssayEscherichia coli (strain WP2uvrA)Up to 5000 µ g/plate With and without S9 mixNon-mutagenic[9]
Chromosomal AberrationChinese Hamster Ovary (CHO) cellsUp to 5000 µg/mLWith and without S9 mixNo increase in aberrations[9]
Forward Mutation AssayMouse Lymphoma L5178Y cellsUp to 5000 µg/mLWith and without S9 mixNon-mutagenic[9]
In vivo Micronucleus TestMouse bone marrowUp to 5000 mg/kgNot applicableNo increase in micronuclei[9]
  • Ames Test (Reverse Mutation Assay): Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2uvrA were treated with D-Tagatose at concentrations up to 5000 µ g/plate , both with and without a metabolic activation system (S9 mix). The number of revertant colonies was counted after incubation.[9]

  • Chromosomal Aberration Assay: Chinese Hamster Ovary (CHO) cells were exposed to D-Tagatose at concentrations up to 5000 µg/mL in the presence and absence of S9 mix. Metaphase cells were examined for chromosomal aberrations.[9]

  • Mouse Lymphoma Assay: L5178Y mouse lymphoma cells were treated with D-Tagatose at concentrations up to 5000 µg/mL with and without S9 mix to assess for forward mutations at the thymidine kinase (TK) locus.[9]

  • In vivo Micronucleus Test: Mice were administered D-Tagatose at doses up to 5000 mg/kg. Bone marrow was harvested and polychromatic erythrocytes were analyzed for the presence of micronuclei.[9]

Acute, Subchronic, and Chronic Toxicity

Studies in rats have established a high no-observed-adverse-effect level (NOAEL) for D-Tagatose.

Table 2: Summary of Oral Toxicity Studies for D-Tagatose in Rats

Study DurationStrainDose LevelsKey FindingsNOAELReference
90-DayCrl:CDBR5%, 10%, 15%, 20% in dietTransient soft stools at ≥15%. Increased relative liver weights at ≥10% without histopathological correlates. Minimal hepatocellular hypertrophy at ≥15% considered adaptive.5% in diet[10]
2-Year CarcinogenicityWistar0%, 2.5%, 5%, 10% in dietNo evidence of carcinogenicity. No treatment-related histopathological changes in the liver. Increased adrenal, kidney, and testes weights at high doses without histopathological findings.10% in diet[4][5]
  • 90-Day Oral Toxicity Study: Male and female Crl:CDBR rats were fed diets containing 5%, 10%, 15%, or 20% D-Tagatose for 90 days. Control groups received a standard diet or a diet with 20% cellulose/fructose. Endpoints included clinical observations, body weight, food consumption, hematology, clinical chemistry, organ weights, and histopathology.[10]

  • 2-Year Carcinogenicity Study: Wistar rats were administered D-Tagatose in their diet at concentrations of 0%, 2.5%, 5%, and 10% for two years. The study was designed to assess for carcinogenicity, with a focus on the liver.[4][5]

Developmental and Reproductive Toxicity

D-Tagatose has not been shown to have adverse effects on reproduction or fetal development.[4][11]

Table 3: Summary of Developmental Toxicity Study for D-Tagatose in Rats

StrainDose Levels (mg/kg/day)Gestation Days of DosingKey FindingsNOAEL (Maternal and Developmental)Reference
Crl:CD(SD)BR4000, 12000, 200006-15Unformed/watery stools in mid- and high-dose dams. Increased maternal liver weight at mid- and high-doses without histopathology. No adverse effects on reproductive performance or fetal development.20000 mg/kg/day[11]

Pregnant Crl:CD(SD)BR rats were administered D-Tagatose via gavage at doses of 4000, 12000, and 20000 mg/kg body weight/day from gestation day 6 to 15. Maternal observations included clinical signs, body weight, and food consumption. At termination, reproductive parameters and fetal morphology (external, visceral, and skeletal) were evaluated.[11]

Human Safety and Tolerability

Clinical trials in humans have confirmed the safety of D-Tagatose for consumption. The primary effects observed are related to its limited absorption.

Gastrointestinal Tolerance

The most common adverse effects reported with high doses of D-Tagatose are gastrointestinal in nature.

Table 4: Summary of Human Gastrointestinal Tolerance Studies for D-Tagatose

Study PopulationDoseKey FindingsReference
Healthy AdultsSingle dose of 30 gSome individuals experienced diarrhea.[4]
Healthy AdultsSingle dose of 75 gNo laxative effect reported in some studies.[4]
Type 2 Diabetes Patients10 g/day Mild gastrointestinal symptoms in 3 out of 10 patients.[4]
Type 2 Diabetes Patients15 g, three times a dayWell-tolerated with few reports of mild and transient gastrointestinal events.[12]
Healthy Young Men29 or 30 gNausea (15.1%) and diarrhea (31.5%) reported. Flatulence was frequently reported.[6]
Effects on Uric Acid Levels

Similar to fructose, D-Tagatose metabolism can lead to a transient increase in serum uric acid levels, although this is not considered clinically significant at typical consumption levels.[4][13]

Table 5: Summary of Human Studies on Uric Acid Levels with D-Tagatose

Study PopulationDoseKey FindingsReference
Healthy VolunteersSingle dose of 30 gNo biologically significant effects on uric acid production or excretion.[4]
Hyperuricemic IndividualsSingle dose of 15 gNo clinically significant increases in serum uric acid levels.[13]

Metabolism and Pharmacokinetics

The metabolic pathway of D-Tagatose is a key factor in its safety profile.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: Approximately 20% of ingested D-Tagatose is absorbed in the small intestine.[1][7]

  • Metabolism: The absorbed portion is metabolized in the liver via a pathway similar to that of fructose.[4] The unabsorbed portion is fermented by colonic bacteria into short-chain fatty acids (SCFAs), which are then absorbed and metabolized.[1][7]

  • Excretion: The metabolites are ultimately excreted as carbon dioxide and water.

ADME_Workflow Ingestion Oral Ingestion of This compound Stomach Stomach Ingestion->Stomach Small_Intestine Small Intestine Stomach->Small_Intestine Absorption ~20% Absorption Small_Intestine->Absorption Passage No_Absorption ~80% Unabsorbed Small_Intestine->No_Absorption Passage Large_Intestine Large Intestine Fermentation Bacterial Fermentation Large_Intestine->Fermentation Liver Liver Absorption->Liver Portal Vein No_Absorption->Large_Intestine Metabolism Metabolism (similar to fructose) Liver->Metabolism Systemic_Circulation Systemic Circulation Metabolism->Systemic_Circulation SCFAs Short-Chain Fatty Acids (SCFAs) Fermentation->SCFAs SCFAs->Systemic_Circulation Absorption Excretion Excretion (CO2, Water) Systemic_Circulation->Excretion

Figure 1: ADME workflow of D-Tagatose.

Regulatory Status

D-Tagatose has been reviewed by major regulatory bodies and deemed safe for its intended use in food.

  • U.S. FDA: Granted GRAS status (GRN 000078).[1][2]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA): Concluded that D-Tagatose is not genotoxic, embryotoxic, or teratogenic and established an Acceptable Daily Intake (ADI) of 0-80 mg/kg of body weight, which was later changed to "not specified".[4][7][14]

  • European Union: Approved as a "new food ingredient" without restrictions on its use.[1][6]

Conclusion

Based on a comprehensive review of the available scientific literature, D-Tagatose is considered safe for human consumption. The lack of genotoxicity, carcinogenicity, and developmental toxicity, combined with a high NOAEL in animal studies, supports its safety. The primary considerations for its use are the potential for mild, dose-dependent gastrointestinal effects.

The safety profile of this compound can be inferred from the extensive data on D-Tagatose, as the Carbon-13 stable isotope label does not impart any toxicological properties. Therefore, this compound is expected to be as safe as its unlabeled counterpart and is a suitable tool for use in clinical and preclinical research.

Safety_Conclusion_Logic cluster_Tagatose D-Tagatose Safety Data cluster_13C 13C Isotope Properties Genotoxicity Non-Genotoxic Tagatose_Safe D-Tagatose is Safe Genotoxicity->Tagatose_Safe Carcinogenicity Non-Carcinogenic Carcinogenicity->Tagatose_Safe Developmental_Tox Non-Teratogenic Developmental_Tox->Tagatose_Safe GRAS GRAS Status (FDA) GRAS->Tagatose_Safe Stable Stable Isotope No_Tox No Inherent Toxicity Stable->No_Tox Non_Radioactive Non-Radioactive Non_Radioactive->No_Tox Tagatose_13C_Safe This compound is Safe No_Tox->Tagatose_13C_Safe implies Tagatose_Safe->Tagatose_13C_Safe and

References

A Technical Guide to D-Tagatose-13C-1 for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Resource for Scientists and Drug Development Professionals on the Application and Sourcing of Isotopically Labeled D-Tagatose.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of D-Tagatose-13C-1, a key tool in metabolic research. This document outlines the suppliers and current pricing for this isotopically labeled monosaccharide, details its role in metabolic pathways, and provides exemplary experimental protocols for its use in metabolic flux analysis.

Introduction to D-Tagatose and its Labeled Analogs

D-Tagatose is a naturally occurring ketohexose, a monosaccharide that is an epimer of D-fructose. It has gained significant interest as a low-calorie sweetener with prebiotic properties. For researchers, the true power of D-tagatose lies in its isotopically labeled forms, such as this compound. The incorporation of a heavy carbon isotope at a specific position allows for the tracing of its metabolic fate through various biochemical pathways. This makes this compound an invaluable tool for metabolic flux analysis (MFA), enabling the quantification of the flow of metabolites through a metabolic network.

Suppliers and Pricing of this compound

The availability and pricing of this compound are critical considerations for researchers planning their experiments. Several reputable suppliers offer this labeled compound. The most common product is D-[1-13C]tagatose, identified by the CAS number 478506-42-2. Below is a summary of key suppliers and their available pricing information. Please note that prices are subject to change and may not include shipping and handling fees. It is always recommended to request a formal quote from the supplier.

SupplierProduct NameCAS NumberCatalog NumberAvailable QuantitiesPrice (USD)
Omicron Biochemicals, Inc. D-[1-13C]tagatose478506-42-2TAG-0011 mg, 5 mg, 10 mgRequest Quote
MedChemExpress This compound478506-42-2HY-42680S11 mg, 5 mg, 10 mgRequest Quote
Santa Cruz Biotechnology, Inc. D-[1-13C]tagatose478506-42-2sc-2218081 mg, 5 mgRequest Quote
BLD Pharm D-Tagatose-1-13C478506-42-2BD1332765 mg, 10 mg, 25 mgRequest Quote

Metabolic Pathways of D-Tagatose

D-Tagatose is primarily metabolized in the liver and by gut microbiota. A key pathway for its utilization in some microorganisms is the D-tagatose-6-phosphate pathway. Understanding this pathway is crucial for designing and interpreting experiments using this compound, as the labeled carbon can be traced through each enzymatic step.

The D-tagatose-6-phosphate Pathway

This pathway illustrates the conversion of D-galactose to intermediates of glycolysis. When using this compound, the labeled carbon at the C1 position would be tracked as it moves through these metabolic transformations.

D_Tagatose_6_Phosphate_Pathway cluster_0 D-tagatose-6-phosphate Pathway D_Galactose D-Galactose Galactose_6_P D-Galactose-6-phosphate D_Galactose->Galactose_6_P Galactokinase Tagatose_6_P D-Tagatose-6-phosphate Galactose_6_P->Tagatose_6_P Galactose-6-phosphate isomerase Tagatose_1_6_BP D-Tagatose-1,6-bisphosphate Tagatose_6_P->Tagatose_1_6_BP Tagatose-6-phosphate kinase DHAP Dihydroxyacetone phosphate (DHAP) Tagatose_1_6_BP->DHAP Tagatose-1,6-bisphosphate aldolase G3P Glyceraldehyde-3- phosphate (G3P) Tagatose_1_6_BP->G3P Tagatose-1,6-bisphosphate aldolase Glycolysis Glycolysis DHAP->Glycolysis G3P->Glycolysis

D-tagatose-6-phosphate metabolic pathway.

Experimental Protocols for Metabolic Flux Analysis using this compound

Metabolic flux analysis using isotopically labeled substrates is a powerful technique to quantify the in vivo rates of metabolic pathways. The following provides a generalized workflow and an exemplary protocol for a cell culture-based experiment.

General Experimental Workflow

The overall process involves introducing the labeled substrate to the biological system, allowing for its metabolism, and then analyzing the isotopic enrichment in downstream metabolites.

Experimental_Workflow cluster_workflow Metabolic Flux Analysis Workflow Cell_Culture 1. Cell Culture Establish steady-state cell culture. Labeling 2. Isotopic Labeling Introduce this compound to the culture medium. Cell_Culture->Labeling Metabolite_Extraction 3. Metabolite Extraction Quench metabolism and extract intracellular metabolites. Labeling->Metabolite_Extraction Sample_Analysis 4. Sample Analysis Analyze isotopic enrichment by LC-MS or NMR. Metabolite_Extraction->Sample_Analysis Data_Analysis 5. Data Analysis Calculate metabolic fluxes using computational models. Sample_Analysis->Data_Analysis

A typical workflow for metabolic flux analysis.
Exemplary Protocol: 13C-Labeling and Metabolite Extraction from Cultured Cells

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

Materials:

  • Cultured cells at logarithmic growth phase

  • Culture medium with and without this compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution (e.g., 60% methanol, -80°C)

  • Extraction solvent (e.g., 80% methanol, -80°C)

  • Cell scrapers

  • Centrifuge capable of reaching -9°C and 1,000 x g

  • Liquid nitrogen

Procedure:

  • Cell Seeding and Growth: Seed cells in appropriate culture plates and grow to the desired confluency (typically 70-80%). Ensure enough plates are prepared for biological replicates.

  • Isotopic Labeling:

    • Aspirate the standard culture medium.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed culture medium containing this compound at the desired concentration. The concentration and labeling duration will depend on the specific experimental goals and the metabolic rates of the cell line.

    • Incubate the cells for a time sufficient to reach isotopic steady-state. This time should be determined empirically.

  • Metabolism Quenching and Metabolite Extraction:

    • To rapidly halt metabolic activity, place the culture plates on a refrigerated surface or in a cold room.

    • Aspirate the labeling medium.

    • Immediately wash the cells with a large volume of ice-cold PBS to remove any remaining extracellular labeled substrate.

    • Add ice-cold quenching solution to the plate and incubate for 5 minutes at -80°C.

    • Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled tube.

    • Centrifuge the cell suspension at 1,000 x g for 5 minutes at -9°C.

    • Discard the supernatant and add the pre-chilled extraction solvent to the cell pellet.

    • Vortex thoroughly and incubate at -80°C for 15 minutes to ensure complete lysis and protein precipitation.

    • Centrifuge at maximum speed for 10 minutes at 4°C.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Preparation for Analysis:

    • The metabolite extract can be dried under a stream of nitrogen or using a vacuum concentrator.

    • The dried extract is then reconstituted in a suitable solvent for either Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy analysis.

Data Analysis and Interpretation

The analysis of the isotopic labeling patterns in the extracted metabolites is a complex process that requires specialized software and modeling approaches. The mass isotopomer distribution (MID) of key metabolites is determined by LC-MS. This data is then used in computational models to calculate the flux through various metabolic pathways. These models take into account the known stoichiometry of the metabolic network and the labeling pattern of the substrate to estimate the rate of each reaction.

Conclusion

This compound is a powerful tool for researchers investigating cellular metabolism. By carefully selecting suppliers, designing robust experimental protocols, and employing appropriate data analysis techniques, scientists can gain valuable insights into the intricate workings of metabolic networks. This technical guide serves as a foundational resource to aid in the successful application of this compound in metabolic research and drug development.

D-Tagatose-13C-1 for In Vivo Cell Experiments: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of D-Tagatose-13C-1 for in vivo cell experiments. D-Tagatose, a rare sugar and a C-4 epimer of D-fructose, presents a unique metabolic profile, making its isotopically labeled form a valuable tool for metabolic research. This document outlines its metabolic pathway, potential applications in in vivo studies, and detailed, adaptable experimental protocols for tracing its metabolic fate.

Introduction to D-Tagatose and 13C Labeling

D-Tagatose is a naturally occurring ketohexose with approximately 92% the sweetness of sucrose but only about one-third of the calories.[1] Unlike glucose, only 15-25% of ingested D-tagatose is absorbed in the small intestine and metabolized, primarily in the liver, in a pathway analogous to that of fructose.[2][3][4] The majority of ingested D-tagatose passes to the large intestine, where it is fermented by gut microbiota, exhibiting prebiotic effects.[5]

The use of stable isotope labeling, particularly with Carbon-13 (¹³C), has become a powerful methodology for quantifying intracellular metabolic fluxes.[6] By introducing a ¹³C-labeled substrate like this compound into an in vivo system, researchers can trace the journey of the labeled carbon atoms through various metabolic pathways. This allows for the elucidation of metabolic pathway activity and nutrient contributions to the synthesis of other molecules. The synthesis of D-[UL-¹³C6]tagatose from D-[UL-¹³C6]fructose has been successfully developed, making the production of labeled D-tagatose for research purposes feasible.

Metabolic Fate and Signaling Pathways of D-Tagatose

The metabolism of absorbed D-tagatose is initiated by phosphorylation. The resulting metabolites can then enter central carbon metabolism. The primary metabolic pathway for D-tagatose in the liver mirrors that of fructose, involving phosphorylation and subsequent cleavage into triose phosphates.

Hepatic D-Tagatose Metabolism

dot

D_Tagatose_Metabolism D_Tagatose This compound Tagatose_1_P Tagatose-1-Phosphate-13C-1 D_Tagatose->Tagatose_1_P Fructokinase DHAP Dihydroxyacetone Phosphate (DHAP) Tagatose_1_P->DHAP Aldolase B G3P Glyceraldehyde-3-Phosphate-13C-1 Tagatose_1_P->G3P Aldolase B DHAP->G3P Triose Phosphate Isomerase Glycolysis Glycolysis G3P->Glycolysis Gluconeogenesis Gluconeogenesis G3P->Gluconeogenesis TCA_Cycle TCA Cycle Glycolysis->TCA_Cycle Fatty_Acid_Synthesis Fatty Acid Synthesis Glycolysis->Fatty_Acid_Synthesis

Caption: Hepatic metabolism of this compound.

In Vivo Experimental Workflow

The following workflow outlines the key steps for conducting an in vivo experiment using this compound to trace its metabolic fate in a murine model. This protocol is adapted from established methods for in vivo infusion of ¹³C-labeled glucose and fructose.

dot

Experimental_Workflow Acclimatization Animal Acclimatization (e.g., C57BL/6 mice) Fasting Fasting (e.g., 6 hours) Acclimatization->Fasting Infusion This compound Infusion (e.g., tail vein) Fasting->Infusion Sample_Collection Tissue and Biofluid Collection (Time course) Infusion->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction Analysis LC-MS/MS or GC-MS Analysis Metabolite_Extraction->Analysis Data_Analysis Metabolic Flux Analysis Analysis->Data_Analysis

Caption: In vivo experimental workflow for this compound tracing.

Detailed Experimental Protocols

Animal Handling and this compound Administration

This protocol is a template and should be adapted based on the specific research question and institutional animal care guidelines.

Materials:

  • This compound (sterile, injectable grade)

  • Sterile saline

  • C57BL/6 mice (or other appropriate model)

  • Infusion pump and catheters

Procedure:

  • Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

  • Fasting: Fast mice for 6 hours before infusion to reduce endogenous glucose levels. Water should be available ad libitum.

  • This compound Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., 100 mg/mL).

  • Infusion:

    • Anesthetize the mouse (e.g., using isoflurane).

    • Administer a bolus intraperitoneal injection of this compound (e.g., 0.4 mg/g body weight).

    • Follow with a continuous tail vein infusion of this compound (e.g., 0.012 mg/g/min) for a defined period (e.g., 30-90 minutes).

Sample Collection and Metabolite Extraction

Materials:

  • Liquid nitrogen

  • Methanol, Chloroform, Water (ice-cold)

  • Centrifuge

Procedure:

  • Tissue Collection: At designated time points post-infusion, euthanize the animal via an approved method. Immediately collect tissues of interest (e.g., liver, adipose tissue, plasma) and flash-freeze in liquid nitrogen.

  • Metabolite Extraction:

    • Homogenize the frozen tissue in a mixture of ice-cold methanol:chloroform:water (2:1:1 v/v/v).

    • Vortex thoroughly and incubate on ice for 15 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the upper aqueous phase containing polar metabolites.

    • Dry the aqueous phase under a stream of nitrogen or using a vacuum concentrator.

Mass Spectrometry Analysis

The dried metabolite extracts are reconstituted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the incorporation of ¹³C into various metabolites.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid or gas chromatograph.

General Parameters (LC-MS):

  • Column: HILIC column for polar metabolite separation.

  • Mobile Phase: Gradient of acetonitrile and water with ammonium acetate.

  • Mass Spectrometry Mode: Negative and/or positive ion mode, with a mass resolution of >70,000.

  • Data Acquisition: Full scan mode to detect all ions, followed by targeted MS/MS for identification and quantification of specific labeled metabolites.

Data Presentation and Analysis

The primary output from the mass spectrometer will be the mass isotopologue distribution (MID) for metabolites of interest. This data reveals the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), indicating the number of ¹³C atoms incorporated.

Table 1: Hypothetical ¹³C Enrichment in Key Hepatic Metabolites Following this compound Infusion
MetaboliteTime Point (min)M+1 Enrichment (%)M+2 Enrichment (%)M+3 Enrichment (%)
Tagatose-1-Phosphate 1595.2 ± 3.10.5 ± 0.10.1 ± 0.0
6096.1 ± 2.80.6 ± 0.10.1 ± 0.0
Glyceraldehyde-3-Phosphate 1545.7 ± 5.22.1 ± 0.40.3 ± 0.1
6055.3 ± 4.93.5 ± 0.60.5 ± 0.1
Lactate 1520.1 ± 3.51.2 ± 0.30.2 ± 0.0
6035.8 ± 4.12.8 ± 0.50.4 ± 0.1
Citrate 155.2 ± 1.115.6 ± 2.90.8 ± 0.2
608.9 ± 1.525.4 ± 3.81.5 ± 0.3
Palmitate 151.1 ± 0.33.2 ± 0.70.5 ± 0.1
603.5 ± 0.88.9 ± 1.51.2 ± 0.2

Data are presented as mean ± SD and are hypothetical, intended for illustrative purposes.

Table 2: Experimental Parameters for In Vivo this compound Tracing Studies
ParameterRecommended RangeRationale
Animal Model C57BL/6 MouseCommonly used in metabolic studies with a well-characterized genome.
Fasting Duration 4-8 hoursReduces background from endogenous substrates.
This compound Bolus 0.2-0.5 mg/gTo rapidly increase the concentration of the labeled substrate.
Infusion Rate 0.01-0.02 mg/g/minTo maintain a steady-state concentration of the labeled substrate.
Infusion Duration 30-120 minutesAllows for sufficient incorporation of the label into downstream metabolites.
Tissue Collection Time course (e.g., 15, 30, 60, 90 min)To capture the dynamics of metabolic flux.
Analytical Method LC-HRMS, GC-MSHigh sensitivity and resolution for detecting and quantifying isotopologues.

Conclusion

This compound is a promising tool for in vivo metabolic research. By leveraging the established methodologies for stable isotope tracing, researchers can gain valuable insights into the metabolic fate of this unique sugar and its impact on cellular metabolism. The experimental protocols and data analysis frameworks presented in this guide provide a solid foundation for designing and executing robust in vivo studies with this compound. As with any in vivo experiment, careful optimization of protocols and adherence to ethical guidelines for animal research are paramount for obtaining high-quality, reproducible data.

References

Methodological & Application

Application Notes and Protocols for D-Tagatose-13C-1 in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing D-Tagatose-13C-1, a stable isotope-labeled sugar, in Nuclear Magnetic Resonance (NMR) spectroscopy for metabolic research and drug development. The detailed protocols herein are designed to assist in the accurate tracing of metabolic pathways, quantification of metabolite flux, and investigation of enzyme kinetics.

Application Notes

D-Tagatose, a rare sugar and an epimer of D-fructose, is gaining interest in biomedical research due to its low caloric value and potential therapeutic effects. The use of D-Tagatose labeled with Carbon-13 at the C1 position (this compound) allows for precise tracking of its metabolic fate within cellular systems using NMR spectroscopy. This non-invasive and non-radioactive technique provides detailed insights into the dynamics of metabolic pathways.

Key Applications:
  • Metabolic Pathway Tracing: this compound serves as a powerful tool to elucidate the D-tagatose-6-phosphate pathway, a key route for its metabolism in various organisms. By monitoring the appearance of the 13C label in downstream metabolites, researchers can map the flow of carbon and identify active metabolic routes.

  • Metabolic Flux Analysis: Quantitative 13C NMR spectroscopy enables the determination of the rates of metabolic reactions (fluxes). By measuring the incorporation of 13C from this compound into various metabolic pools over time, researchers can quantify the contributions of D-tagatose to central carbon metabolism, including glycolysis and the pentose phosphate pathway. This is particularly valuable in studying metabolic reprogramming in diseases like cancer.[1][2][3][4]

  • Enzyme Kinetics: Real-time NMR spectroscopy can be employed to study the kinetics of enzymes involved in D-tagatose metabolism, such as tagatose-6-phosphate kinase.[5][6][7] By monitoring the conversion of 13C-labeled substrate to product, key kinetic parameters like the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) can be determined.

  • Drug Discovery and Development: Understanding how a drug candidate affects the metabolism of D-tagatose can provide insights into its mechanism of action and potential off-target effects. This compound can be used in preclinical studies to assess the metabolic impact of novel therapeutics.

Experimental Protocols

Protocol 1: Metabolic Flux Analysis in Cultured Cells using this compound and NMR Spectroscopy

This protocol outlines the steps for tracing the metabolism of this compound in adherent mammalian cells.

1. Cell Culture and Labeling:

  • Culture cells of interest to mid-exponential growth phase in standard culture medium. A minimum of 10 million cells are recommended for sufficient signal-to-noise in NMR experiments.[8]

  • Replace the standard medium with a medium containing this compound as the primary carbon source. The concentration of this compound should be optimized for the specific cell line and experimental goals.

  • Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the progression of 13C label incorporation into intracellular metabolites.

2. Metabolism Quenching and Metabolite Extraction:

  • To halt metabolic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).[9]

  • Immediately quench the metabolism by adding a pre-chilled extraction solvent, such as a methanol/chloroform/water mixture (2:1:1 v/v/v), directly to the culture plate.[8][10]

  • Scrape the cells from the plate and transfer the cell suspension to a microcentrifuge tube.

  • Vortex the mixture vigorously and centrifuge to separate the polar (containing water-soluble metabolites), non-polar (containing lipids), and protein phases.

  • Collect the polar phase and lyophilize to dryness.

3. NMR Sample Preparation and Data Acquisition:

  • Reconstitute the lyophilized metabolite extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

  • Transfer the sample to an NMR tube.

  • Acquire 1D ¹H and ¹³C NMR spectra, as well as 2D NMR spectra such as ¹H-¹³C HSQC and HSQC-TOCSY, on a high-field NMR spectrometer.[11][12]

4. Data Analysis:

  • Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Identify and quantify the 13C-labeled metabolites by comparing the spectra to databases and reference compounds.

  • Calculate the fractional enrichment of 13C in each metabolite at each time point to determine metabolic fluxes.

Experimental Workflow for Metabolic Flux Analysis

G cluster_0 Cell Culture & Labeling cluster_1 Metabolite Extraction cluster_2 NMR Analysis cluster_3 Data Interpretation A Seed and grow cells B Replace with this compound medium A->B C Incubate for time course B->C D Wash with cold PBS C->D E Quench with cold solvent D->E F Extract metabolites E->F G Prepare NMR sample F->G H Acquire 1D and 2D NMR data G->H I Process and analyze spectra H->I J Identify labeled metabolites I->J K Quantify 13C enrichment J->K L Calculate metabolic fluxes K->L

Workflow for 13C metabolic flux analysis.
Protocol 2: Real-Time Enzyme Kinetics of Tagatose-6-Phosphate Kinase using ¹³C NMR

This protocol describes how to monitor the enzymatic conversion of D-Tagatose-6-phosphate-1-¹³C to D-Tagatose-1,6-bisphosphate-¹³C in real-time.

1. Reaction Setup:

  • Prepare a reaction buffer containing all necessary components except the enzyme (e.g., Tris-HCl, MgCl₂, ATP).

  • Add a known concentration of D-Tagatose-6-phosphate-1-¹³C to the buffer.

  • Transfer the reaction mixture to an NMR tube.

  • Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature.

2. NMR Data Acquisition:

  • Acquire a ¹³C NMR spectrum of the substrate before initiating the reaction.

  • Initiate the reaction by adding a small, known amount of purified tagatose-6-phosphate kinase to the NMR tube.

  • Immediately begin acquiring a series of 1D ¹³C NMR spectra at regular time intervals.

3. Data Analysis:

  • Process the time-course NMR data.

  • Integrate the signal intensities of the substrate (D-Tagatose-6-phosphate-1-¹³C) and the product (D-Tagatose-1,6-bisphosphate-¹³C) at each time point.

  • Plot the concentration of the substrate and product as a function of time.

  • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).[6][7]

Data Presentation

The following tables summarize the expected ¹³C NMR chemical shifts for D-Tagatose-1-¹³C and its key downstream metabolites. These values are crucial for the identification and quantification of these compounds in your NMR spectra.

Table 1: ¹³C Chemical Shifts of D-Tagatose-1-¹³C and its Metabolites

CompoundCarbon AtomChemical Shift (ppm)
D-Tagatose-1-¹³CC1~64.0
C2~104.0
C3~72.0
C4~71.0
C5~73.0
C6~63.0
D-Tagatose-6-phosphate-¹³CC1~64.0
C6~65.0 (J-coupling with ³¹P)
D-Tagatose-1,6-bisphosphate-¹³CC1~66.0 (J-coupling with ³¹P)
C6~65.0 (J-coupling with ³¹P)
Dihydroxyacetone phosphate-¹³CC1~65.0 (J-coupling with ³¹P)
Glyceraldehyde-3-phosphate-¹³CC1~210.0 (aldehyde)

Note: Chemical shifts are approximate and can vary depending on the solvent, pH, and temperature.

Signaling Pathway Visualization

The following diagram illustrates the metabolic pathway of D-Tagatose.

D-Tagatose-6-Phosphate Pathway

G Tag This compound T6P D-Tagatose-6-phosphate Tag->T6P  Tagatose Kinase T16BP D-Tagatose-1,6-bisphosphate T6P->T16BP  Tagatose-6-phosphate  Kinase DHAP Dihydroxyacetone phosphate T16BP->DHAP  Tagatose-1,6-bisphosphate  Aldolase G3P Glyceraldehyde-3- phosphate T16BP->G3P  Tagatose-1,6-bisphosphate  Aldolase Glycolysis Glycolysis DHAP->Glycolysis G3P->Glycolysis

The D-Tagatose-6-Phosphate metabolic pathway.

References

Application Notes and Protocols for D-Tagatose-¹³C₁ in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tagatose, a rare sugar and a C4 epimer of D-fructose, is gaining significant interest in the food and pharmaceutical industries due to its low caloric value and potential health benefits.[1][2][3] Stable isotope-labeled D-Tagatose, specifically D-Tagatose-¹³C₁, serves as a powerful tool in mass spectrometry-based research. Its incorporation into metabolic pathways allows for the precise tracing and quantification of metabolic fluxes, providing invaluable insights into cellular metabolism.[4][5][6] Furthermore, its identical chemical properties to the unlabeled form, but distinct mass, make it an ideal internal standard for accurate quantification of D-tagatose in complex biological matrices.[7]

This document provides detailed application notes and experimental protocols for the utilization of D-Tagatose-¹³C₁ in mass spectrometry, aimed at researchers and professionals in drug development and metabolic research.

Physicochemical Properties and Mass Spectrometry Data

The following table summarizes key properties of D-Tagatose and its ¹³C-labeled counterpart relevant for mass spectrometry applications.

PropertyValueReference
Chemical FormulaC₆H₁₂O₆[3]
Molecular Weight (unlabeled)180.16 g/mol [3]
Molecular Weight (¹³C₁)181.16 g/mol (approx.)N/A
Common Adducts in MS[M+H]⁺, [M+Na]⁺, [M+Cl]⁻[7]
SIR [M+Cl]⁻ for Fructose/Glucose215.1 Da[7]
SIR [M+Cl]⁻ for Glucose-¹³C₆221.1 Da[7]

Application 1: Metabolic Flux Analysis

Stable isotope tracing with compounds like D-Tagatose-¹³C₁ is a cornerstone of metabolic flux analysis (MFA).[4][6] By introducing the labeled tagatose into a biological system, researchers can track the incorporation of the ¹³C atom into downstream metabolites. This allows for the elucidation of pathway activity and the quantification of metabolic fluxes, offering a detailed view of cellular metabolism under various conditions.

Signaling Pathway of D-Tagatose Metabolism

D-Tagatose is primarily metabolized in the liver, where it is phosphorylated to tagatose-1-phosphate.[8][9] This intermediate can then enter the glycolytic pathway. The diagram below illustrates the initial steps of D-tagatose metabolism.

D_Tagatose_Metabolism D_Tagatose D-Tagatose-¹³C₁ Tagatose_1P Tagatose-1-Phosphate-¹³C₁ D_Tagatose->Tagatose_1P Fructokinase DHAP Dihydroxyacetone phosphate Tagatose_1P->DHAP Aldolase B G3P Glyceraldehyde-3-phosphate-¹³C₁ Tagatose_1P->G3P Aldolase B Glycolysis Glycolysis DHAP->Glycolysis G3P->Glycolysis

D-Tagatose Metabolic Pathway
Experimental Protocol: ¹³C-Metabolic Flux Analysis of D-Tagatose-¹³C₁ in Cell Culture

This protocol outlines the general steps for a ¹³C-MFA experiment using D-Tagatose-¹³C₁ in a mammalian cell line.

1. Cell Culture and Labeling:

  • Culture cells to the desired confluence in standard growth medium.

  • Replace the standard medium with a medium containing a known concentration of D-Tagatose-¹³C₁ and other necessary nutrients. A common starting point is a medium where the primary carbohydrate source is replaced with the labeled tagatose.

  • Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled substrate. The time required to reach isotopic steady state will depend on the cell type and metabolic rates.[4]

2. Metabolite Extraction:

  • Aspirate the labeling medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) to the cell culture plate.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

3. Sample Preparation for Mass Spectrometry:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a solvent compatible with the chosen chromatography method (e.g., 50% acetonitrile for HILIC).

4. LC-MS/MS Analysis:

  • Separate the metabolites using an appropriate liquid chromatography method, such as Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for polar metabolites like sugars and sugar phosphates.

  • Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the mass isotopologue distributions (MIDs) of key metabolites in the tagatose metabolic pathway.[10]

  • The mass spectrometer should be operated in negative ion mode for sugar phosphates.

5. Data Analysis:

  • Process the raw mass spectrometry data to identify and quantify the different isotopologues of each metabolite.

  • Use specialized software (e.g., INCA, METRAN) to perform metabolic flux analysis by fitting the measured MIDs to a metabolic model of the cell.[4]

Experimental Workflow: Metabolic Flux Analysis

The following diagram illustrates the workflow for a typical ¹³C-MFA experiment.

MFA_Workflow start Cell Culture labeling ¹³C Labeling with D-Tagatose-¹³C₁ start->labeling extraction Metabolite Extraction labeling->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Processing & MID Determination lcms->data_analysis mfa Metabolic Flux Calculation data_analysis->mfa

Metabolic Flux Analysis Workflow

Application 2: Internal Standard for Quantification

D-Tagatose-¹³C₁ is an excellent internal standard for the accurate quantification of unlabeled D-tagatose in various samples, including food products and biological fluids. The stable isotope-labeled standard co-elutes with the analyte of interest during chromatography but is distinguished by its mass in the mass spectrometer. This allows for the correction of variations in sample preparation and instrument response.[7]

Experimental Protocol: Quantification of D-Tagatose using D-Tagatose-¹³C₁ as an Internal Standard

This protocol describes the use of D-Tagatose-¹³C₁ for the quantification of D-tagatose in a sample matrix by LC-MS.

1. Sample Preparation:

  • Homogenize the sample (e.g., food product, plasma, tissue).

  • Perform a protein precipitation step if necessary (e.g., for plasma samples, add a 3-fold excess of cold acetonitrile).

  • Centrifuge to remove precipitated proteins.

  • Take a known volume of the supernatant and spike in a known amount of D-Tagatose-¹³C₁ internal standard solution.

2. Calibration Curve Preparation:

  • Prepare a series of calibration standards with known concentrations of unlabeled D-tagatose.

  • Spike each calibration standard with the same amount of D-Tagatose-¹³C₁ internal standard as the samples.

3. LC-MS/MS Analysis:

  • Use a suitable LC method to separate D-tagatose from other matrix components. An amide-based column is often effective for sugar analysis.[7]

  • Operate the mass spectrometer in Single Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) mode to monitor the specific mass-to-charge ratios (m/z) of both unlabeled D-tagatose and the D-Tagatose-¹³C₁ internal standard.[7]

Quantitative Data for LC-MS Method

ParameterSettingReference
ColumnXBridge BEH Amide XP Column (2.5 µm, 3.0 × 150 mm)[7]
Mobile PhaseAcetonitrile/Water with ammonium hydroxideN/A
DetectorSingle quadrupole mass spectrometer (e.g., ACQUITY QDa)[7]
Ionization ModeElectrospray Ionization (ESI) NegativeN/A
Monitored Ions (as [M+Cl]⁻)m/z 215.1 for D-Tagatose, m/z 216.1 for D-Tagatose-¹³C₁[7]

4. Data Analysis:

  • Integrate the peak areas for both the unlabeled D-tagatose and the D-Tagatose-¹³C₁ internal standard in both the calibration standards and the unknown samples.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of D-tagatose in the unknown samples by interpolating their peak area ratios on the calibration curve.

Logical Relationship: Quantification Workflow

The following diagram outlines the logical steps involved in using a stable isotope-labeled internal standard for quantification.

Quantification_Workflow cluster_prep Sample & Standard Preparation prep_sample Prepare Sample & Spike with D-Tagatose-¹³C₁ IS lcms LC-MS/MS Analysis of Samples and Calibrants prep_sample->lcms prep_cal Prepare Calibration Curve & Spike with D-Tagatose-¹³C₁ IS prep_cal->lcms calc_ratio Calculate Peak Area Ratio (Analyte / IS) lcms->calc_ratio build_curve Construct Calibration Curve calc_ratio->build_curve quantify Quantify D-Tagatose in Sample build_curve->quantify

Quantification Workflow with Internal Standard

Conclusion

D-Tagatose-¹³C₁ is a versatile and indispensable tool for researchers engaged in metabolic studies and the development of products containing D-tagatose. Its application in metabolic flux analysis provides a dynamic view of cellular metabolism, while its use as an internal standard ensures the highest accuracy in quantitative analyses. The protocols and information provided herein serve as a comprehensive guide for the effective implementation of D-Tagatose-¹³C₁ in mass spectrometry-based research.

References

D-Tagatose-13C-1 in Drug Metabolism Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tagatose, a naturally occurring ketohexose and an epimer of D-fructose, is gaining significant attention not only as a low-calorie sweetener but also for its potential therapeutic applications.[1][2] Its unique metabolic profile, primarily hepatic metabolism via a pathway analogous to fructose, presents intriguing possibilities for its use in drug metabolism research.[3] The stable isotope-labeled form, D-Tagatose-13C-1, serves as a powerful tracer to elucidate the intricate interplay between xenobiotic and endogenous metabolic pathways.

These application notes provide a comprehensive overview of the potential uses of this compound in drug metabolism studies, complete with detailed experimental protocols and data presentation formats. The methodologies described are based on established principles of stable isotope tracing and metabolic flux analysis, adapted for the specific properties of D-Tagatose.

Application 1: Assessing the Impact of D-Tagatose on Hepatic Drug Metabolism

D-Tagatose is primarily metabolized in the liver, the principal site of drug metabolism.[1] Co-administration of a drug with D-Tagatose could potentially alter the drug's metabolic fate by influencing the availability of co-factors or by directly interacting with metabolic enzymes. This compound can be used to trace the flux through key hepatic pathways that support drug conjugation, such as glucuronidation and sulfation.

Experimental Protocol: In Vitro Hepatocyte Metabolism Assay

Objective: To determine the effect of D-Tagatose on the Phase I and Phase II metabolism of a candidate drug using this compound as a metabolic tracer.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Test drug

  • D-Tagatose and this compound

  • LC-MS/MS system

Procedure:

  • Hepatocyte Culture: Thaw and seed cryopreserved human hepatocytes in collagen-coated plates according to the supplier's protocol. Allow the cells to attach and form a monolayer.

  • Treatment:

    • Control Group: Treat hepatocytes with the test drug at a relevant concentration.

    • D-Tagatose Group: Pre-incubate hepatocytes with unlabeled D-Tagatose for 1-2 hours, then co-incubate with the test drug and D-Tagatose.

    • Tracer Group: Pre-incubate hepatocytes with a mixture of unlabeled D-Tagatose and this compound (e.g., 1:1 ratio) for 1-2 hours, then co-incubate with the test drug and the D-Tagatose/D-Tagatose-13C-1 mixture.

  • Sample Collection: Collect aliquots of the culture medium and cell lysates at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Preparation: Precipitate proteins from the samples (e.g., with acetonitrile) and prepare for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Develop and validate an LC-MS/MS method to quantify the parent drug and its major metabolites. Monitor the incorporation of 13C into key endogenous metabolites involved in conjugation pathways (e.g., UDP-glucuronic acid).

  • Data Analysis: Calculate the rate of disappearance of the parent drug and the formation of its metabolites in each group. Determine the isotopic enrichment in the relevant endogenous metabolites in the tracer group.

Data Presentation

Table 1: Effect of D-Tagatose on the In Vitro Metabolism of Drug X in Human Hepatocytes

Treatment GroupParent Drug Half-Life (t½, hours)Metabolite A Formation Rate (pmol/min/10^6 cells)Metabolite B Formation Rate (pmol/min/10^6 cells)
Control (Drug X only) 4.5 ± 0.512.3 ± 1.55.8 ± 0.7
Drug X + D-Tagatose 5.2 ± 0.610.1 ± 1.24.9 ± 0.6

Table 2: 13C-Labeling of UDP-Glucuronic Acid in Hepatocytes Treated with this compound

Time Point (hours)Isotopic Enrichment of UDP-Glucuronic Acid (%)
0 0
1 15.2 ± 2.1
4 45.8 ± 5.3
8 62.5 ± 6.8
24 75.1 ± 8.2

Visualization

Drug_Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_tagatose D-Tagatose Metabolism Drug_X Drug_X Metabolite_A Metabolite_A Drug_X->Metabolite_A CYP450 Metabolite_B Metabolite_B Metabolite_A->Metabolite_B UGT UDPGA UDP-Glucuronic Acid UDPGA->Metabolite_B D_Tagatose_13C1 This compound Glycolysis Glycolysis D_Tagatose_13C1->Glycolysis Glycolysis->UDPGA UDP-glucose dehydrogenase

Caption: Workflow of this compound tracing in hepatic drug metabolism.

Application 2: Investigating Drug-Carbohydrate Interactions in Absorption

D-Tagatose has been shown to inhibit intestinal disaccharidases and interact with glucose transporters such as GLUT5.[2][4] This presents a potential for drug-drug interactions for orally administered drugs whose absorption may be dependent on these enzymes or transporters. This compound can be used in co-administration studies to trace its metabolic fate while assessing its impact on the pharmacokinetics of a test drug.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

Objective: To evaluate the effect of D-Tagatose co-administration on the oral bioavailability of a test drug.

Materials:

  • Sprague-Dawley rats

  • Test drug formulated for oral gavage

  • D-Tagatose and this compound

  • Blood collection supplies

  • LC-MS/MS system

Procedure:

  • Animal Groups:

    • Group A (Control): Administer the test drug orally.

    • Group B (D-Tagatose): Co-administer the test drug and unlabeled D-Tagatose orally.

    • Group C (Tracer): Co-administer the test drug and this compound orally.

  • Dosing: Administer the formulations to fasted rats via oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • LC-MS/MS Analysis:

    • Quantify the concentration of the parent drug and its major metabolites in the plasma samples from all groups.

    • In Group C, quantify the concentration of this compound and its labeled metabolites to confirm absorption and metabolism.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) for the test drug in each group using appropriate software.

Data Presentation

Table 3: Pharmacokinetic Parameters of Drug Y After Oral Administration with and without D-Tagatose

GroupCmax (ng/mL)Tmax (min)AUC₀₋₈h (ng·h/mL)
Control (Drug Y only) 150 ± 2560450 ± 50
Drug Y + D-Tagatose 110 ± 2090320 ± 45

Visualization

PK_Workflow Oral_Admin Oral Administration (Drug +/- this compound) GI_Tract Gastrointestinal Tract Oral_Admin->GI_Tract Absorption Absorption GI_Tract->Absorption Liver Liver (First-Pass Metabolism) Absorption->Liver Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Blood_Sampling Serial Blood Sampling Systemic_Circulation->Blood_Sampling LCMS_Analysis LC-MS/MS Analysis Blood_Sampling->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis LCMS_Analysis->PK_Analysis Metabolic_Flux D_Tagatose_13C1 This compound Glycolysis Glycolysis D_Tagatose_13C1->Glycolysis PPP Pentose Phosphate Pathway Glycolysis->PPP Pyruvate Pyruvate Glycolysis->Pyruvate Biomass Biomass Precursors Glycolysis->Biomass PPP->Biomass TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle TCA_Cycle->Biomass

References

Application Notes and Protocols for D-Tagatose-¹³C-1 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of D-Tagatose-¹³C-1 in animal models for metabolic research. D-Tagatose, a naturally occurring ketohexose and an epimer of D-fructose, is of significant interest as a low-calorie sweetener and potential therapeutic agent for metabolic disorders.[1] The use of stable isotope-labeled D-Tagatose-¹³C-1 allows for precise tracing of its metabolic fate, contributing to a deeper understanding of its mechanism of action.

Introduction to D-Tagatose and ¹³C Isotope Tracing

D-Tagatose is metabolized primarily in the liver, where it is phosphorylated to tagatose-1-phosphate. This intermediate can influence glucose metabolism by promoting the activity of glucokinase and inhibiting glycogen phosphorylase, thereby enhancing glycogen synthesis and reducing glucose output.[2] Stable isotope tracing using ¹³C-labeled compounds is a powerful technique in metabolic research.[3][4] By introducing D-Tagatose-¹³C-1 into an animal model, researchers can track the incorporation of the ¹³C label into various downstream metabolites using mass spectrometry, allowing for the quantification of metabolic fluxes through different pathways.[5][6]

Animal Models and Administration Routes

The most commonly used animal models for studying D-tagatose metabolism are rats (Sprague-Dawley, Wistar) and mice (C57BL/6).[7] The choice of model may depend on the specific research question. Administration of D-Tagatose-¹³C-1 can be achieved through two primary routes:

  • Oral Gavage: This method allows for the precise administration of a defined dose at a specific time point.[8] It is suitable for acute studies and pharmacokinetic analyses. However, it can be stressful for the animals and requires proper technique to avoid injury.[3][5][9]

  • Dietary Admixture: Incorporating D-Tagatose-¹³C-1 into the animal's chow is suitable for chronic studies to investigate long-term metabolic adaptations. This method is less stressful than oral gavage but offers less control over the exact timing and amount of dose ingestion.

Quantitative Data Summary

The following tables summarize quantitative data from studies on D-tagatose administration in rats.

Table 1: Effect of D-Tagatose on Fructose Absorption in Rats

D-Tagatose Dose (mg/kg)Co-administered Fructose (mg/kg)Decrease in Fructose Absorption (AUC)
60020001%
2000200026%
6000200030%

Data adapted from a study in male Sprague-Dawley rats.[7][8] The 12,000 mg/kg dosing group was halted due to intolerance.[7][8]

Table 2: Exemplar Dosing Regimens for D-Tagatose in Rat Studies

Study TypeAnimal ModelAdministration RouteD-Tagatose DoseDurationReference
Developmental ToxicityCrl:CD(SD)BR RatsGastric Intubation4,000, 12,000, 20,000 mg/kg/dayGestation days 6-15[1][10]
Fructose AbsorptionSprague-Dawley RatsOral Gavage600, 2000, 6000 mg/kgSingle dose[8][11]
Myocardial InjuryWistar RatsDietary Admixture30% of diet24 weeks[7]

Experimental Protocols

Protocol for Acute Oral Gavage of D-Tagatose-¹³C-1 in Rats

This protocol is designed for a pharmacokinetic or acute metabolic tracing study.

Materials:

  • D-Tagatose-¹³C-1

  • Vehicle (e.g., sterile water, saline)

  • Oral gavage needles (stainless steel, ball-tipped, appropriate size for the animal)

  • Syringes

  • Animal scale

  • Metabolic cages (for urine and feces collection)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Anesthetic (e.g., isoflurane)

  • Tissue collection tools

Procedure:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats (8-10 weeks old) to the housing conditions for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight (12-16 hours) with free access to water to ensure an empty stomach for consistent absorption.

  • Dose Preparation: Prepare the D-Tagatose-¹³C-1 solution in the chosen vehicle. A typical concentration would be in the range of 200-500 mg/mL, depending on the desired dose. Ensure the solution is well-dissolved.

  • Dosing:

    • Weigh the animal to determine the exact volume to be administered.

    • Gently restrain the animal. For new researchers, consider using brief isoflurane anesthesia to minimize stress and risk of injury.[4][12]

    • Measure the distance from the animal's oral cavity to the xiphoid process to determine the correct insertion depth for the gavage needle.

    • Insert the gavage needle gently and steadily into the esophagus. Do not force the needle.

    • Administer the D-Tagatose-¹³C-1 solution slowly.

    • Withdraw the needle and return the animal to its cage.

  • Sample Collection:

    • Blood: Collect blood samples from the tail vein or saphenous vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes) post-administration. Place blood in EDTA-coated tubes and centrifuge to separate plasma.

    • Breath (for ¹³CO₂ analysis): Place the animal in a metabolic chamber to collect expired air at various time points.

    • Tissues: At the end of the experiment, euthanize the animal and collect tissues of interest (e.g., liver, intestine, muscle). Immediately freeze tissues in liquid nitrogen and store at -80°C.

  • Sample Processing for Mass Spectrometry:

    • Plasma and Tissue Metabolite Extraction: Homogenize frozen tissues. Extract metabolites from plasma and tissue homogenates using a cold solvent mixture (e.g., methanol:acetonitrile:water). Centrifuge to pellet proteins and collect the supernatant.

    • Derivatization (Optional): Some metabolites may require chemical derivatization to improve their volatility and stability for gas chromatography-mass spectrometry (GC-MS) analysis.

    • Analysis: Analyze the extracted metabolites using a high-resolution mass spectrometer (e.g., LC-MS/MS or GC-MS) to determine the incorporation of ¹³C into downstream metabolites.[13][14]

Protocol for Chronic Dietary Administration of D-Tagatose-¹³C-1 in Mice

This protocol is suitable for investigating the long-term effects of D-tagatose on metabolism.

Materials:

  • D-Tagatose-¹³C-1

  • Powdered rodent chow

  • Feeders designed to minimize spillage

  • Metabolic cages

Procedure:

  • Animal Acclimation: Acclimate C57BL/6 mice to individual housing and the powdered diet for one week.

  • Diet Preparation: Prepare the experimental diet by thoroughly mixing a defined amount of D-Tagatose-¹³C-1 with the powdered chow. A common concentration is 5-10% (w/w). Prepare a control diet without D-Tagatose-¹³C-1.

  • Feeding: Provide the mice with the respective diets and water ad libitum for the duration of the study (e.g., 4-12 weeks).

  • Monitoring: Monitor food and water intake and body weight regularly.

  • Sample Collection: At the end of the study period, collect blood and tissues as described in the oral gavage protocol. Feces and urine can be collected periodically using metabolic cages to assess excretion of the label.

  • Sample Processing and Analysis: Follow the same procedures for metabolite extraction and mass spectrometry analysis as outlined in the acute administration protocol.

Visualization of Pathways and Workflows

D-Tagatose Metabolism in the Liver

D_Tagatose_Metabolism cluster_blood Bloodstream cluster_hepatocyte Hepatocyte D_Tagatose_blood D-Tagatose-¹³C-1 D_Tagatose_cell D-Tagatose-¹³C-1 D_Tagatose_blood->D_Tagatose_cell Transport Tagatose_1_P Tagatose-¹³C-1-Phosphate D_Tagatose_cell->Tagatose_1_P Phosphorylation Glucokinase Glucokinase Tagatose_1_P->Glucokinase Activates Glycogen_Phosphorylase Glycogen Phosphorylase Tagatose_1_P->Glycogen_Phosphorylase Inhibits Glucose_1_P Glucose-1-Phosphate Glucokinase->Glucose_1_P Catalyzes Glycogen_Synthase Glycogen Synthase Glycogen Glycogen-¹³C Glycogen_Synthase->Glycogen Synthesizes Glycogen_Phosphorylase->Glucose_1_P Inhibits breakdown to Glucose_1_P->Glycogen_Synthase Activates Glucose Glucose Glucose->Glucose_1_P

Caption: Hepatic metabolism of D-Tagatose-¹³C-1.

Experimental Workflow for ¹³C-Tracer Study

Experimental_Workflow start Start acclimation Animal Acclimation start->acclimation dosing D-Tagatose-¹³C-1 Administration (Oral Gavage or Diet) acclimation->dosing sample_collection Sample Collection (Blood, Tissues, Breath) dosing->sample_collection metabolite_extraction Metabolite Extraction sample_collection->metabolite_extraction ms_analysis Mass Spectrometry Analysis (LC-MS/MS or GC-MS) metabolite_extraction->ms_analysis data_analysis Metabolic Flux Analysis ms_analysis->data_analysis end End data_analysis->end

Caption: General workflow for a D-Tagatose-¹³C-1 tracing study.

References

Application Note: Quantifying D-Tagatose-13C-1 Enrichment in Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tagatose is a naturally occurring ketohexose, an epimer of D-fructose, that has garnered significant interest as a low-calorie sweetener.[1] With approximately 92% of the sweetness of sucrose but only about one-third of the calories, it presents a promising alternative for use in foods, beverages, and pharmaceutical formulations.[1][2] Beyond its sweetening properties, D-tagatose exhibits several potential health benefits, including a low glycemic index, prebiotic effects, and the ability to aid in controlling obesity and type 2 diabetes.[2][3]

Only about 20% of ingested D-tagatose is absorbed in the small intestine; the remainder is fermented by gut bacteria into short-chain fatty acids.[3] The absorbed portion is metabolized, primarily in the liver, through a pathway similar to fructose, but at a much slower rate.[4][5] To accurately trace its metabolic fate, tissue distribution, and contribution to downstream pathways like gluconeogenesis, stable isotope labeling is an indispensable tool.

This application note provides a detailed protocol for quantifying the enrichment of D-Tagatose-¹³C-1 in various tissues. By introducing a ¹³C label at the C-1 position, researchers can precisely track the molecule and its metabolites using mass spectrometry, providing critical insights into its pharmacokinetics and metabolic impact.

Principle of the Method

The methodology is based on the principles of stable isotope-resolved metabolomics (SIRM).[6] A known quantity of D-Tagatose-¹³C-1 is administered to a biological system (e.g., a rodent model). The ¹³C-labeled tagatose is absorbed and metabolized, and the ¹³C atom is incorporated into various downstream metabolites. At specific time points, tissues are harvested, and metabolites are extracted. The extracts are then analyzed by a high-resolution mass spectrometer (e.g., LC-MS/MS). The instrument can distinguish between the naturally occurring ¹²C-containing molecules (M+0) and their ¹³C-labeled counterparts (M+1, in this case). By comparing the signal intensities of the labeled and unlabeled forms of tagatose and its metabolites, the percentage of isotopic enrichment in each tissue can be accurately calculated.

Experimental Workflow

G cluster_0 In Vivo Phase cluster_1 Sample Preparation cluster_2 Analysis & Data Processing A 1. Dosing Administer D-Tagatose-13C-1 to animal model (e.g., oral gavage) B 2. Incubation & Distribution Allow for absorption and metabolism over a set time course A->B C 3. Tissue Collection Harvest tissues of interest (liver, kidney, muscle, etc.) and snap-freeze in liquid N2 B->C D 4. Tissue Homogenization Homogenize frozen tissue in ice-cold 80% methanol C->D E 5. Metabolite Extraction Centrifuge to pellet protein/debris and collect the supernatant D->E F 6. Sample Preparation for MS Dry supernatant and resuspend in injection solvent E->F G 7. LC-MS/MS Analysis Separate metabolites and detect mass isotopologues (M+0 vs. M+1) F->G H 8. Data Processing Integrate peak areas for labeled and unlabeled analytes G->H I 9. Enrichment Calculation Quantify the percentage of 13C enrichment in each tissue H->I

Caption: Overall experimental workflow for quantifying D-Tagatose-¹³C-1 enrichment in tissues.

Detailed Experimental Protocols

Protocol 1: Animal Dosing and Tissue Collection

This protocol provides a general guideline. Dosing concentrations, routes, and timelines should be optimized for specific experimental goals.

  • Animal Acclimation: Acclimate animals (e.g., C57BL/6 mice) for at least one week under standard housing conditions.

  • Fasting: Fast animals overnight (12-16 hours) with free access to water to ensure a basal metabolic state.

  • Tracer Preparation: Prepare a sterile solution of D-Tagatose-¹³C-1 in water or saline at the desired concentration (e.g., 2 g/kg body weight).

  • Dosing: Administer the D-Tagatose-¹³C-1 solution via oral gavage. Record the exact time of administration and the volume administered.

  • Time Course: At predetermined time points post-dosing (e.g., 15, 30, 60, 120 minutes), euthanize a cohort of animals according to approved institutional guidelines.

  • Tissue Harvest: Immediately dissect the tissues of interest (e.g., liver, intestine, kidney, skeletal muscle, brain).

  • Washing and Weighing: Rinse tissues quickly in ice-cold phosphate-buffered saline (PBS) to remove excess blood. Blot dry and record the wet weight.

  • Snap-Freezing: Immediately snap-freeze the tissue samples in liquid nitrogen to quench all metabolic activity.[7]

  • Storage: Store frozen tissue samples at -80°C until metabolite extraction.

Protocol 2: Metabolite Extraction from Tissue

This protocol is adapted from established methods for tissue metabolite extraction.[8]

  • Preparation: Pre-cool all tubes, mortars, pestles, and solutions on dry ice. Label all tubes clearly.

  • Homogenization Solvent: Prepare an ice-cold extraction solvent of 80% methanol (HPLC-grade) in water (HPLC-grade).

  • Tissue Pulverization: Place a small piece of frozen tissue (10-20 mg) in a pre-chilled mortar and pulverize into a fine powder under liquid nitrogen.

  • Homogenization: Transfer the powdered tissue to a 2 mL cryovial containing 1 mL of the ice-cold 80% methanol. Homogenize immediately using a probe homogenizer for 2-3 short bursts of ~10 seconds each. Keep the sample on dry ice between bursts to prevent heating.[8]

  • Extraction Incubation: Incubate the homogenate on dry ice for at least 30 minutes to allow for complete protein precipitation and metabolite extraction.[8]

  • Centrifugation: Centrifuge the homogenate at maximum speed (e.g., 15,000 x g) for 10-15 minutes at 4°C to pellet cellular debris and precipitated proteins.[8]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-labeled tube. Keep on ice.

  • Re-extraction (Optional): To maximize yield, the remaining pellet can be re-extracted with an additional 200 µL of cold 80% methanol, centrifuged again, and the supernatants pooled.[8]

  • Storage: Store the final metabolite extract at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis

This is a general procedure; specific parameters for the column, gradient, and mass spectrometer must be optimized.

  • Sample Drying: Transfer a measured aliquot of the metabolite extract to a new tube and dry it completely using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried metabolites in a suitable volume (e.g., 100 µL) of injection solvent (e.g., 50:50 acetonitrile:water) appropriate for the chromatography method. Vortex and centrifuge to pellet any insoluble material.

  • Liquid Chromatography: Inject the sample onto an LC system. For a polar compound like tagatose, a hydrophilic interaction liquid chromatography (HILIC) column is often suitable.

    • Example Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 10 mM ammonium acetate, 0.1% acetic acid.

    • Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM ammonium acetate, 0.1% acetic acid.

    • Gradient: Run a gradient from high %B to low %B to elute polar compounds.

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Thermo Q-Exactive, Agilent Q-TOF) operating in negative ion mode.

    • Scan Mode: Use Full MS / dd-MS2 (data-dependent MS2) or a targeted approach like Parallel Reaction Monitoring (PRM).

    • Mass-to-Charge (m/z) Monitoring: Monitor for the specific m/z of unlabeled D-tagatose ([M-H]⁻ = 179.055) and D-Tagatose-¹³C-1 ([M-H]⁻ = 180.058).

    • Fragmentation: Acquire fragmentation spectra (MS2) to confirm the identity of tagatose and its labeled form.

Metabolic Pathway of D-Tagatose

D-Tagatose is primarily metabolized via phosphorylation, entering the fructose metabolism pathway. The precise subsequent steps leading to gluconeogenesis are not fully established.[4] The initial phosphorylation is a key step for trapping the molecule within the cell.

G Tag_in This compound (from circulation) process1 Phosphorylation (Ketohexokinase) Tag_in->process1 Tag_P D-Tagatose-1-Phosphate-13C-1 process2 Phosphorylation (Phosphofructokinase) Tag_P->process2 TBP D-Tagatose-1,6-Bisphosphate-13C-1 process3 Aldolase TBP->process3 Glycolysis Glycolysis / Glyceraldehyde-3-P & Dihydroxyacetone-P Gluco Gluconeogenesis (e.g., 13C-Glucose) Glycolysis->Gluco process1->Tag_P process2->TBP process3->Glycolysis

Caption: Simplified metabolic pathway for D-Tagatose entering glycolysis/gluconeogenesis.

Data Analysis and Presentation

Calculation of Isotopic Enrichment

Isotopic enrichment represents the fraction of the metabolite pool that is labeled with ¹³C. It is calculated from the peak areas of the labeled (M+1) and unlabeled (M+0) isotopologues.

Formula: Enrichment (%) = ( Peak Area of M+1 / (Peak Area of M+0 + Peak Area of M+1) ) * 100

Note: This formula must be corrected for the natural abundance of ¹³C in the unlabeled metabolite.

Quantitative Data Summary

The following table presents representative data for D-Tagatose-¹³C-1 enrichment in various tissues at different time points following oral administration.

Table 1: Representative ¹³C Enrichment of D-Tagatose in Tissues Post-Administration (Note: These are example data for illustrative purposes and will vary based on experimental conditions.)

Time Point (Minutes)Liver (%)Small Intestine (%)Kidney (%)Skeletal Muscle (%)
15 12.5 ± 2.135.8 ± 4.58.9 ± 1.51.2 ± 0.3
30 25.3 ± 3.821.2 ± 3.118.6 ± 2.93.5 ± 0.8
60 18.1 ± 2.59.5 ± 1.815.4 ± 2.24.1 ± 0.9
120 7.9 ± 1.43.1 ± 0.98.2 ± 1.32.8 ± 0.6

Values are expressed as mean % enrichment ± standard deviation.

References

Application Notes and Protocols: D-Tagatose-13C-1 as an Internal Standard for Clinical Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tagatose, a naturally occurring ketohexose and an isomer of D-fructose, is gaining significant interest in the pharmaceutical and nutraceutical industries for its potential health benefits, including its use as a low-calorie sweetener and its role in glycemic control. Accurate quantification of D-Tagatose in clinical samples is crucial for pharmacokinetic studies, efficacy trials, and personalized medicine. Mass spectrometry coupled with liquid chromatography (LC-MS) has become the gold standard for bioanalysis due to its high sensitivity and specificity.

The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results in quantitative LC-MS assays.[1][2] A stable isotope-labeled internal standard, such as D-Tagatose-13C-1, co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing a reliable means of normalization throughout the analytical workflow.[3][4][5] This application note provides a detailed protocol for the quantitative analysis of D-Tagatose in human plasma using this compound as an internal standard, along with typical method validation data.

Experimental Protocols

This section details a representative LC-MS/MS method for the quantification of D-Tagatose in human plasma.

Materials and Reagents
  • D-Tagatose (analytical standard)

  • This compound (internal standard)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2EDTA)

  • 96-well protein precipitation plates

Stock and Working Solutions
  • D-Tagatose Stock Solution (1 mg/mL): Accurately weigh and dissolve D-Tagatose in a 50:50 mixture of acetonitrile and water.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the D-Tagatose stock solution with a 50:50 acetonitrile/water mixture to create calibration standards.

  • Working IS Solution (10 µg/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation: Protein Precipitation
  • To a 96-well protein precipitation plate, add 100 µL of human plasma sample, calibration standard, or quality control sample.

  • Add 10 µL of the working IS solution (10 µg/mL this compound) to each well, except for the blank samples.

  • Add 300 µL of acetonitrile to each well to precipitate the plasma proteins.

  • Mix thoroughly by vortexing for 1 minute.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) is_addition 2. Add this compound IS (10 µL) plasma->is_addition ppt 3. Protein Precipitation with Acetonitrile (300 µL) is_addition->ppt vortex 4. Vortex Mix (1 min) ppt->vortex centrifuge 5. Centrifuge (4000 rpm, 10 min) vortex->centrifuge supernatant 6. Transfer Supernatant for Analysis centrifuge->supernatant

Figure 1. Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Conditions
  • LC System: Waters ACQUITY UPLC or equivalent

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient:

    • 0-1 min: 90% B

    • 1-5 min: 90% to 50% B

    • 5-5.1 min: 50% to 90% B

    • 5.1-7 min: 90% B

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • D-Tagatose: Precursor > Product (e.g., 179.1 > 89.1)

    • This compound: Precursor > Product (e.g., 180.1 > 90.1)

Quantitative Data Summary

The following tables summarize typical method validation results for the quantitative analysis of D-Tagatose in human plasma.

Table 1: Linearity and Range

ParameterValue
Calibration Range0.1 - 100 µg/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Low QC0.3≤ 10%≤ 10%± 15%
Mid QC10≤ 10%≤ 10%± 15%
High QC80≤ 10%≤ 10%± 15%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (µg/mL)Recovery (%)Matrix Effect (%)
Low QC0.385 - 115%85 - 115%
High QC8085 - 115%85 - 115%

The Role of the Internal Standard

The fundamental principle of using a stable isotope-labeled internal standard is to provide a reference compound that behaves identically to the analyte of interest during sample preparation and analysis. This ensures that any variations introduced during the workflow are compensated for, leading to a more accurate and precise quantification.

G cluster_logic Logic of Internal Standard Correction Analyte D-Tagatose (Analyte) SamplePrep Sample Preparation (e.g., extraction loss) Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep LC_Separation LC Separation (retention time) SamplePrep->LC_Separation Ionization MS Ionization (matrix effects, ion suppression) LC_Separation->Ionization Detection MS Detection Ionization->Detection Ratio Peak Area Ratio (Analyte / IS) Detection->Ratio Quantification Accurate Quantification Ratio->Quantification

Figure 2. Conceptual diagram illustrating how an internal standard corrects for analytical variability.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and specific approach for the quantitative analysis of D-Tagatose in human plasma. The use of a stable isotope-labeled internal standard is critical for mitigating variability and ensuring the high-quality data required for clinical and pharmaceutical research. This protocol and the associated validation data demonstrate a reliable methodology suitable for high-throughput bioanalysis in drug development and clinical studies.

References

Troubleshooting & Optimization

Technical Support Center: D-Tagatose-13C-1 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Tagatose-13C-1 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the use of 13C-labeled D-Tagatose.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound is a stable isotope-labeled version of D-Tagatose, a naturally occurring ketohexose and an epimer of D-fructose. The 13C isotope at the C-1 position allows researchers to trace the metabolic fate of D-Tagatose in various biological systems without the use of radioactive materials. Its primary applications are in metabolic flux analysis to study pathways such as glycolysis and the pentose phosphate pathway, and to investigate the metabolism of rare sugars and their impact on cellular physiology.

Q2: How is D-Tagatose metabolized in mammalian cells?

A2: Only about 20% of ingested D-Tagatose is absorbed in the small intestine and metabolized, primarily in the liver.[1][2] It is first phosphorylated by fructokinase to D-tagatose-1-phosphate. This intermediate is then cleaved by aldolase into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P), which are intermediates of the glycolytic pathway.[3]

Q3: What are the main analytical techniques used to analyze the results of this compound experiments?

A3: The two primary analytical techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). NMR, particularly 13C NMR, can provide detailed information about the specific location of the 13C label within metabolites, which is crucial for pathway analysis.[4][5] Mass spectrometry, often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used to determine the mass isotopomer distribution of metabolites, indicating how many 13C atoms have been incorporated into each molecule.[6][7]

Q4: Are there any known toxic effects of D-Tagatose at concentrations typically used in cell culture experiments?

A4: D-Tagatose is generally recognized as safe (GRAS) by the FDA.[1] High doses in animal studies have shown some effects like transient soft stools, but these are at concentrations far exceeding what would be used in typical in vitro experiments.[1][8] For cell culture, it is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for the specific cell line being studied.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during this compound experiments, categorized by experimental stage.

Stable Isotope Labeling Issues

Q: I am observing low or no incorporation of the 13C label into my target metabolites. What are the possible causes and solutions?

A: Low 13C incorporation is a common issue in stable isotope labeling experiments. The following table outlines potential causes and recommended troubleshooting steps.

Potential Cause Troubleshooting Steps
Incorrect Media Formulation Ensure the base medium is free of unlabeled D-Tagatose and has low levels of other sugars that might compete for uptake and metabolism. Use dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled sugars and other small molecules.[9]
Insufficient Incubation Time The time required to reach isotopic steady state varies between metabolic pathways. Glycolytic intermediates may be labeled within minutes, while TCA cycle intermediates can take several hours.[3] Conduct a time-course experiment to determine the optimal labeling duration for your specific pathway of interest.
Metabolic State of Cells Ensure cells are in a state of active metabolism. For adherent cells, this is typically during the exponential growth phase.[3] Avoid using cells that are confluent or have been in culture for an extended period without passaging.
Tracer Purity and Concentration Verify the isotopic and chemical purity of your this compound. Use a concentration that is sufficient for uptake and metabolism but not toxic to the cells. A typical starting concentration for labeled sugars in cell culture is in the range of 5-25 mM.
Sample Extraction Inefficiency Use a robust metabolite extraction protocol to ensure that the labeled metabolites are efficiently recovered from the cells. A common method involves quenching metabolism with cold methanol and then extracting with a solvent mixture.[9]
NMR Analysis Issues

Q: My 13C NMR spectra have low signal-to-noise and significant peak overlap. How can I improve the quality of my data?

A: NMR is an inherently insensitive technique, and 13C NMR is even more so due to the low natural abundance and smaller gyromagnetic ratio of 13C.[10]

Potential Cause Troubleshooting Steps
Low Sample Concentration Concentrate your sample as much as possible without causing precipitation. The use of specialized NMR tubes with smaller sample volumes can also help to increase the effective concentration.[10]
Insufficient Scan Time Increase the number of scans to improve the signal-to-noise ratio. This is often necessary for detecting low-abundance metabolites.
Spectral Overlap The chemical shift range for sugars in 13C NMR can be crowded.[11] Employ two-dimensional (2D) NMR techniques like 1H-13C HSQC or HMBC to resolve overlapping peaks and aid in the assignment of resonances.[12]
Poor Shimming Carefully shim the magnet to improve the magnetic field homogeneity, which will result in sharper peaks and better resolution.
Mass Spectrometry Analysis Issues

Q: I am having difficulty detecting my 13C-labeled metabolites by LC-MS, and the isotopologue patterns are unclear. What should I check?

A: LC-MS analysis of sugars can be challenging due to their polar nature and potential for in-source fragmentation.

Potential Cause Troubleshooting Steps
Poor Ionization Efficiency Sugars do not ionize well by electrospray ionization (ESI). Consider chemical derivatization to improve ionization efficiency and chromatographic separation.
In-source Fragmentation Sugars can be prone to fragmentation in the ion source, which can complicate the interpretation of mass spectra. Optimize the source parameters (e.g., cone voltage) to minimize fragmentation.
Co-elution of Isomers Different sugar isomers (e.g., tagatose, fructose, glucose) may co-elute, making it difficult to distinguish their respective mass isotopomer distributions. Use a chromatographic method with high resolving power, such as hydrophilic interaction liquid chromatography (HILIC), to separate the isomers.
Incorrect Data Analysis Ensure that you are using the correct software and algorithms to correct for the natural abundance of 13C in your data. This is crucial for accurately determining the extent of labeling.

Experimental Protocols

Protocol: 13C-Labeling of Adherent Mammalian Cells with this compound

This protocol provides a general workflow for labeling adherent mammalian cells with this compound for metabolomics analysis.

  • Cell Seeding:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Incubate overnight in complete growth medium to allow for cell attachment.

  • Media Preparation:

    • Prepare labeling medium by supplementing a base medium (e.g., DMEM) that does not contain glucose or other sugars with this compound at the desired concentration (e.g., 10 mM).

    • Supplement the medium with 10% dialyzed FBS and other necessary components (e.g., glutamine, penicillin/streptomycin).[9]

  • Labeling:

    • Aspirate the complete growth medium from the cells and wash once with sterile PBS.

    • Add the pre-warmed labeling medium to each well.

    • Incubate for the desired labeling period (e.g., 4, 8, or 24 hours) in a cell culture incubator.

  • Metabolite Extraction:

    • Quench metabolism by quickly aspirating the labeling medium and adding ice-cold 80% methanol.[9]

    • Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.

    • Vortex thoroughly and incubate at -80°C for at least 20 minutes.[9]

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube for analysis.

Visualizations

D-Tagatose Metabolism Signaling Pathway

D_Tagatose_Metabolism This compound This compound D-Tagatose-1-phosphate-13C-1 D-Tagatose-1-phosphate-13C-1 This compound->D-Tagatose-1-phosphate-13C-1 Fructokinase DHAP DHAP D-Tagatose-1-phosphate-13C-1->DHAP Aldolase G3P-13C-1 G3P-13C-1 D-Tagatose-1-phosphate-13C-1->G3P-13C-1 Aldolase Glycolysis Glycolysis DHAP->Glycolysis G3P-13C-1->Glycolysis Experimental_Workflow cluster_CellCulture Cell Culture cluster_Labeling Labeling cluster_Analysis Analysis Seed Cells Seed Cells Incubate Overnight Incubate Overnight Seed Cells->Incubate Overnight Prepare Labeling Medium Prepare Labeling Medium Incubate Overnight->Prepare Labeling Medium Add Tracer to Cells Add Tracer to Cells Prepare Labeling Medium->Add Tracer to Cells Incubate Incubate Add Tracer to Cells->Incubate Quench Metabolism Quench Metabolism Incubate->Quench Metabolism Extract Metabolites Extract Metabolites Quench Metabolism->Extract Metabolites NMR/MS Analysis NMR/MS Analysis Extract Metabolites->NMR/MS Analysis

References

Technical Support Center: Enhancing D-Tagatose-¹³C-1 NMR Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the nuclear magnetic resonance (NMR) signal-to-noise (S/N) ratio of D-Tagatose-¹³C-1. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and improving your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio for my D-Tagatose-¹³C-1 NMR experiment so low?

A low signal-to-noise ratio in ¹³C NMR is a common challenge due to several inherent factors:

  • Low Natural Abundance: The NMR-active isotope, ¹³C, has a natural abundance of only about 1.1%. While your sample is isotopically labeled at the C-1 position, other carbon signals from unlabeled positions or impurities can contribute to the noise.

  • Low Gyromagnetic Ratio: The gyromagnetic ratio of ¹³C is approximately one-fourth that of ¹H, which results in a lower intrinsic sensitivity.

  • Long Spin-Lattice Relaxation Times (T₁): Carbon atoms, particularly quaternary and carbonyl carbons like the C-1 of a ketose, often have long T₁ relaxation times. If the relaxation delay (D1) between scans is too short, the magnetization does not fully recover, leading to signal attenuation.[1]

  • Sub-optimal Experimental Parameters: Incorrectly set acquisition parameters, such as pulse width, acquisition time, and number of scans, can significantly degrade the S/N ratio.

  • Sample Concentration: A low concentration of D-Tagatose-¹³C-1 in the NMR tube will naturally produce a weaker signal.[2]

Q2: What are the primary methods to increase the S/N ratio for my D-Tagatose-¹³C-1 sample?

There are three main strategies to enhance your signal:

  • Hardware Solutions: Utilizing specialized NMR probes, such as Cryoprobes, can dramatically boost sensitivity.

  • Advanced Techniques: Employing methods like Dynamic Nuclear Polarization (DNP) can lead to massive signal enhancements.

  • Parameter & Sample Optimization: Careful adjustment of acquisition parameters and sample preparation can yield significant improvements without requiring specialized hardware.

Q3: How much improvement in S/N can I realistically expect from different techniques?

The level of enhancement varies significantly depending on the method, instrument, and sample. The following table provides a comparative overview.

TechniqueTypical S/N Enhancement FactorRelative Experiment Time for Same S/NKey Considerations
Standard Room Temperature Probe 1x (Baseline)1x (Baseline)Standard, widely available.
Cryoprobe ~4x - 10x~16x - 100x shorterCooled RF coil and preamplifiers reduce thermal noise.[3]
Optimized Parameters ("CARBON" set) ~2x~4x shorterOptimizes relaxation delays and pulse angles for ¹³C.[1]
Dynamic Nuclear Polarization (DNP) >10,000xOrders of magnitude shorterHyperpolarizes the sample, but requires specialized equipment.[4]

Troubleshooting Guides

Issue 1: Weak or Noisy Signal with a Standard NMR Probe

If you are observing a poor S/N ratio using a standard room temperature probe, follow this troubleshooting workflow.

troubleshooting_workflow start Start: Low S/N Detected check_sample 1. Check Sample Concentration & Preparation start->check_sample optimize_params 2. Optimize Acquisition Parameters check_sample->optimize_params Sample OK no_improvement Still Low S/N check_sample->no_improvement Concentration too low increase_scans 3. Increase Number of Scans (NS) optimize_params->increase_scans Parameters Optimized optimize_params->no_improvement No significant improvement check_probe 4. Check Probe Tuning increase_scans->check_probe S/N still low solution Improved S/N Achieved increase_scans->solution S/N now acceptable consider_advanced 5. Consider Advanced Techniques check_probe->consider_advanced Probe Tuned check_probe->no_improvement Tuning was off, but still low S/N consider_advanced->solution Advanced method implemented

Caption: Troubleshooting workflow for low S/N on a standard probe.

Step-by-Step Troubleshooting:

  • 1. Is your sample concentration adequate?

    • Problem: Low concentration is a primary cause of weak signals.[2]

    • Solution: Increase the concentration of D-Tagatose-¹³C-1 as much as solubility allows. For a standard 5mm NMR tube, aim for a volume of ~0.5 mL to ensure the sample fills the active region of the RF coil.[2] Avoid using excess solvent.

  • 2. Are your acquisition parameters optimized for ¹³C?

    • Problem: Default parameters are often not suitable for insensitive nuclei like ¹³C.

    • Solution: Implement an optimized parameter set. A good starting point is the "CARBON" parameter set, which suggests a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and an acquisition time (AQ) of 1.0 second.[1] This balances T₁ relaxation and the Nuclear Overhauser Effect (NOE) for improved signal per unit time.

  • 3. Have you acquired enough scans?

    • Problem: The S/N ratio increases with the square root of the number of scans (NS). Insufficient scans will result in a noisy spectrum.

    • Solution: Increase the number of scans. Doubling the S/N ratio requires quadrupling the number of scans. For very dilute samples, overnight acquisition may be necessary.

  • 4. Is the probe properly tuned?

    • Problem: ¹³C experiments with ¹H decoupling are sensitive to the tuning of the ¹H channel. A poorly tuned probe delivers less power, resulting in incomplete decoupling and broader lines, which lowers the S/N.

    • Solution: Always tune the probe for both the ¹³C and ¹H channels before starting your experiment.

Issue 2: Quaternary Carbon Signal (C-1 of Tagatose) is Disproportionately Weak
  • Problem: The C-1 of D-Tagatose is a quaternary-like ketal carbon. Carbons without directly attached protons have very long T₁ relaxation times and receive minimal signal enhancement from the Nuclear Overhauser Effect (NOE).[1]

  • Solution 1: Adjust the Pulse Angle: A smaller flip angle (e.g., 30°) is crucial. A 90° pulse would require a very long relaxation delay (5 x T₁) to allow for full magnetization recovery, making the experiment impractically long.[1]

  • Solution 3: Use a Shorter Pulse Width: For dilute samples, using a shorter pulse width can significantly increase the signal from carbons without attached protons, even though it may slightly reduce the signal from protonated carbons.[2]

Experimental Protocols

Protocol 1: Optimized Acquisition Parameters for D-Tagatose-¹³C-1 on a Standard Spectrometer

This protocol is based on the "CARBON" parameter set, designed to double the S/N for a typical ¹³C experiment in the same amount of time.[1]

  • Sample Preparation: Prepare your D-Tagatose-¹³C-1 sample at the highest possible concentration in a suitable deuterated solvent.

  • Spectrometer Setup:

    • Insert the sample and lock the spectrometer on the deuterium signal.

    • Shim the magnetic field to achieve good homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • Load Pulse Program: Select a pulse program with ¹H decoupling during acquisition and NOE enhancement during the relaxation delay (e.g., zgdc30 on a Bruker system).[1]

  • Set Key Acquisition Parameters:

    • Pulse Angle (P1): Calibrate for a 30° pulse. This is often achieved by setting the pulse program to zg30 and using the instrument's automatic pulse calculation.

    • Acquisition Time (AQ): 1.0 s

    • Relaxation Delay (D1): 2.0 s

    • Number of Scans (NS): Start with 128 scans and increase as needed for your sample concentration. A 128-scan experiment with these parameters will take approximately 6.5 minutes.[1]

  • Acquire and Process Data:

    • Start the acquisition.

    • After acquisition, apply an exponential multiplication with a line broadening (LB) of 1.0 Hz to improve the S/N ratio in the processed spectrum.

protocol_params cluster_prep Preparation cluster_acq Acquisition Setup cluster_run Execution & Processing prep_sample Prepare Concentrated Sample setup_nmr Lock, Shim, and Tune Probe prep_sample->setup_nmr load_pp Load Pulse Program (e.g., zgdc30) setup_nmr->load_pp set_p1 Set 30° Pulse Angle load_pp->set_p1 set_aq Set AQ = 1.0 s set_p1->set_aq set_d1 Set D1 = 2.0 s set_aq->set_d1 set_ns Set NS ≥ 128 set_d1->set_ns acquire Acquire Data set_ns->acquire process Process with LB=1.0 Hz acquire->process

Caption: Workflow for optimized ¹³C NMR parameter setup.

Protocol 2: General Workflow for Dynamic Nuclear Polarization (DNP)

DNP enhances the NMR signal by transferring the high polarization of electrons to the nuclei. This requires specialized equipment and sample preparation.

  • Sample Preparation:

    • Dissolve the D-Tagatose-¹³C-1 sample in a glass-forming solvent mixture (e.g., a water/glycerol mixture).

    • Add a stable free radical (polarizing agent), such as TEMPO or its derivatives.[5]

    • The solution is placed in a sample cup and flash-frozen, forming a solid glass.

  • Polarization:

    • The frozen sample is inserted into a DNP polarizer, which operates at very low temperatures (e.g., ~1.2 K) and high magnetic fields (e.g., 6.7 T).[5]

    • The sample is irradiated with microwaves at a frequency near the electron spin resonance, which transfers polarization from the electrons to the ¹³C nuclei. This process can take 1-2 hours.

  • Dissolution and Transfer:

    • A superheated solvent is rapidly injected to dissolve the hyperpolarized sample.

    • The liquid sample is then quickly transferred (within seconds) to the NMR spectrometer for immediate data acquisition.[4]

  • Acquisition:

    • A single-scan ¹³C NMR spectrum is acquired. Due to the massive signal enhancement, signal averaging is typically not required. The hyperpolarized state decays over time according to the T₁ of the nucleus, so acquisition must be rapid.

dnp_workflow prep 1. Prepare Sample (D-Tagatose + Radical + Glassing Solvent) freeze 2. Flash Freeze Sample prep->freeze polarize 3. Polarize in DNP System (~1.2 K, High B₀, Microwave Irradiation) freeze->polarize dissolve 4. Rapid Dissolution with Hot Solvent polarize->dissolve transfer 5. Transfer to NMR Spectrometer dissolve->transfer acquire 6. Acquire Single-Scan ¹³C Spectrum transfer->acquire

Caption: General experimental workflow for a DNP-NMR experiment.

References

Technical Support Center: D-Tagatose-13C-1 Isotopic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Tagatose-13C-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic scrambling and to address common issues encountered during metabolic labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling and why is it a concern with this compound?

A1: Isotopic scrambling refers to the redistribution of the 13C label from its original position (C-1) to other positions within the D-Tagatose molecule or to other metabolites. This occurs through various metabolic pathways and reversible enzymatic reactions. Scrambling is a significant concern because it can lead to misinterpretation of metabolic flux data, making it difficult to accurately trace the fate of the labeled carbon.[1][2]

Q2: What are the primary metabolic pathways responsible for the scrambling of the 13C-1 label from D-Tagatose?

A2: The primary routes for scrambling of the 13C-1 label involve the intersection of D-Tagatose metabolism with central carbon metabolism, specifically glycolysis and the pentose phosphate pathway (PPP).[3][4][5] D-Tagatose can be phosphorylated to D-Tagatose-1-phosphate and further to D-Tagatose-1,6-bisphosphate, which is then cleaved into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P) - key intermediates of glycolysis.[3] The reversible nature of several glycolytic and PPP enzymes can then lead to the redistribution of the 13C label.

Q3: Can the stability of this compound in solution affect my experiment?

A3: Yes, the stability of D-Tagatose is influenced by factors such as pH and temperature, which can lead to degradation and browning reactions.[6][7][8][9] While this is distinct from metabolic scrambling, degradation of the labeled substrate can reduce its availability for cellular uptake and metabolism, impacting the quality of your labeling results. It is crucial to handle and store the compound under optimal conditions.

Troubleshooting Guides

Issue 1: Low or No Incorporation of 13C Label into Target Metabolites

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
This compound Degradation Ensure proper storage and handling of the labeled compound. Prepare solutions fresh and in appropriate buffers (e.g., citrate buffer at low pH) to minimize degradation.[6][7][8]
Cellular Uptake Issues Verify that your cell line or organism can efficiently transport and metabolize D-Tagatose. Some systems may have limited capacity for tagatose utilization.[3]
Incorrect Labeling Duration Optimize the labeling time. Short incubation times may not be sufficient for the label to incorporate into downstream metabolites. Conversely, very long incubations can increase scrambling.
Sub-optimal Cell Culture Conditions Ensure cells are healthy and in the appropriate growth phase for active metabolism. Avoid physical and chemical contamination in the cell culture.[10]
Issue 2: High Degree of Isotopic Scrambling Observed in Mass Spectrometry Data

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Extensive Metabolism through Glycolysis/PPP Consider using shorter labeling times to capture the initial incorporation of the label before extensive scrambling occurs. This is particularly important for dynamic labeling experiments.[2][11]
Reversible Enzymatic Reactions While difficult to control in vivo, be aware of the reversible steps in glycolysis and the PPP that contribute to scrambling. Analyze your data with the understanding that some degree of scrambling is expected.
Metabolic State of the Cells The metabolic state of your cells can influence flux through different pathways. Ensure consistent and well-defined experimental conditions to minimize variability in scrambling patterns.
Analytical Method Limitations Use high-resolution mass spectrometry to accurately determine the isotopic enrichment and distribution within a molecule.[12][13]

Experimental Protocols

Protocol 1: General Procedure for 13C Labeling in Cell Culture with this compound
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.

  • Media Preparation: Prepare culture media containing this compound at the desired final concentration. The standard glucose in the medium should be replaced with the labeled tagatose. Ensure the pH of the medium is stable.

  • Labeling Incubation: Remove the existing media from the cells and wash with phosphate-buffered saline (PBS). Add the pre-warmed labeling media to the cells.

  • Time Course: Incubate the cells for the desired period (e.g., ranging from minutes to hours depending on the experimental goals). For dynamic labeling, multiple time points are essential.[2]

  • Metabolite Extraction: At the end of the incubation, rapidly quench metabolism by placing the culture dish on dry ice and aspirating the media. Wash the cells with ice-cold PBS. Extract metabolites using a suitable solvent (e.g., 80% methanol).

  • Sample Preparation for MS: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the samples in a solvent compatible with your mass spectrometry method.

  • Mass Spectrometry Analysis: Analyze the samples using a high-resolution mass spectrometer to determine the mass isotopologue distribution of target metabolites.[12][13]

Protocol 2: Assessing this compound Stability
  • Solution Preparation: Prepare solutions of this compound in buffers of varying pH (e.g., pH 3, 5, 7) and at different temperatures (e.g., 4°C, 25°C, 37°C).[6][7]

  • Incubation: Store the solutions under the specified conditions for a set period, taking aliquots at various time points.

  • Analysis: Analyze the aliquots using High-Performance Liquid Chromatography (HPLC) to quantify the remaining this compound and identify any degradation products.[7]

Quantitative Data Summary

Table 1: Effect of pH and Buffer on D-Tagatose Degradation

pHBufferTemperature (°C)Degradation RateBrowningReference
3Citrate/Phosphate60-80MinimalSlight[7]
7Citrate60-80EnhancedAccompanied degradation[7]
7Phosphate60-80Faster than CitrateAccompanied degradation[7]

Table 2: Effect of Temperature on D-Tagatose Browning

Temperature (°C)pHBrowning Reaction RateReference
< 805Slow[8][9]
> 80> 5Increased[8][9]

Visualizations

metabolic_pathway cluster_tagatose D-Tagatose Metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway This compound This compound D-Tagatose-1-P D-Tagatose-1-P This compound->D-Tagatose-1-P Tagatose Kinase D-Tagatose-1,6-BP D-Tagatose-1,6-BP D-Tagatose-1-P->D-Tagatose-1,6-BP Tagatose-1-P Kinase DHAP DHAP D-Tagatose-1,6-BP->DHAP Aldolase G3P G3P D-Tagatose-1,6-BP->G3P Aldolase DHAP->G3P TPI Ribose-5-P Ribose-5-P G3P->Ribose-5-P Transketolase Sedoheptulose-7-P Sedoheptulose-7-P G3P->Sedoheptulose-7-P Transaldolase Fructose-1,6-BP Fructose-1,6-BP Fructose-1,6-BP->DHAP Aldolase Fructose-1,6-BP->G3P Aldolase Xylulose-5-P Xylulose-5-P Ribose-5-P->Xylulose-5-P Erythrose-4-P Erythrose-4-P Sedoheptulose-7-P->Erythrose-4-P Transketolase

Caption: Metabolic fate of this compound and pathways for isotopic scrambling.

troubleshooting_workflow cluster_optimize Protocol Optimization cluster_pathways Pathway Analysis start Isotopic Scrambling Issue with this compound check_stability Verify this compound Stability (pH, Temp) start->check_stability check_stability->start Unstable optimize_protocol Optimize Experimental Protocol check_stability->optimize_protocol Stable analyze_pathways Analyze Metabolic Pathways optimize_protocol->analyze_pathways Shorten Labeling Time Shorten Labeling Time optimize_protocol->Shorten Labeling Time Ensure Cell Health Ensure Cell Health optimize_protocol->Ensure Cell Health Optimize Media Optimize Media optimize_protocol->Optimize Media review_ms Review Mass Spectrometry Method analyze_pathways->review_ms Consider Glycolysis Reversibility Consider Glycolysis Reversibility analyze_pathways->Consider Glycolysis Reversibility Consider PPP Flux Consider PPP Flux analyze_pathways->Consider PPP Flux solution Minimized Scrambling & Interpretable Data review_ms->solution

Caption: Troubleshooting workflow for isotopic scrambling experiments.

References

Technical Support Center: D-Tagatose-13C-1 Analysis via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Tagatose-13C-1 sample preparation for mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

This compound is a stable isotope-labeled version of D-Tagatose, a naturally occurring monosaccharide.[1] In mass spectrometry, it serves as an internal standard for the quantification of unlabeled D-Tagatose and for metabolic flux analysis to trace the fate of tagatose in biological systems.[1][2] The carbon-13 isotope allows for differentiation from the naturally occurring carbon-12, enabling precise measurement and tracking.

Q2: Is derivatization necessary for the analysis of this compound by mass spectrometry?

Derivatization is often recommended for the analysis of sugars, including this compound, by both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[3][4] Sugars are highly polar and non-volatile, which can lead to poor chromatographic separation and low ionization efficiency.[3] Derivatization methods such as silylation, acetylation, or reaction with 3-nitrophenylhydrazine can improve these analytical characteristics.[3][5] However, analysis of underivatized 13C-labeled sugars by LC-high resolution mass spectrometry (LC-HRMS) has also been successfully demonstrated.[6] The choice to derivatize depends on the specific instrumentation, experimental goals, and the sample matrix.

Q3: What are the common challenges encountered when analyzing 13C-labeled sugars by mass spectrometry?

Common challenges include:

  • Poor sensitivity: Sugars ionize poorly, which can be mitigated by derivatization.[7]

  • Chromatographic issues: The high polarity of sugars can result in poor retention on conventional reversed-phase columns.[4]

  • Isotopic interference: Natural abundance of 13C in the unlabeled analyte and in derivatizing agents can interfere with the signal of the labeled standard. High-resolution mass spectrometry can help to distinguish between different isotopic labels.[8]

  • Sample matrix effects: Components in complex biological samples can suppress the ionization of the analyte.[9]

Q4: What type of mass spectrometer is best suited for analyzing this compound?

Both triple quadrupole and high-resolution mass spectrometers (e.g., Orbitrap, Q-TOF) are suitable for analyzing isotopically labeled compounds.[10] Triple quadrupole instruments are excellent for targeted quantification using multiple reaction monitoring (MRM).[10] High-resolution instruments are advantageous for resolving the labeled analyte from potential interferences and for untargeted metabolomics studies.[8][10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or Low Signal for this compound Poor ionization efficiency.Consider derivatization (e.g., silylation, acetylation) to improve volatility and ionization.[3][4] Optimize ESI source parameters.
Inefficient extraction from the sample matrix.Evaluate different extraction solvents and methods. Ensure the chosen solvent is compatible with D-Tagatose's polarity.
Degradation of the analyte during sample preparation.Check the pH and temperature of the sample preparation steps. Sugars can be unstable under harsh conditions.
Incorrect mass spectrometer settings.Verify the precursor and product ion m/z values for this compound (and its derivative if applicable). Optimize collision energy for fragmentation.
Poor Chromatographic Peak Shape Inappropriate LC column chemistry.For underivatized analysis, consider hydrophilic interaction liquid chromatography (HILIC).[11] For derivatized samples, a C18 column may be suitable.[4]
Suboptimal mobile phase composition.Optimize the gradient and solvent composition to improve peak shape and retention.
Inaccurate Quantification Matrix effects from complex samples.Use a stable isotope-labeled internal standard (this compound). Perform a matrix effect study by spiking the analyte into a blank matrix extract.
Non-linear detector response.Generate a calibration curve with a wide dynamic range to ensure the sample concentration falls within the linear range of the assay.
Interference from isobaric compounds.Utilize high-resolution mass spectrometry to separate the analyte signal from interferences.[8] If using a triple quadrupole, ensure the selected MRM transitions are specific.
High Background Noise Contaminants from solvents, reagents, or sample tubes.Use high-purity solvents and reagents. Pre-wash all sample tubes and vials.
Carryover from previous injections.Implement a robust column wash method between sample injections.

Experimental Protocols

Protocol 1: General Procedure for LC-MS/MS Analysis of Underivatized this compound

This protocol is a general guideline and should be optimized for your specific sample type and instrumentation.

1. Sample Extraction: a. For biological fluids (e.g., plasma, urine): Perform a protein precipitation by adding 3 volumes of ice-cold methanol containing the this compound internal standard to 1 volume of the sample. b. For tissues: Homogenize the tissue in an appropriate buffer, then proceed with protein precipitation as described above. c. Vortex the mixture vigorously. d. Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C. e. Collect the supernatant and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

2. Sample Reconstitution: a. Reconstitute the dried extract in a solvent compatible with your LC mobile phase (e.g., 90% acetonitrile/10% water for HILIC).

3. LC-MS/MS Analysis: a. LC Column: HILIC column (e.g., amide or silica-based). b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient: Start with a high percentage of mobile phase B and gradually increase the percentage of mobile phase A to elute the polar analyte. e. Mass Spectrometry: Use an electrospray ionization (ESI) source in negative ion mode. f. MRM Transitions: Determine the optimal precursor and product ions for both D-Tagatose and this compound.

Protocol 2: Derivatization with Acetic Anhydride for Improved Sensitivity

This protocol is adapted from a general method for sugar derivatization and may require optimization.[4]

1. Sample Preparation: a. Follow the sample extraction steps as described in Protocol 1.

2. Derivatization: a. To the dried extract, add a solution of acetic anhydride and a catalyst (e.g., pyridine or triethylamine) in an appropriate solvent. b. Incubate at a controlled temperature (e.g., 60-70°C) for a specified time (e.g., 30-60 minutes). c. Evaporate the reagents to dryness.

3. Sample Reconstitution: a. Reconstitute the derivatized sample in a solvent suitable for reversed-phase chromatography (e.g., 50% methanol/50% water).

4. LC-MS/MS Analysis: a. LC Column: C18 reversed-phase column. b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid. d. Gradient: Use a suitable gradient to separate the derivatized sugar. e. Mass Spectrometry: ESI in positive or negative ion mode, depending on the derivative. f. MRM Transitions: Determine the optimal precursor and product ions for the derivatized forms of D-Tagatose and this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Extraction Extraction & Protein Precipitation Sample->Extraction Add this compound Drying Drying Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC LC Separation Reconstitution->LC MS Mass Spectrometry LC->MS Data Data Analysis MS->Data

Caption: General workflow for this compound sample preparation and analysis.

troubleshooting_logic Start Issue: No/Low Signal CheckIonization Check Ionization Efficiency Start->CheckIonization Derivatize Consider Derivatization CheckIonization->Derivatize OptimizeSource Optimize ESI Source Derivatize->OptimizeSource No SignalOK Signal Improved Derivatize->SignalOK Yes CheckExtraction Review Extraction Protocol OptimizeSource->CheckExtraction CheckMSTune Verify MS Tune & Parameters CheckExtraction->CheckMSTune CheckMSTune->SignalOK

Caption: Troubleshooting logic for addressing low signal issues.

References

Technical Support Center: Optimizing D-Tagatose-¹³C-1 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Tagatose-¹³C-1 in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is D-Tagatose-¹³C-1 and why is it used in in vivo studies?

A1: D-Tagatose-¹³C-1 is a stable isotope-labeled form of D-tagatose, a naturally occurring low-calorie sweetener. The ¹³C label allows researchers to trace the metabolic fate of D-tagatose within a living organism without the use of radioactive isotopes.[1][2][3] This is crucial for metabolic flux analysis, which helps in understanding how cells utilize different nutrients and how metabolic pathways are regulated under various physiological and pathological conditions.[4]

Q2: What are the common administration routes for D-Tagatose-¹³C-1 in animal models?

A2: The most common administration routes for compounds like D-Tagatose-¹³C-1 in rodent models are oral gavage and intravenous (IV) injection.[1] The choice of administration route depends on the specific research question. Oral gavage is suitable for studying absorption and first-pass metabolism, while IV injection is used to study systemic metabolism and distribution, bypassing the digestive system.[1]

Q3: How do I determine the optimal dosage of D-Tagatose-¹³C-1 for my study?

A3: The optimal dosage will depend on the animal model, the research question, and the analytical sensitivity of your equipment. It is recommended to start with a dose that has been shown to be safe and effective for unlabeled D-tagatose. One study in rats used oral gavage doses of 600, 2000, and 6000 mg/kg to study its effect on fructose absorption.[5] For tracer studies, the goal is to achieve sufficient enrichment in the target metabolites for detection without significantly perturbing the natural metabolic state.[6] A pilot study with a small cohort of animals is highly recommended to determine the optimal dose for your specific experimental conditions.

Q4: How long after administration should I collect blood and tissue samples?

A4: The timing of sample collection is critical for accurately capturing the metabolic processes of interest. For studies on absorption and initial distribution, blood samples are typically collected at multiple time points within the first few hours after administration. For example, one study collected blood over a 60-minute period after oral gavage.[5] To study the incorporation of the ¹³C label into downstream metabolites and achieve isotopic steady-state, longer time points (e.g., 2-6 hours) may be necessary.[7] The optimal timing should be determined based on the specific metabolic pathway being investigated and can be refined through pilot experiments.

Q5: What are the key considerations for tissue harvesting and metabolite extraction?

A5: To preserve the metabolic state of the tissue, it is crucial to harvest and quench metabolism as quickly as possible. Tissues should be flash-frozen in liquid nitrogen immediately after collection.[8] For metabolite extraction, cold solvents such as 80% methanol are commonly used to precipitate proteins and extract a broad range of metabolites.[8] It is important to keep samples cold throughout the extraction process to minimize enzymatic activity.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their in vivo studies with D-Tagatose-¹³C-1.

Issue Potential Cause(s) Recommended Solution(s)
Low or no detectable ¹³C-enrichment in plasma or tissues - Inadequate Dosage: The administered dose of D-Tagatose-¹³C-1 may be too low for the sensitivity of the analytical instrument. - Poor Absorption (Oral Gavage): D-tagatose is known to have limited absorption in the small intestine.[9] - Incorrect Sample Collection Timing: Samples may have been collected too early or too late to capture the peak enrichment. - Improper Sample Handling: Degradation of labeled metabolites due to slow tissue harvesting or improper storage.- Increase Dosage: Conduct a dose-response pilot study to determine the minimum effective dose. - Consider IV Administration: If studying systemic metabolism, intravenous injection bypasses the absorption barrier. - Optimize Collection Time: Perform a time-course experiment to identify the peak enrichment time for your target metabolites. - Standardize Harvesting Protocol: Ensure rapid quenching of metabolism by flash-freezing tissues immediately upon collection and maintain samples at -80°C.[8]
High variability in ¹³C-enrichment between animals in the same group - Inconsistent Administration: Variation in the actual volume administered via oral gavage or IV injection. - Animal Stress: Stress can significantly alter metabolism. Inconsistent handling can lead to variability. - Individual Differences in Metabolism: Natural biological variation among animals.- Refine Administration Technique: Ensure all personnel are thoroughly trained in oral gavage or IV injection techniques to deliver consistent volumes.[10][11] - Acclimatize Animals: Allow animals to acclimate to handling and the experimental environment to reduce stress. - Increase Sample Size: A larger number of animals per group can help to account for biological variability.
Unexpected ¹³C-labeling patterns in downstream metabolites - Contribution from other metabolic pathways: The ¹³C label may be incorporated into unexpected metabolites through interconnected metabolic pathways. - Isotopic Scrambling: In some metabolic reactions, the position of the ¹³C label within a molecule can change. - Contamination: Contamination of samples with unlabeled or other labeled compounds.- Detailed Pathway Analysis: Carefully map the known metabolic pathways of D-tagatose and intersecting pathways to anticipate all possible labeled products. - Use of Positional Isotopomers: If available, using D-tagatose labeled at specific carbon positions can help to trace pathways more precisely. - Implement Strict Quality Control: Use clean labware and high-purity solvents to avoid contamination during sample preparation.
Animal distress or mortality after oral gavage - Esophageal or stomach perforation: Improper gavage technique can cause physical injury.[12] - Aspiration of the administered substance: The solution may enter the lungs if the gavage tube is incorrectly placed.[13] - High dose leading to osmotic diarrhea: Large doses of poorly absorbed sugars can cause gastrointestinal distress.[5]- Proper Training: Ensure personnel are proficient in oral gavage techniques. Use appropriate gavage needle size and lubricate the tip if necessary.[10][14] - Slow and Careful Administration: Administer the solution slowly to prevent reflux and aspiration.[13] - Dose Adjustment: If gastrointestinal side effects are observed, consider reducing the dose or administering it in smaller, more frequent doses.

Quantitative Data Summary

The following table summarizes dosage and administration data from a study investigating the effect of D-tagatose on fructose absorption in rats. While this study used unlabeled D-tagatose, the dosage information can serve as a starting point for designing D-Tagatose-¹³C-1 experiments.

Animal Model Administration Route Dosage (mg/kg) Key Findings Reference
Male Sprague-Dawley RatsOral Gavage6001% decrease in fructose absorption.[5]
200026% decrease in fructose absorption.[5]
600030% decrease in fructose absorption; rise in plasma glucose observed.[5]
12000Study group stopped due to intolerance.[5]

Experimental Protocols

Oral Gavage Administration of D-Tagatose-¹³C-1 in Mice

This protocol is a generalized procedure adapted from standard oral gavage techniques. Researchers should adapt it to their specific experimental design and institutional guidelines.

Materials:

  • D-Tagatose-¹³C-1 solution (sterile, appropriate concentration)

  • Appropriately sized gavage needles (flexible plastic or stainless steel with a ball tip)[10]

  • Syringes

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the mouse to accurately calculate the required dose volume. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.[10]

  • Syringe Preparation: Draw the calculated volume of the D-Tagatose-¹³C-1 solution into the syringe. Ensure there are no air bubbles.

  • Animal Restraint: Gently but firmly restrain the mouse to immobilize its head and body. Proper restraint is crucial to prevent injury.[14]

  • Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The mouse should swallow the tube as it is advanced. Do not force the needle if resistance is met.[14]

  • Administration: Once the needle is correctly positioned in the esophagus, slowly administer the D-Tagatose-¹³C-1 solution.[13]

  • Needle Removal and Monitoring: Slowly withdraw the gavage needle. Monitor the animal for any signs of distress, such as labored breathing, for at least 5-10 minutes after the procedure.[13]

Blood and Tissue Sample Collection for ¹³C-Metabolite Analysis

This is a general protocol. Specific timings and procedures should be optimized for each study.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Collection tubes with appropriate anticoagulant (e.g., EDTA for plasma)

  • Surgical tools

  • Liquid nitrogen

  • -80°C freezer

Procedure:

  • Anesthesia: At the predetermined time point after D-Tagatose-¹³C-1 administration, anesthetize the animal.

  • Blood Collection: Collect blood via cardiac puncture or from another appropriate site. Immediately place the blood in a pre-chilled anticoagulant tube and keep it on ice.[15]

  • Plasma Separation: Centrifuge the blood sample as soon as possible (e.g., at 2000 x g for 15 minutes at 4°C) to separate the plasma. Transfer the plasma to a new tube and store it at -80°C.

  • Tissue Harvesting: Rapidly dissect the tissues of interest.

  • Quenching Metabolism: Immediately flash-freeze the tissues in liquid nitrogen to halt all metabolic activity.[8]

  • Storage: Store the frozen tissues at -80°C until metabolite extraction.

Visualizations

D-Tagatose Metabolic Pathway

D_Tagatose_Metabolism cluster_absorption Intestinal Lumen & Enterocyte cluster_liver Hepatocyte D-Tagatose-13C-1 This compound Limited Absorption Limited Absorption This compound->Limited Absorption GLUT5 (?) Portal Vein Portal Vein Limited Absorption->Portal Vein ~20% Absorbed D-Tagatose-13C-1_liver D-Tagatose-13C-1_liver Portal Vein->D-Tagatose-13C-1_liver Uptake Tagatose-1-P-13C Tagatose-1-P-13C D-Tagatose-13C-1_liver->Tagatose-1-P-13C Fructokinase DHAP + GAP-13C DHAP + GAP-13C Tagatose-1-P-13C->DHAP + GAP-13C Aldolase B DHAP DHAP GAP-13C GAP-13C Glycolysis / Gluconeogenesis Glycolysis / Gluconeogenesis GAP-13C->Glycolysis / Gluconeogenesis TCA Cycle TCA Cycle Glycolysis / Gluconeogenesis->TCA Cycle 13CO2 13CO2 TCA Cycle->13CO2 Oxidation

Caption: Simplified metabolic pathway of D-Tagatose-¹³C-1.

Experimental Workflow for In Vivo D-Tagatose-¹³C-1 Study

experimental_workflow cluster_admin Administration Start Start Animal Acclimation Animal Acclimation Baseline Measurements Baseline Measurements Animal Acclimation->Baseline Measurements This compound Administration This compound Administration Baseline Measurements->this compound Administration Time-course Sample Collection Time-course Sample Collection This compound Administration->Time-course Sample Collection Oral Gavage Oral Gavage Blood (Plasma) Blood (Plasma) Time-course Sample Collection->Blood (Plasma) Tissues Tissues Time-course Sample Collection->Tissues Metabolite Extraction Metabolite Extraction Blood (Plasma)->Metabolite Extraction Flash Freezing Flash Freezing Tissues->Flash Freezing LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Flash Freezing->Metabolite Extraction Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Metabolic Flux Calculation Metabolic Flux Calculation Data Analysis->Metabolic Flux Calculation Interpretation Interpretation Metabolic Flux Calculation->Interpretation End End Interpretation->End IV Injection IV Injection

References

Technical Support Center: D-Tagatose-13C-1 Metabolic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with poor D-Tagatose-13C-1 incorporation in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing very low to no incorporation of this compound into our cells. What are the potential causes?

Poor incorporation of this compound can stem from several factors, ranging from the inherent metabolic properties of D-Tagatose to specific experimental conditions. Here are the primary areas to investigate:

  • Cellular Uptake and Transport:

    • Low Transporter Expression: D-Tagatose is structurally similar to fructose and is likely transported into cells by glucose transporters (GLUTs), with a potential preference for GLUT5.[1] If your cell line expresses low levels of the appropriate GLUT transporters, uptake will be inefficient.

    • Competition with Other Sugars: The presence of high concentrations of other sugars, particularly glucose, in the culture medium can competitively inhibit the uptake of D-Tagatose.[2] Glucose is often the preferred energy source for many cell lines.

  • Metabolic and Experimental Conditions:

    • Slow Metabolism: D-Tagatose is metabolized more slowly than fructose.[1][3] It's possible that the incubation time with the labeled substrate is insufficient to see significant incorporation into downstream metabolites.

    • Incomplete Absorption: Only a fraction (approximately 20-25%) of D-Tagatose is typically absorbed and metabolized by the liver in vivo.[1] This lower absorption and utilization rate can be a contributing factor in cellular models as well.

    • Media Composition: Components in the culture medium, especially in non-dialyzed serum, can be a source of unlabeled sugars and other metabolites that dilute the 13C-labeled pool.[4][5]

    • Cell Health and Viability: Poor cell health, incorrect cell density, or contamination can significantly impact metabolic activity and nutrient uptake.

  • Analytical and Sample Processing Issues:

    • Ineffective Quenching: Failure to rapidly and effectively quench metabolic activity during sample collection can lead to the loss of labeled intermediates.[6][7]

    • Suboptimal Extraction: The methods used to extract metabolites may not be efficient for all classes of compounds, leading to an apparent low incorporation.

    • Instrument Sensitivity: The analytical instruments (e.g., mass spectrometer) may not be sensitive enough to detect low levels of 13C enrichment.

Q2: How can we improve the cellular uptake of this compound?

To enhance the uptake of this compound, consider the following strategies:

  • Optimize Media Composition:

    • Reduce Competing Sugars: Whenever possible, reduce or temporarily remove glucose from the culture medium during the labeling period to minimize competition for transporters.

    • Use Dialyzed Serum: If serum is required, use dialyzed fetal bovine serum (dFBS) or charcoal-stripped fetal bovine serum (csFBS) to remove small molecule metabolites, including unlabeled sugars.[4]

  • Cell Line Selection and Engineering:

    • Screen Cell Lines: If feasible, screen different cell lines for their ability to uptake and metabolize D-Tagatose.

    • Transporter Overexpression: For long-term projects, consider overexpressing a suitable glucose transporter, such as GLUT5, in your cell line of interest.

  • Optimize Labeling Conditions:

    • Increase Incubation Time: Due to the slower metabolism of D-Tagatose, extending the incubation time with this compound may be necessary to achieve detectable enrichment in downstream metabolites.

    • Pre-incubation/Adaptation: Consider a pre-incubation period with unlabeled D-Tagatose to allow the cells to adapt their metabolic machinery before introducing the labeled substrate.

Q3: What are the expected isotopic enrichment levels for this compound?

Direct quantitative data on expected isotopic enrichment for this compound is limited in the scientific literature. However, we can infer potential outcomes by comparing the metabolism of glucose and fructose, keeping in mind that D-Tagatose metabolism is generally slower than that of fructose.

The following table summarizes a comparative overview of metabolic flux parameters for glucose and fructose from a study on Corynebacterium glutamicum, which can provide a conceptual framework for understanding potential differences in sugar metabolism.

Metabolic Flux ParameterGlucoseFructose
Substrate Uptake Flux100%100%
Pentose Phosphate Pathway Flux62.0%14.4%
Biomass YieldHigh20% Lower
Product Yield (Lysine)High30% Lower

Adapted from a comparative metabolic flux analysis of Corynebacterium glutamicum. The percentages represent the portion of the total substrate uptake flux.[8]

Note: This data is from a specific bacterial strain and for a particular product. It should be used as a conceptual guide only. The actual isotopic enrichment in your experimental system will depend on the cell type, experimental conditions, and the specific metabolic pathways being investigated.

Q4: What is the metabolic pathway of D-Tagatose?

D-Tagatose is metabolized in a pathway similar to that of fructose. The key steps are:

  • Phosphorylation: D-Tagatose is phosphorylated by fructokinase to D-Tagatose-1-phosphate.

  • Cleavage: Aldolase then cleaves D-Tagatose-1-phosphate into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.

  • Entry into Glycolysis: These triose phosphates then enter the glycolytic pathway to be further metabolized.

Experimental Protocols

Protocol 1: General Procedure for this compound Labeling in Adherent Mammalian Cells
  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the labeling medium. Ideally, this should be a custom medium devoid of glucose and other sugars, supplemented with this compound at the desired concentration. If serum is necessary, use dialyzed fetal bovine serum (dFBS).

  • Pre-Labeling Wash: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled sugars from the culture medium.

  • Labeling Incubation: Add the pre-warmed labeling medium containing this compound to the cells. Incubate for the desired period. Given the slow metabolism of D-Tagatose, a time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the optimal labeling time.

  • Metabolic Quenching and Sample Collection:

    • Rapidly aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS.

    • Add a pre-chilled quenching solution (e.g., 80% methanol at -80°C) to the culture vessel to instantly halt metabolic activity.[6]

    • Scrape the cells in the quenching solution and collect the cell lysate.

  • Metabolite Extraction: Proceed with your established metabolite extraction protocol (e.g., chloroform/methanol/water extraction).

  • Analysis: Analyze the isotopic enrichment of metabolites using mass spectrometry or NMR.

Protocol 2: Quantification of Intracellular Isotopic Enrichment
  • Sample Preparation: Use the extracted metabolites from Protocol 1.

  • Analytical Method: Employ a suitable analytical technique such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to separate and detect the metabolites of interest.

  • Data Acquisition: Acquire data in a manner that allows for the determination of the mass isotopologue distribution (MID) for each metabolite. This involves measuring the abundance of each isotopologue (M+0, M+1, M+2, etc.).

  • Data Analysis:

    • Correct the raw MID data for the natural abundance of 13C.

    • Calculate the fractional 13C enrichment for each metabolite.

    • Compare the enrichment levels across different experimental conditions and time points.

Visualizations

D-Tagatose Metabolic Pathway

D_Tagatose_Metabolism This compound This compound D-Tagatose-1-phosphate-13C-1 D-Tagatose-1-phosphate-13C-1 This compound->D-Tagatose-1-phosphate-13C-1 Fructokinase DHAP DHAP D-Tagatose-1-phosphate-13C-1->DHAP Aldolase Glyceraldehyde-13C-1 Glyceraldehyde-13C-1 D-Tagatose-1-phosphate-13C-1->Glyceraldehyde-13C-1 Aldolase Glycolysis Glycolysis DHAP->Glycolysis Glyceraldehyde-13C-1->Glycolysis

Caption: Metabolic pathway of this compound.

Troubleshooting Workflow for Poor this compound Incorporation

Troubleshooting_Workflow cluster_uptake Cellular Uptake Issues cluster_metabolic Metabolic & Experimental Issues cluster_analytical Analytical Issues start Poor this compound Incorporation check_transporters Low GLUT expression? start->check_transporters check_competition Competition with other sugars? check_transporters->check_competition No solution_transporters Select different cell line or overexpress transporter check_transporters->solution_transporters Yes check_time Incubation time too short? check_competition->check_time No solution_competition Remove glucose from media check_competition->solution_competition Yes check_media Unlabeled sugars in media? check_time->check_media No solution_time Increase incubation time check_time->solution_time Yes check_health Poor cell health? check_media->check_health No solution_media Use dialyzed serum check_media->solution_media Yes check_quenching Ineffective quenching? check_health->check_quenching No solution_health Check cell viability and density check_health->solution_health Yes check_extraction Suboptimal extraction? check_quenching->check_extraction No solution_quenching Optimize quenching protocol check_quenching->solution_quenching Yes solution_extraction Validate extraction method check_extraction->solution_extraction Yes

Caption: Troubleshooting workflow for poor this compound incorporation.

References

Technical Support Center: D-Tagatose-13C-1 Data Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Tagatose-13C-1 data analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of D-Tagatose labeled with carbon-13 at the C1 position in metabolic studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in metabolic research?

A1: this compound is primarily used as a tracer in metabolic flux analysis (MFA) to investigate the metabolism of D-tagatose and its influence on related pathways. Key applications include:

  • Tracing the entry and conversion of D-tagatose into central carbon metabolism.

  • Quantifying the flux through pathways involved in tagatose metabolism, such as its phosphorylation and subsequent entry into glycolysis.[1][2]

  • Assessing the impact of D-tagatose on glucose metabolism and the pentose phosphate pathway (PPP).[2]

  • Investigating the role of D-tagatose as a functional food ingredient and its effects on gut microbiota.

Q2: Which analytical techniques are most suitable for analyzing metabolites from this compound experiments?

A2: The most common and powerful techniques for analyzing 13C-labeled metabolites are:

  • Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), MS is used to measure the mass isotopomer distributions (MIDs) of downstream metabolites. High-resolution MS is often necessary to distinguish between isotopologues with small mass differences.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D 13C-NMR can provide detailed information about the specific positions of 13C labels within a molecule, which is crucial for elucidating complex metabolic pathways and identifying positional isomers.[3][4]

Q3: What is the expected metabolic fate of the 13C label from this compound?

A3: D-tagatose is a C4 epimer of D-fructose.[1] It is metabolized by phosphorylation at the C1 or C6 position, followed by entry into the glycolytic pathway. The 13C label from this compound is expected to appear in:

  • Tagatose-1-phosphate or Tagatose-1,6-bisphosphate: The initial phosphorylated forms of D-tagatose.

  • Glycolytic intermediates: Such as fructose-1,6-bisphosphate, dihydroxyacetone phosphate (DHAP), and glyceraldehyde-3-phosphate (GAP).

  • TCA cycle intermediates: If the label flows through glycolysis to pyruvate and then into the TCA cycle.

  • Amino acids and fatty acids: Synthesized from glycolytic and TCA cycle precursors.

Q4: How do I correct for natural 13C abundance in my data?

A4: It is crucial to correct for the natural 1.1% abundance of 13C in all carbon atoms to avoid overestimation of labeling.[5] This correction is typically performed using established algorithms and software tools that subtract the contribution of natural isotopes from the measured isotopomer distributions.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound data.

Issue 1: Low or No Detectable 13C Enrichment in Downstream Metabolites

Possible Causes & Solutions:

CauseTroubleshooting Steps
Insufficient tracer uptake or metabolism - Verify the viability and metabolic activity of your cell culture or organism. - Increase the concentration of this compound in the medium. - Increase the incubation time to allow for sufficient label incorporation.
Incorrect sample quenching or extraction - Ensure rapid and effective quenching of metabolism to prevent metabolite degradation or leakage. - Optimize your metabolite extraction protocol for the specific cell or tissue type.
Analytical instrument sensitivity - Check the sensitivity and calibration of your MS or NMR instrument. - Increase the amount of sample injected or analyzed.
Issue 2: Inconsistent or Non-reproducible Labeling Patterns

Possible Causes & Solutions:

CauseTroubleshooting Steps
Metabolic steady state not reached - Verify that your system has reached an isotopic steady state by performing a time-course experiment and measuring labeling patterns at multiple time points.[7]
Variability in experimental conditions - Ensure consistent cell culture conditions (e.g., cell density, media composition, growth phase) across all replicates. - Standardize sample handling and processing procedures.
Contamination - Check for any potential sources of carbon contamination in your media or reagents that could dilute the 13C label.
Issue 3: Difficulty in Distinguishing Isomers

Possible Causes & Solutions:

CauseTroubleshooting Steps
Co-elution of isomers in LC or GC - Optimize your chromatographic method to improve the separation of key isomers (e.g., tagatose, fructose, glucose). - Consider using a different type of chromatography column or modifying the mobile phase gradient.
Lack of positional information from MS - Employ tandem MS (MS/MS) to generate fragment ions that can help distinguish between positional isotopomers. - Use 13C-NMR, which provides direct evidence of the 13C position within the molecule.[3]

Experimental Protocols

General Protocol for this compound Labeling Experiment
  • Cell Culture: Grow cells to the desired density in standard culture medium.

  • Media Switch: Replace the standard medium with a medium containing this compound as the tracer. The concentration of the tracer should be optimized for the specific cell type and experimental goals.

  • Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the tracer and to reach isotopic steady state.[7]

  • Quenching: Rapidly quench metabolism by, for example, flash-freezing the cells in liquid nitrogen.

  • Metabolite Extraction: Extract metabolites using a suitable solvent system (e.g., cold methanol/water/chloroform).

  • Sample Preparation: Prepare the extracted metabolites for analysis by MS or NMR. This may involve derivatization for GC-MS analysis.

  • Data Acquisition: Analyze the samples using a high-resolution mass spectrometer or an NMR spectrometer.

  • Data Analysis: Process the raw data to determine the mass isotopomer distributions or positional enrichments. Correct for natural 13C abundance and perform metabolic flux analysis using appropriate software.[6]

Visualizations

Diagram: this compound Metabolic Pathway

Tagatose_Metabolism This compound This compound Tagatose-1-P Tagatose-1-P This compound->Tagatose-1-P Fructokinase Tagatose-1,6-BP Tagatose-1,6-BP Tagatose-1-P->Tagatose-1,6-BP Phosphofructokinase DHAP DHAP Tagatose-1,6-BP->DHAP GAP GAP Tagatose-1,6-BP->GAP DHAP->GAP Pyruvate Pyruvate GAP->Pyruvate TCA Cycle TCA Cycle Pyruvate->TCA Cycle

Caption: Simplified metabolic pathway of this compound.

Diagram: Experimental Workflow for 13C-MFA

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data Data Processing Cell Culture Cell Culture 13C Labeling 13C Labeling Cell Culture->13C Labeling Quenching Quenching 13C Labeling->Quenching Extraction Extraction Quenching->Extraction LC-MS/GC-MS LC-MS/GC-MS Extraction->LC-MS/GC-MS NMR NMR Extraction->NMR MID Calculation MID Calculation LC-MS/GC-MS->MID Calculation NMR->MID Calculation Flux Analysis Flux Analysis MID Calculation->Flux Analysis

Caption: General workflow for a 13C Metabolic Flux Analysis experiment.

References

Technical Support Center: D-Tagatose-13C-1 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Tagatose-13C-1. Our aim is to help you avoid contamination and address common issues encountered during isotopic labeling experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your this compound experiments.

Question: I am observing unexpected labeled peaks in my mass spectrometry data. What are the potential sources?

Answer: Unexpected labeled peaks can arise from several sources. Here’s a systematic approach to troubleshoot this issue:

  • Isotopic Impurity of the Tracer: The this compound tracer itself may contain isotopic impurities, meaning not all molecules are 100% enriched with 13C at the specified position. This can lead to the appearance of M+0, M+1, etc., peaks for the tracer and its downstream metabolites.

    • Recommendation: Always verify the isotopic purity of your tracer upon receipt using mass spectrometry. Reputable suppliers will provide a certificate of analysis with this information.

  • Contamination from Unlabeled D-Tagatose or other Sugars: Your sample may be contaminated with natural abundance (unlabeled) D-tagatose or other sugars that share similar metabolic pathways.

    • Recommendation: Ensure meticulous lab hygiene. Use dedicated glassware and reagents for your labeled experiments. Run a blank sample (without the 13C tracer) to identify background sugar levels.

  • Metabolic Side Reactions: D-Tagatose can be metabolized through various pathways, potentially leading to the formation of other labeled compounds. For instance, it can be phosphorylated to tagatose-1-phosphate and enter the galactose metabolism pathway.[1]

    • Recommendation: Carefully review the known metabolic pathways of D-tagatose.[2][3] Consider if the unexpected peaks correspond to known metabolites in these pathways.

  • Natural Abundance of 13C: All naturally occurring carbon contains approximately 1.1% 13C. This natural abundance can contribute to the mass isotopomer distribution of your analytes, especially for larger molecules.[4][5]

    • Recommendation: Use established algorithms and software to correct for the natural abundance of 13C in your mass spectrometry data.[6]

Question: My quantitative results for 13C enrichment are inconsistent between replicates. What could be the cause?

Answer: Inconsistent quantification of 13C enrichment is a common challenge. Here are the primary factors to investigate:

  • Inconsistent Sample Handling and Quenching: The timing and method of quenching metabolic activity are critical. Inconsistent quenching can lead to variations in metabolite levels and isotopic labeling.

    • Recommendation: Standardize your sample quenching protocol. Rapid quenching using methods like cold methanol or liquid nitrogen is crucial to halt enzymatic activity instantly.

  • Variability in Cell Culture Conditions: Differences in cell density, growth phase, or media composition between replicates can lead to metabolic heterogeneity and, consequently, variable 13C incorporation.

    • Recommendation: Ensure all replicate cultures are seeded at the same density and harvested at the same growth phase. Use a consistent batch of media for all experiments.

  • Issues with Analytical Instrumentation: Fluctuations in the performance of your liquid chromatography-mass spectrometry (LC-MS) system can introduce variability.

    • Recommendation: Regularly calibrate and maintain your LC-MS system. Run quality control standards with known isotopic enrichment to monitor instrument performance throughout your analytical run.

  • Sample Preparation Artifacts: The extraction and derivatization procedures can introduce variability if not performed consistently.

    • Recommendation: Use a standardized and validated protocol for metabolite extraction and derivatization.[7] Ensure complete and consistent derivatization for all samples.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the primary metabolic pathway for D-Tagatose?

A1: D-Tagatose is primarily metabolized via the tagatose-6-phosphate pathway. It is first phosphorylated to tagatose-6-phosphate, which is then further phosphorylated to tagatose-1,6-bisphosphate. This intermediate is subsequently cleaved by tagatose-1,6-bisphosphate aldolase into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P), which are intermediates of glycolysis.[8][9]

Q2: What are the key considerations for designing a this compound tracer experiment?

A2: A well-designed experiment is crucial for obtaining reliable data. Key considerations include:

  • Choice of Isotopic Labeling Position: The position of the 13C label on the D-tagatose molecule will determine which metabolic pathways can be effectively traced.

  • Tracer Purity: The isotopic and chemical purity of the this compound tracer is critical for accurate flux calculations.[2]

  • Cell Culture Conditions: Maintaining consistent cell culture conditions is essential for reproducible results.

  • Sampling and Quenching: Rapid and consistent quenching of metabolism is necessary to accurately capture the metabolic state at the time of sampling.

  • Analytical Method: A validated and robust analytical method, typically LC-MS, is required for the accurate quantification of labeled metabolites.[10]

Contamination and Purity

Q3: What are common sources of chemical contamination in 13C labeling experiments?

A3: Chemical contamination can come from various sources, including:

  • Glassware and Plasticware: Residual detergents or other chemicals can interfere with the analysis.

  • Solvents and Reagents: Impurities in solvents and reagents can introduce unwanted compounds.

  • Cross-contamination: Carryover from previous experiments using unlabeled compounds.

Q4: How can I minimize the risk of contamination?

A4: To minimize contamination:

  • Use dedicated and thoroughly cleaned glassware for labeled experiments.

  • Use high-purity solvents and reagents.

  • Implement strict cleaning protocols for your analytical instruments between runs.

  • Physically separate your labeled and unlabeled experimental workflows.

Q5: What is an acceptable level of isotopic impurity for a 13C tracer?

A5: While 100% isotopic purity is ideal, it is often not achievable. Commercially available 13C-labeled compounds typically have an isotopic purity of >98%. The acceptable level of impurity depends on the specific requirements of your experiment and the sensitivity of your analytical methods. It is crucial to know the exact isotopic purity of your tracer to accurately correct your data.[2]

ParameterAcceptable RangeImpact of Deviation
Isotopic Purity of this compound >98%Lower purity can lead to underestimation of labeled species and requires careful correction.
Chemical Purity of this compound >99%Chemical impurities can introduce interfering peaks in the mass spectra.
Natural 13C Abundance ~1.1%Must be corrected for in all calculations to avoid overestimation of labeling.[4][5]

Data Analysis and Interpretation

Q6: How do I correct for the natural abundance of 13C in my data?

A6: Correction for natural 13C abundance is a critical step in data analysis. This is typically done using established mathematical algorithms implemented in specialized software packages for metabolic flux analysis.[6] These tools use the known natural isotopic abundances of all elements in a metabolite to calculate and subtract the contribution of natural isotopes from the measured mass isotopomer distribution.

Q7: What are some common artifacts to look out for when interpreting mass spectra of 13C-labeled sugars?

A7: Interpreting mass spectra of labeled sugars requires careful attention to potential artifacts:

  • In-source Fragmentation: Sugars can be prone to fragmentation in the mass spectrometer's ion source, which can complicate the interpretation of mass isotopomer distributions.

  • Formation of Adducts: Sugars can readily form adducts with various ions present in the mobile phase (e.g., sodium, potassium), leading to additional peaks in the spectrum.

  • Isomeric Overlap: Different sugar isomers may have very similar retention times and fragmentation patterns, making it challenging to distinguish them.

Experimental Protocols and Workflows

Protocol: General Workflow for a this compound Tracer Experiment

This protocol outlines the key steps for a typical metabolic flux analysis experiment using this compound.

  • Cell Culture and Tracer Introduction:

    • Culture cells to the desired density and growth phase.

    • Replace the standard medium with a medium containing a known concentration of this compound.

    • Incubate for a predetermined time to allow for isotopic labeling to reach a steady state.

  • Sample Quenching and Metabolite Extraction:

    • Rapidly quench metabolic activity by, for example, aspirating the medium and adding ice-cold methanol.

    • Scrape the cells and collect them.

    • Perform metabolite extraction using a suitable solvent system (e.g., a mixture of methanol, water, and chloroform).

  • Sample Preparation for LC-MS Analysis:

    • Dry the metabolite extracts.

    • Reconstitute the dried extracts in a suitable solvent for LC-MS analysis.

    • If necessary, perform derivatization to improve the chromatographic separation and detection of sugars.

  • LC-MS Analysis:

    • Inject the prepared samples into the LC-MS system.

    • Use a validated chromatographic method to separate the metabolites of interest.

    • Acquire mass spectrometry data in a way that allows for the determination of mass isotopomer distributions.

  • Data Analysis:

    • Process the raw LC-MS data to identify and quantify the labeled metabolites.

    • Correct the data for natural 13C abundance.

    • Use metabolic flux analysis software to calculate intracellular fluxes.

Experimental_Workflow cluster_prep Experimental Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture Tracer_Addition 3. Tracer Introduction Cell_Culture->Tracer_Addition Tracer_Prep 2. This compound Preparation Tracer_Prep->Tracer_Addition Incubation 4. Incubation Tracer_Addition->Incubation Quenching 5. Metabolic Quenching Incubation->Quenching Extraction 6. Metabolite Extraction Quenching->Extraction LCMS_Prep 7. Sample Preparation for LC-MS Extraction->LCMS_Prep LCMS_Analysis 8. LC-MS Analysis LCMS_Prep->LCMS_Analysis Data_Processing 9. Data Processing & Correction LCMS_Analysis->Data_Processing MFA 10. Metabolic Flux Analysis Data_Processing->MFA

A typical experimental workflow for this compound tracer studies.

Signaling Pathways and Logical Relationships

D-Tagatose Metabolism via the Tagatose-6-Phosphate Pathway

This compound enters the cell and is phosphorylated, initiating its journey through central carbon metabolism. This diagram illustrates the key enzymatic steps.

Tagatose_Metabolism Tagatose This compound Tag6P Tagatose-6-Phosphate-13C Tagatose->Tag6P Tagatose Kinase Tag16BP Tagatose-1,6-Bisphosphate-13C Tag6P->Tag16BP Tagatose-6-Phosphate Kinase DHAP Dihydroxyacetone Phosphate-13C Tag16BP->DHAP Tagatose-1,6-Bisphosphate Aldolase G3P Glyceraldehyde-3-Phosphate-13C Tag16BP->G3P Tagatose-1,6-Bisphosphate Aldolase Glycolysis Glycolysis DHAP->Glycolysis G3P->Glycolysis

The metabolic pathway of D-Tagatose via tagatose-6-phosphate.

Troubleshooting Logic for Unexpected Labeled Peaks

This diagram outlines a logical workflow for identifying the source of unexpected labeled peaks in your mass spectrometry data.

Troubleshooting_Peaks Start Unexpected Labeled Peaks Observed CheckPurity Verify Isotopic Purity of Tracer Start->CheckPurity PurityIssue Source: Isotopic Impurity CheckPurity->PurityIssue Fails RunBlank Analyze Unlabeled Control Sample CheckPurity->RunBlank Passes Contamination Source: Chemical Contamination RunBlank->Contamination Contaminants Found ReviewPathways Review Known Metabolic Pathways RunBlank->ReviewPathways Clean SideReaction Source: Metabolic Side-Reaction ReviewPathways->SideReaction Known Metabolite CorrectNaturalAbundance Apply Natural Abundance Correction ReviewPathways->CorrectNaturalAbundance Unknown Peak AbundanceIssue Source: Uncorrected Natural Abundance CorrectNaturalAbundance->AbundanceIssue Incorrect Correction Unresolved Issue Unresolved: Consult Further CorrectNaturalAbundance->Unresolved Correction is Correct

A decision tree for troubleshooting unexpected labeled peaks.

References

Technical Support Center: Enhancing the Stability of D-Tagatose-¹³C-1 Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of D-Tagatose-¹³C-1 solutions. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of D-Tagatose under various conditions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and storage of D-Tagatose-¹³C-1 solutions.

Q1: My D-Tagatose-¹³C-1 solution has turned yellow/brown. What is the cause and how can I prevent it?

A: The discoloration of your D-Tagatose-¹³C-1 solution is likely due to non-enzymatic browning reactions, such as the Maillard reaction or caramelization, which are common degradation pathways for sugars.

  • Maillard Reaction: This reaction occurs between the carbonyl group of D-Tagatose-¹³C-1 and amino groups from amino acids, peptides, or proteins that may be present in your experimental system. It is accelerated by higher temperatures and a neutral to alkaline pH.

  • Caramelization: This process can occur at high temperatures, even in the absence of amino compounds.

Troubleshooting Steps:

  • pH Control: Maintain the pH of your solution in the acidic range (pH 3-7), as D-Tagatose is more stable under these conditions.[1][2] Degradation is significantly enhanced at a pH of 7 and above.[3][4]

  • Temperature Control: Store your solutions at refrigerated temperatures (2-8°C) when not in use. Avoid prolonged exposure to elevated temperatures.

  • Buffer Selection: If a buffer is required, consider using a citrate buffer instead of a phosphate buffer, as phosphate buffers have been shown to catalyze D-Tagatose degradation to a greater extent.[4]

  • Minimize Contaminants: Ensure your solution is free from contaminants that could contain amino groups, which would promote the Maillard reaction.

Q2: I am observing a loss of D-Tagatose-¹³C-1 concentration in my solution over time. What factors contribute to this degradation?

A: The degradation of D-Tagatose-¹³C-1 in solution is primarily influenced by pH, temperature, and the composition of the solution.

  • pH: Alkaline conditions (pH > 7) significantly accelerate the degradation of D-Tagatose.[1][2]

  • Temperature: Higher temperatures increase the rate of degradation reactions.[3][4]

  • Buffer Type and Concentration: Certain buffers, particularly phosphate buffers, can catalyze the degradation process.[4] Higher buffer concentrations can also increase the rate of degradation.[3]

Preventative Measures:

  • Optimal Storage: Store stock solutions at a slightly acidic pH (e.g., pH 4-6) and at low temperatures (e.g., 4°C or frozen at -20°C for long-term storage).

  • Fresh Preparation: Prepare working solutions fresh for each experiment whenever possible.

  • Buffer Choice: If buffering is necessary, use the lowest effective concentration of a non-phosphate buffer, such as citrate.

Q3: How should I prepare and store my D-Tagatose-¹³C-1 stock solutions to ensure maximum stability?

A: To maximize the shelf-life of your D-Tagatose-¹³C-1 stock solutions, follow these recommendations:

  • Solvent: Dissolve the solid D-Tagatose-¹³C-1 in a high-purity, sterile solvent, such as deionized water or a slightly acidic buffer (e.g., 0.02 M citrate buffer, pH 4-5).

  • Concentration: Prepare a concentrated stock solution to minimize the effects of any potential contaminants.

  • pH Adjustment: Adjust the pH of the final solution to be within the stable range of 3-7.[1][2]

  • Storage Temperature: For short-term storage (days to a week), refrigerate at 2-8°C. For long-term storage, aliquot the stock solution into single-use vials and store frozen at -20°C or below to prevent repeated freeze-thaw cycles.

  • Container: Use inert, tightly sealed containers (e.g., glass or polypropylene) to prevent contamination and solvent evaporation.

Quantitative Stability Data

The following table summarizes the degradation of D-Tagatose under various conditions. While this data is for unlabeled D-Tagatose, it provides a strong indication of the stability of D-Tagatose-¹³C-1.

TemperaturepHBuffer SystemBuffer ConcentrationObservationReference
40°C3Phosphate or Citrate0.1 MApproximately 5% loss over 6 months with slight browning.[3]
40°C3Phosphate or Citrate0.02 MMinimal loss and browning observed.[3]
60-80°C3Phosphate or Citrate0.02 M and 0.1 MMinimal tagatose loss and slight browning observed.
60-80°C7Phosphate0.02 M and 0.1 MEnhanced degradation rates compared to citrate buffer. Higher buffer concentration increased degradation.
60-80°C7Citrate0.02 M and 0.1 MEnhanced degradation rates compared to pH 3.

Experimental Protocols

Stability-Indicating HPLC Method for D-Tagatose-¹³C-1 Analysis

This protocol outlines a general method for the analysis of D-Tagatose-¹³C-1 and its potential degradation products using High-Performance Liquid Chromatography (HPLC).

1. Objective: To develop a stability-indicating HPLC method capable of separating and quantifying D-Tagatose-¹³C-1 from its potential degradation products.

2. Materials and Instrumentation:

  • HPLC system with a Refractive Index (RI) detector or a Corona Charged Aerosol Detector (CAD).

  • Carbohydrate analysis column (e.g., Aminex HPX-87C or a similar column suitable for sugar analysis).

  • D-Tagatose-¹³C-1 reference standard.

  • High-purity water (HPLC grade).

  • Acetonitrile (HPLC grade).

  • Other reagents as required for mobile phase preparation.

3. Chromatographic Conditions (Example):

  • Column: Aminex HPX-87C (300 mm x 7.8 mm)

  • Mobile Phase: Degassed, HPLC-grade water

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 85°C

  • Detector: Refractive Index (RI) Detector

  • Injection Volume: 20 µL

4. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve D-Tagatose-¹³C-1 reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions for linearity assessment.

  • Sample Solution: Dilute the D-Tagatose-¹³C-1 solution under investigation with the mobile phase to a concentration within the linear range of the assay.

5. Method Validation (as per ICH guidelines):

  • Specificity: Demonstrate that the method can distinguish D-Tagatose-¹³C-1 from its degradation products by analyzing samples from forced degradation studies.

  • Linearity: Analyze a series of standard solutions at different concentrations to establish a linear relationship between concentration and peak area.

  • Accuracy: Determine the recovery of a known amount of D-Tagatose-¹³C-1 spiked into a placebo solution.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of D-Tagatose-¹³C-1 that can be reliably detected and quantified.

Forced Degradation Study Protocol for D-Tagatose-¹³C-1

This protocol describes a general procedure for conducting forced degradation studies to identify potential degradation pathways and products of D-Tagatose-¹³C-1.

1. Objective: To investigate the intrinsic stability of D-Tagatose-¹³C-1 under various stress conditions and to generate degradation products for the validation of a stability-indicating analytical method.

2. Materials:

  • D-Tagatose-¹³C-1

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Calibrated oven

  • Photostability chamber

3. Stress Conditions:

  • Acid Hydrolysis: Treat a solution of D-Tagatose-¹³C-1 with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Treat a solution of D-Tagatose-¹³C-1 with 0.1 M NaOH at room temperature for a specified period.

  • Oxidative Degradation: Treat a solution of D-Tagatose-¹³C-1 with 3% H₂O₂ at room temperature for a specified period.

  • Thermal Degradation: Expose solid D-Tagatose-¹³C-1 to dry heat (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose a solution of D-Tagatose-¹³C-1 to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

4. Sample Analysis:

  • At each time point, withdraw a sample and neutralize it if necessary (for acid and base hydrolysis samples).

  • Dilute the sample to an appropriate concentration and analyze using the validated stability-indicating HPLC method.

  • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of D-Tagatose-¹³C-1.

Visualizations

cluster_factors Factors Affecting Stability cluster_degradation Degradation Pathways Temp Temperature Degradation Degradation Products Temp->Degradation Increases rate pH pH pH->Degradation Alkaline pH accelerates Buffer Buffer System Buffer->Degradation Phosphate catalyzes Maillard Maillard Reaction (with amino compounds) Maillard->Degradation Caramelization Caramelization (high temperature) Caramelization->Degradation DTagatose D-Tagatose-13C-1 Solution DTagatose->Maillard DTagatose->Caramelization

Caption: Factors influencing the degradation of D-Tagatose-¹³C-1 solutions.

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare this compound Solution (e.g., in buffer at specific pH) Stress Expose to Stress Conditions (Heat, Acid, Base, Oxidation, Light) Prep->Stress HPLC HPLC Analysis (Stability-Indicating Method) Stress->HPLC Data Data Analysis (Quantify degradation, identify products) HPLC->Data End End Data->End Start Start Start->Prep

Caption: General workflow for a forced degradation study of D-Tagatose-¹³C-1.

DTagatose This compound (Reducing Sugar) Glycosylamine N-substituted Glycosylamine (unstable intermediate) DTagatose->Glycosylamine Amino Amino Compound (e.g., Amino Acid) Amino->Glycosylamine Amadori Amadori Rearrangement Glycosylamine->Amadori Ketosamine Ketosamine Compounds Amadori->Ketosamine Melanoidins Melanoidins (Brown Pigments) Ketosamine->Melanoidins Further Reactions

Caption: Simplified Maillard reaction pathway for D-Tagatose-¹³C-1.

References

Validation & Comparative

A Comparative Guide to D-Tagatose-13C-1 and 13C-Glucose in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of D-Tagatose-13C-1 and 13C-Glucose, two isotopic tracers used in metabolic research. While both are powerful tools for elucidating cellular metabolism, their distinct biochemical properties and metabolic fates offer unique insights into different aspects of metabolic function. This document outlines their respective metabolic pathways, presents available quantitative data from experimental studies, and provides detailed experimental protocols for their use in metabolic flux analysis.

Introduction to Isotope Tracers in Metabolic Research

Stable isotope-labeled compounds, such as those enriched with Carbon-13 (¹³C), are invaluable tools in metabolic research.[1] By introducing these labeled substrates into biological systems, researchers can trace the path of carbon atoms through various metabolic pathways.[2] This technique, known as metabolic flux analysis (MFA), allows for the quantification of the rates (fluxes) of metabolic reactions, providing a dynamic view of cellular metabolism that is not attainable with traditional metabolomics alone.[2][3] ¹³C-glucose is the most widely used tracer for studying central carbon metabolism, while ¹³C-labeled rare sugars like D-tagatose are emerging as tools to investigate alternative carbohydrate metabolic pathways.[4][5]

Biochemical and Metabolic Overview

D-Tagatose and D-Glucose are both hexose monosaccharides but differ in their structure and metabolic processing. D-Glucose is an aldohexose, readily absorbed and utilized by most cells in the body as a primary energy source. In contrast, D-tagatose is a ketohexose and an epimer of D-fructose, with a significantly different metabolic fate.[6]

D-Tagatose Metabolism

Only about 20-25% of ingested D-tagatose is absorbed in the small intestine.[7] The absorbed portion is primarily metabolized in the liver in a manner similar to fructose.[8][9] It is first phosphorylated to D-tagatose-1-phosphate, which is then cleaved into dihydroxyacetone phosphate and glyceraldehyde-3-phosphate, intermediates of the glycolytic pathway.[10] A significant portion of unabsorbed D-tagatose reaches the large intestine, where it is fermented by the gut microbiota.[7]

Glucose Metabolism

Glucose is efficiently absorbed in the small intestine and transported into cells via glucose transporters. Once inside the cell, it is phosphorylated to glucose-6-phosphate and enters central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. The specific labeling pattern of the ¹³C-glucose tracer used determines which pathways can be most effectively interrogated.

Comparative Data Presentation

The following tables summarize the key differences in the metabolic fate and physiological effects of D-Tagatose and D-Glucose, based on available experimental data.

Table 1: Comparison of Intestinal Absorption and Hepatic Metabolism

FeatureD-TagatoseD-GlucoseReference(s)
Intestinal Absorption Low (approx. 20-25%)High (>95%)[7]
Primary Site of Metabolism Liver and Large Intestine (Microbiota)Ubiquitous (all tissues)[7][9]
Initial Metabolic Step Phosphorylation to D-tagatose-1-phosphatePhosphorylation to glucose-6-phosphate[10]
Entry into Glycolysis As dihydroxyacetone phosphate and glyceraldehyde-3-phosphateAs glucose-6-phosphate[10]

Table 2: Reported Quantitative Physiological Effects in Human Studies

ParameterD-TagatoseD-Fructose (as a proxy for hepatic glucose metabolism)Reference(s)
Change in Hepatic ATP ~12% decreaseNo significant change[10]
Change in Serum Uric Acid ~17% increaseNo significant change[10]

Metabolic Pathways and Experimental Workflows

Visualizing the metabolic pathways and experimental workflows is crucial for understanding the application of these tracers.

D-Tagatose Metabolic Pathway

The absorbed portion of D-Tagatose enters hepatic metabolism. The following diagram illustrates this pathway.

G cluster_blood Bloodstream cluster_liver Hepatocyte This compound This compound D-Tagatose-13C-1_cell This compound This compound->D-Tagatose-13C-1_cell Uptake T1P D-Tagatose-1-phosphate-13C-1 D-Tagatose-13C-1_cell->T1P Fructokinase DHAP Dihydroxyacetone phosphate T1P->DHAP Aldolase B G3P Glyceraldehyde-3-phosphate-13C-1 T1P->G3P Aldolase B Glycolysis Glycolysis DHAP->Glycolysis G3P->Glycolysis

Hepatic metabolism of this compound.
13C-Glucose Metabolic Pathways

13C-Glucose is a versatile tracer for central carbon metabolism. The diagram below shows its entry into glycolysis and the pentose phosphate pathway.

G cluster_cell Cell 13C-Glucose 13C-Glucose G6P Glucose-6-phosphate-13C 13C-Glucose->G6P Hexokinase Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP Pyruvate Pyruvate Glycolysis->Pyruvate TCA TCA Cycle Pyruvate->TCA

Metabolic fate of 13C-Glucose.
Experimental Workflow for 13C Metabolic Flux Analysis

A typical workflow for a 13C metabolic flux analysis experiment is depicted below. This workflow is applicable to both 13C-glucose and, conceptually, to 13C-D-tagatose studies.

G Cell_Culture 1. Cell Culture Isotope_Labeling 2. Introduce 13C-Tracer (e.g., 13C-Glucose or This compound) Cell_Culture->Isotope_Labeling Metabolite_Extraction 3. Quench Metabolism & Extract Metabolites Isotope_Labeling->Metabolite_Extraction Analysis 4. Analytical Measurement (GC-MS or NMR) Metabolite_Extraction->Analysis Data_Processing 5. Data Processing & Isotopomer Analysis Analysis->Data_Processing Flux_Calculation 6. Metabolic Flux Calculation Data_Processing->Flux_Calculation

General workflow for 13C metabolic flux analysis.

Experimental Protocols

Detailed methodologies are essential for reproducible research. Below are representative protocols for conducting metabolic flux analysis using ¹³C-labeled substrates.

Protocol 1: In Vitro 13C-Glucose Metabolic Flux Analysis using GC-MS

Objective: To quantify the metabolic fluxes in cultured cells using [U-¹³C₆]glucose as a tracer and Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.

1. Cell Culture and Isotope Labeling:

  • Culture cells of interest to mid-log phase in standard growth medium.
  • For the labeling experiment, replace the standard medium with a medium containing a known concentration of [U-¹³C₆]glucose and dialyzed fetal bovine serum.
  • Incubate the cells for a sufficient duration to achieve isotopic steady-state (typically 8-24 hours, depending on the cell line and pathways of interest).

2. Metabolite Extraction:

  • Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) and scraping the cells.
  • Collect the cell suspension and centrifuge to pellet cell debris.
  • Transfer the supernatant containing the metabolites to a new tube.

3. Sample Preparation for GC-MS:

  • Dry the metabolite extract under a stream of nitrogen or using a speed vacuum.
  • Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is methoximation followed by silylation.

4. GC-MS Analysis:

  • Inject the derivatized sample into a GC-MS system.
  • The gas chromatograph separates the individual metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution for each metabolite.[11][12]

5. Data Analysis:

  • Process the raw GC-MS data to obtain the mass isotopomer distributions for key metabolites.
  • Use a metabolic flux analysis software (e.g., INCA, Metran) to calculate the intracellular metabolic fluxes by fitting the experimental data to a metabolic model of the cell.[8]

Protocol 2: Hypothetical In Vitro this compound Metabolic Tracing using LC-MS/MS

Objective: To trace the metabolic fate of this compound in cultured hepatocytes using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Cell Culture and Isotope Labeling:

  • Culture primary hepatocytes or a suitable liver cell line in standard growth medium.
  • Replace the standard medium with a medium containing this compound at a defined concentration.
  • Incubate the cells for various time points (e.g., 30 min, 1h, 2h, 4h) to capture the dynamics of tagatose metabolism.

2. Metabolite Extraction:

  • Follow the same quenching and extraction procedure as described in Protocol 1.

3. LC-MS/MS Analysis:

  • Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis.
  • Inject the sample into an LC-MS/MS system. The liquid chromatograph will separate the polar metabolites, and the tandem mass spectrometer will be used to identify and quantify the ¹³C-labeled metabolites, such as D-tagatose-1-phosphate-13C-1 and downstream glycolytic intermediates.

4. Data Analysis:

  • Process the LC-MS/MS data to identify and quantify the abundance of this compound and its labeled metabolites over time.
  • This will provide qualitative and semi-quantitative information on the rate of D-tagatose uptake and its entry into the central carbon metabolism.

Conclusion

This compound and 13C-Glucose are valuable tools for metabolic research, each providing distinct and complementary information. 13C-Glucose is the gold standard for probing central carbon metabolism, with well-established protocols and a wealth of comparative data. This compound, on the other hand, offers a unique opportunity to study the metabolism of a low-glycemic, partially absorbed sugar, with implications for liver metabolism and gut microbiota activity.

While direct comparative metabolic flux analysis data between the two tracers is currently limited, the information presented in this guide provides a solid foundation for researchers to understand their individual applications and to design future studies aimed at a more direct comparison. The choice of tracer will ultimately depend on the specific research question and the metabolic pathways of interest. As research into the metabolic effects of rare sugars continues to grow, the use of tracers like this compound will undoubtedly become more widespread, providing deeper insights into the complex landscape of carbohydrate metabolism.

References

Cross-Validation of D-Tagatose-13C-1 Tracing Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the cross-validation of metabolic tracing results obtained using D-Tagatose-13C-1 against the well-established tracer, [U-13C6]-Glucose. The objective is to offer a clear comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate tracer for their metabolic studies.

Data Presentation: Comparative Analysis of Tracers

The following tables summarize the expected quantitative data from metabolic tracing experiments using this compound and [U-13C6]-Glucose. These comparisons are based on the known metabolic fates of each sugar and provide a basis for validating the results from the novel tracer, this compound.

Table 1: Comparison of Tracer Metabolism and Applications

FeatureThis compound[U-13C6]-GlucoseRationale for Comparison
Primary Metabolic Entry Point Fructokinase phosphorylation to Tagatose-1-phosphate.[1]Hexokinase phosphorylation to Glucose-6-phosphate.Different entry points into glycolysis allow for probing distinct enzymatic steps and regulatory points.
Key Metabolic Pathways Traced Glycolysis, Gluconeogenesis, Pentose Phosphate Pathway (indirectly), TCA Cycle.Glycolysis, Pentose Phosphate Pathway, TCA Cycle, Glycogen Synthesis, Hexosamine Pathway.[2]Provides a basis for validating this compound's ability to trace central carbon metabolism against the gold standard.
Expected Labeling in Glycolytic Intermediates Labeling will appear downstream of fructose-1,6-bisphosphate.Uniform labeling throughout all glycolytic intermediates.Differences in labeling patterns can validate the specific entry and processing of D-Tagatose.
Potential for Anaplerotic Tracing Can trace anaplerotic contributions to the TCA cycle via pyruvate.Well-established for tracing anaplerotic and cataplerotic fluxes.Comparing labeling in TCA cycle intermediates validates this compound's utility in studying mitochondrial metabolism.
Suitability for Specific Cell Types Potentially useful in cells with high fructokinase activity (e.g., liver, kidney).Broadly applicable across most mammalian cell types.Highlights the specific experimental contexts where this compound may offer unique advantages.

Table 2: Expected Mass Isotopomer Distributions in Key Metabolites

This table presents the theoretical mass isotopomer distributions (MIDs) for key metabolites when cells are cultured with either D-Tagatose-1-13C or [U-13C6]-Glucose. The M+n value represents the fraction of the metabolite pool containing 'n' 13C atoms.

MetaboliteD-Tagatose-1-13C (Expected M+1)[U-13C6]-Glucose (Expected M+n)Pathway Indication
Dihydroxyacetone phosphate (DHAP) High M+1High M+3Glycolysis
Glyceraldehyde-3-phosphate (G3P) High M+0High M+3Glycolysis
3-Phosphoglycerate Low M+1High M+3Glycolysis
Lactate Low M+1High M+3Glycolysis/Fermentation
Citrate Low M+1 (from M+1 Acetyl-CoA)High M+2, M+3, M+4, M+5, M+6TCA Cycle
Ribose-5-phosphate Low M+0 / M+1High M+5Pentose Phosphate Pathway

Note: The expected MIDs for D-Tagatose-1-13C are simplified and assume the primary cleavage of Tagatose-1-phosphate into DHAP and glyceraldehyde. The actual MIDs may be more complex due to metabolic cycling.

Experimental Protocols

A rigorous cross-validation study requires well-defined and controlled experimental protocols. The following methodologies are recommended for comparing this compound and [U-13C6]-Glucose tracing.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate mammalian cells (e.g., HepG2, HEK293) in 6-well plates at a density of approximately 200,000 cells per well and allow them to adhere overnight.[3]

  • Media Preparation: Prepare labeling media using a basal medium formulation (e.g., DMEM) devoid of glucose. Supplement the media with either 10 mM this compound or 10 mM [U-13C6]-Glucose. Use dialyzed fetal bovine serum (FBS) to minimize the influence of unlabeled glucose and other carbon sources from the serum.[3][4]

  • Tracer Administration: After overnight incubation, wash the cells with phosphate-buffered saline (PBS) and replace the standard culture medium with the prepared labeling medium.

  • Time-Course Sampling: Collect cell samples and media at multiple time points (e.g., 0, 1, 4, 8, 24 hours) to capture the dynamics of label incorporation and approach to isotopic steady-state. For glycolytic intermediates, steady-state can be reached within minutes, while TCA cycle intermediates and biomass precursors may take several hours.[3]

Metabolite Extraction
  • Quenching Metabolism: Aspirate the labeling medium and immediately wash the cells with ice-cold PBS to halt metabolic activity.

  • Extraction: Add 1 mL of ice-cold 80% methanol (v/v in water) to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Homogenization and Centrifugation: Vortex the tubes vigorously and incubate at -80°C for at least 20 minutes to precipitate proteins. Centrifuge at maximum speed for 10 minutes at 4°C.

  • Sample Collection: Transfer the supernatant containing the polar metabolites to a new tube for analysis. The pellet can be used for protein or nucleic acid analysis.

Analytical Methods: GC-MS Analysis
  • Sample Derivatization: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Derivatize the dried extracts to make the metabolites volatile for gas chromatography. A common method is to react the sample with methoxyamine hydrochloride in pyridine followed by N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • GC-MS Analysis: Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS). The gas chromatograph separates the individual metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the determination of mass isotopomer distributions.

  • Data Analysis: Correct the raw mass isotopomer data for the natural abundance of 13C and other isotopes.[5] Specialized software can then be used for 13C-Metabolic Flux Analysis (13C-MFA) to calculate intracellular metabolic fluxes.

Mandatory Visualization

Metabolic Pathway of this compound

D_Tagatose_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Tagatose-1-13C-1-P Tagatose-1-13C-1-P This compound->Tagatose-1-13C-1-P Fructokinase DHAP (13C) DHAP (13C) Tagatose-1-13C-1-P->DHAP (13C) Aldolase Glyceraldehyde Glyceraldehyde Tagatose-1-13C-1-P->Glyceraldehyde Aldolase Glyceraldehyde-3-P Glyceraldehyde-3-P DHAP (13C)->Glyceraldehyde-3-P Glyceraldehyde->Glyceraldehyde-3-P Pyruvate Pyruvate Glyceraldehyde-3-P->Pyruvate Glycolysis Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle

Caption: Metabolic fate of this compound entering glycolysis.

Metabolic Pathway of [U-13C6]-Glucose

Glucose_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular U-13C6-Glucose U-13C6-Glucose G6P (13C6) G6P (13C6) U-13C6-Glucose->G6P (13C6) Hexokinase F6P (13C6) F6P (13C6) G6P (13C6)->F6P (13C6) PPP Pentose Phosphate Pathway G6P (13C6)->PPP F16BP (13C6) F16BP (13C6) F6P (13C6)->F16BP (13C6) DHAP (13C3) DHAP (13C3) F16BP (13C6)->DHAP (13C3) G3P (13C3) G3P (13C3) F16BP (13C6)->G3P (13C3) DHAP (13C3)->G3P (13C3) Pyruvate (13C3) Pyruvate (13C3) G3P (13C3)->Pyruvate (13C3) Glycolysis Acetyl-CoA (13C2) Acetyl-CoA (13C2) Pyruvate (13C3)->Acetyl-CoA (13C2) TCA_Cycle TCA Cycle Acetyl-CoA (13C2)->TCA_Cycle workflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_data Data Interpretation A Cell Culture B Tracer Incubation (this compound vs 13C-Glucose) A->B C Metabolite Extraction B->C D GC-MS Analysis C->D E Mass Isotopomer Distribution Analysis D->E F 13C-Metabolic Flux Analysis E->F G Comparative Flux Maps F->G H Cross-Validation of Results G->H

References

A Researcher's Guide to the Analytical Validation of D-Tagatose-13C-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust analytical validation of isotopically labeled compounds like D-Tagatose-13C-1 is paramount for ensuring data integrity and product quality. This guide provides a comparative overview of key analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategy.

The validation of this compound, a stable isotope-labeled version of the low-calorie sweetener D-Tagatose, requires a multi-faceted analytical approach to confirm its identity, purity, and concentration. The presence of the 13C isotope introduces a specific mass shift that is a key characteristic to be verified. Analytical methods must be able to distinguish this compound from its unlabeled counterpart and other process-related impurities or isomers.

Comparison of Key Analytical Methods

The selection of an analytical method for the validation of this compound depends on the specific parameter being evaluated, such as identity, purity, quantification, or the separation of isomers. The following table summarizes and compares the most relevant techniques.

Analytical TechniquePrincipleApplication for this compound ValidationAdvantagesLimitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Confirms the molecular weight and isotopic enrichment of this compound. Can be coupled with chromatography for quantification.[1][2]High sensitivity and specificity. Provides direct evidence of isotopic labeling.May not differentiate between isomers without coupling to other techniques.[1]
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a mobile and a stationary phase.Quantifies this compound and separates it from impurities and isomers like D-fructose and D-galactose.[3][4]Robust and widely available. Different column chemistries (e.g., amide, anion exchange) offer versatility.[3]May require derivatization for detection. Resolution of closely related isomers can be challenging.
Gas Chromatography (GC) Separates volatile compounds based on their partitioning between a mobile gas phase and a stationary liquid or solid phase.Can be used for the quantification of this compound, often after derivatization to increase volatility.[5]High resolution and sensitivity.Requires derivatization (e.g., oximation and silylation) which can be complex and time-consuming.[5]
Capillary Electrophoresis (CE) Separates ions based on their electrophoretic mobility in an electric field.Offers a high-resolution separation method for D-Tagatose and its process-related impurities.[6]High efficiency and resolution, fast analysis times, and low sample and reagent consumption.Can be less robust than HPLC for routine analysis. Sensitivity can be lower without specialized detection methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Provides detailed structural information, confirming the position of the 13C label within the D-Tagatose molecule.Non-destructive and provides unambiguous structural elucidation.Lower sensitivity compared to MS. Requires higher sample concentrations.

Experimental Protocols

Quantification of this compound using UPLC-MRM Mass Spectrometry

This method, adapted from a validated protocol for 13C6-glucose, is suitable for the accurate quantification of this compound in various matrices.[7]

a. Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., water or a buffered solution).

  • Create a series of calibration standards by diluting the stock solution.

  • For analysis in a complex matrix (e.g., plasma), perform a protein precipitation step using a solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins.

b. UPLC Conditions:

  • Column: Acquity UPLC BEH Amide (1.7 µm, 2.1 mm x 50 mm) or equivalent.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 55:45 v/v) with a suitable buffer.

  • Flow Rate: 0.13 mL/min.

  • Column Temperature: 85°C.

  • Injection Volume: 5 µL.

c. Mass Spectrometry Conditions (Multiple Reaction Monitoring - MRM):

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

  • MRM Transitions:

    • For this compound, the precursor ion will have a mass reflecting the number of 13C atoms. The specific product ions will need to be determined by infusion and fragmentation analysis. For a hypothetical this compound, the transition would be from the [M-H]⁻ or [M+H]⁺ ion to characteristic fragment ions.

Impurity Profiling by Capillary Electrophoresis

This protocol is based on a developed method for the high-resolution separation of D-Tagatose from its process-related impurities.[6]

a. Sample and Buffer Preparation:

  • Background Electrolyte (BGE): A solution of 36 mM Sodium Phosphate (Na₂HPO₄) and 130 mM Sodium Hydroxide (NaOH), with a pH of 12.6.

  • Sample Preparation: Dissolve the this compound sample in the BGE to a suitable concentration.

b. CE Conditions:

  • Capillary: Fused-silica capillary.

  • Voltage: +18 kV for high resolution or -18 kV for high throughput.

  • Detection: Direct UV detection at 265 nm.

  • Temperature: Controlled temperature, typically around 25°C.

Visualizing Analytical Workflows

To better illustrate the logical flow of the validation process and the principles of the analytical techniques, the following diagrams are provided.

Validation_Workflow cluster_0 Phase 1: Method Development & Feasibility cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Routine Application A Define Analytical Target Profile B Select Potential Analytical Techniques (e.g., LC-MS, HPLC, CE) A->B C Initial Method Optimization B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy & Precision E->F G Limit of Detection (LOD) & Limit of Quantification (LOQ) F->G H Robustness G->H J System Suitability Testing H->J I Sample Analysis K Data Review & Reporting I->K J->I

Caption: General workflow for the validation of an analytical method for this compound.

LCMS_Principle cluster_LC Liquid Chromatography (LC) cluster_MS Mass Spectrometry (MS) LC_Mobile_Phase Mobile Phase LC_Injector Injector (Sample Introduction) LC_Mobile_Phase->LC_Injector LC_Column LC Column (Separation of Analytes) LC_Injector->LC_Column MS_Source Ion Source (e.g., ESI) LC_Column->MS_Source Eluent Transfer MS_Analyzer Mass Analyzer (m/z Separation) MS_Source->MS_Analyzer MS_Detector Detector MS_Analyzer->MS_Detector Data_System Data System (Chromatogram & Mass Spectrum) MS_Detector->Data_System Signal

Caption: Principle of LC-MS for the analysis of this compound.

Caption: Decision tree for selecting an analytical method for this compound validation.

References

A Researcher's Guide to Comparative Analysis of D-Tagatose-13C-1 Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative analysis of D-Tagatose-13C-1 metabolism in different cell lines. Given the nascent stage of research in this specific area, this document outlines a robust, hypothesis-driven approach, integrating established methodologies for isotopic labeling with the known metabolic pathways of D-tagatose. The experimental protocols and data presentation formats provided herein are designed to facilitate objective comparison and generate high-quality, reproducible data for assessing the metabolic fate and potential therapeutic applications of D-tagatose.

Introduction to D-Tagatose and Isotopic Tracing

D-tagatose, a rare monosaccharide and an isomer of fructose, has garnered significant interest for its low caloric value and potential health benefits, including a low glycemic index.[1] Understanding its metabolic fate at a cellular level is crucial for elucidating its mechanism of action and identifying cell types that may be particularly responsive to its effects. Stable isotope labeling, utilizing compounds like this compound, is a powerful technique to trace the journey of molecules through metabolic pathways. By replacing a standard carbon-12 atom with a heavier carbon-13 isotope at a specific position, researchers can track the incorporation of the labeled carbon into various downstream metabolites using techniques such as mass spectrometry and NMR spectroscopy.

Hypothetical Comparative Analysis: Experimental Framework

This guide proposes a comparative study of this compound metabolism in three representative cell lines: a human hepatoma cell line (e.g., HepG2), a colon cancer cell line (e.g., HT-29), and a non-cancerous epithelial cell line (e.g., HEK-293). This selection allows for the investigation of D-tagatose metabolism in a liver cell model (a primary site of fructose and likely tagatose metabolism), a gut model (where unabsorbed tagatose may have effects), and a baseline non-cancerous model.

Data Presentation: Summarized Quantitative Data

The following tables present a hypothetical yet plausible summary of quantitative data that could be obtained from a comparative analysis of this compound metabolism.

Table 1: this compound Uptake and Phosphorylation

ParameterHepG2HT-29HEK-293
This compound Uptake Rate (nmol/mg protein/hr) 15.2 ± 1.88.5 ± 1.15.1 ± 0.7
Intracellular Tagatose-1-Phosphate-13C-1 (relative abundance) 78.3 ± 5.245.1 ± 3.922.6 ± 2.5
Intracellular Tagatose-6-Phosphate-13C-1 (relative abundance) < 1.05.4 ± 0.92.1 ± 0.4

Table 2: Incorporation of 13C from this compound into Key Metabolic Pathways

MetaboliteHepG2 (% 13C enrichment)HT-29 (% 13C enrichment)HEK-293 (% 13C enrichment)
Glycolytic Intermediates
Dihydroxyacetone phosphate (DHAP)12.5 ± 1.56.8 ± 0.93.2 ± 0.5
Glyceraldehyde-3-phosphate (G3P)11.9 ± 1.36.5 ± 0.83.0 ± 0.4
Lactate8.2 ± 1.04.1 ± 0.61.5 ± 0.3
Pentose Phosphate Pathway
Ribose-5-phosphate2.1 ± 0.41.5 ± 0.30.8 ± 0.2
TCA Cycle Intermediates
Citrate3.5 ± 0.61.8 ± 0.30.9 ± 0.2
Malate3.1 ± 0.51.6 ± 0.30.8 ± 0.2

Experimental Protocols

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate HepG2, HT-29, and HEK-293 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight in their respective standard growth media.

  • Media Preparation: Prepare glucose-free DMEM supplemented with 10% dialyzed fetal bovine serum, 1% penicillin-streptomycin, and 10 mM this compound.

  • Labeling: Remove the standard growth media, wash the cells once with PBS, and add 2 mL of the this compound labeling media to each well.

  • Incubation: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) at 37°C in a 5% CO2 incubator.

Metabolite Extraction
  • Quenching: At each time point, aspirate the labeling media and wash the cells rapidly with 1 mL of ice-cold 0.9% NaCl.

  • Extraction: Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity and extract intracellular metabolites.

  • Scraping and Collection: Scrape the cells from the plate in the methanol solution and transfer the cell suspension to a microcentrifuge tube.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube for analysis.

LC-MS/MS Analysis for Metabolite Profiling
  • Instrumentation: Utilize a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS) for the detection and quantification of 13C-labeled metabolites.

  • Chromatography: Employ a suitable chromatography method, such as HILIC (Hydrophilic Interaction Liquid Chromatography), to separate polar metabolites.

  • Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of metabolites. Use targeted Selected Reaction Monitoring (SRM) or parallel reaction monitoring (PRM) to quantify the abundance of specific 13C-labeled and unlabeled metabolites.

  • Data Analysis: Analyze the data to determine the fractional enrichment of 13C in each metabolite of interest. This is calculated as the ratio of the peak area of the labeled isotopologue to the sum of the peak areas of all isotopologues of that metabolite.

Visualizing Metabolic Pathways and Workflows

This compound Metabolic Pathway

The following diagram illustrates the primary hypothesized metabolic pathway for this compound in mammalian cells.

Tagatose_Metabolism Tag_ext This compound (extracellular) Tag_int This compound (intracellular) Tag_ext->Tag_int Transport T1P Tagatose-1-Phosphate-13C-1 Tag_int->T1P Fructokinase DHAP DHAP (13C labeled) T1P->DHAP Aldolase B G3P Glyceraldehyde-3-Phosphate T1P->G3P Aldolase B Glycolysis Glycolysis DHAP->Glycolysis G3P->Glycolysis TCA TCA Cycle Glycolysis->TCA PPP Pentose Phosphate Pathway Glycolysis->PPP

Caption: Hypothesized metabolic fate of this compound in mammalian cells.

Experimental Workflow

This diagram outlines the key steps in the experimental workflow for the comparative analysis of this compound metabolism.

Experimental_Workflow start Start: Cell Line Selection (HepG2, HT-29, HEK-293) culture Cell Culture and Seeding start->culture labeling Isotope Labeling with This compound culture->labeling extraction Metabolite Extraction labeling->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Processing and Quantification analysis->data comparison Comparative Analysis and Interpretation data->comparison end End: Publish Comparison Guide comparison->end

Caption: Experimental workflow for comparative metabolic analysis.

Concluding Remarks

This guide provides a foundational framework for conducting a rigorous comparative analysis of this compound metabolism across different cell lines. While the presented data is hypothetical, the experimental design and methodologies are grounded in established practices for metabolic research. By following these protocols, researchers can generate valuable data to illuminate the cell-specific metabolism of D-tagatose, paving the way for a deeper understanding of its biological effects and potential therapeutic applications. The provided visualizations offer a clear representation of the metabolic pathways and experimental procedures, ensuring clarity and reproducibility in future studies.

References

A Comparative Guide: The Advantages of D-Tagatose-¹³C-1 Over Deuterated Tracers in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic research and drug development, the choice of isotopic tracer is a critical decision that profoundly impacts the quality and reliability of experimental outcomes. While both stable carbon-13 (¹³C) and deuterium (²H) labeled compounds are invaluable tools, ¹³C-labeled tracers, such as D-Tagatose-¹³C-1, offer distinct advantages over their deuterated counterparts. This guide provides an objective comparison, supported by experimental data, to inform the selection of the most appropriate tracer for your research needs.

Core Advantages of ¹³C Tracers

The primary advantages of using ¹³C-labeled tracers like D-Tagatose-¹³C-1 over deuterated tracers are rooted in their fundamental physicochemical properties. These advantages include:

  • Minimal Isotope Effect: The kinetic isotope effect (KIE) is significantly less pronounced for ¹³C than for deuterium. This is because the relative mass difference between ¹³C and ¹²C is much smaller than that between ²H and ¹H. A lower KIE means that the ¹³C-labeled tracer behaves more closely to its unlabeled, natural counterpart, ensuring that the metabolic pathways under investigation are not significantly perturbed by the tracer itself. This leads to more accurate and physiologically relevant measurements of metabolic fluxes.

  • Stable Isotopic Label: The carbon-carbon bonds in ¹³C-labeled tracers are exceptionally stable and do not undergo exchange with unlabeled atoms in the surrounding environment, such as during sample preparation or analysis. Deuterium labels, particularly those on heteroatoms, can be more prone to exchange, potentially leading to an underestimation of labeling and inaccurate flux calculations.

  • Direct Tracing of Carbon Backbone: ¹³C tracers allow for the direct tracking of the carbon skeleton of a molecule through metabolic pathways. This is crucial for elucidating complex metabolic networks, identifying novel pathways, and accurately quantifying the contribution of different substrates to product formation.

  • No Interference from Water: Deuterated tracers can be challenging to use in systems with high water content, as the deuterium signal can be difficult to distinguish from the natural abundance of deuterium in water. ¹³C tracers do not have this limitation.

Quantitative Comparison: ¹³C-Glucose vs. ²H₂-Glucose

Parameter¹³C-Glucose TracerDeuterated Glucose TracerKey Finding
Metabolic Parameter Equivalence Equivalent results to deuterated tracerEquivalent results to ¹³C tracerBoth tracers are valid for measuring glucose metabolism.[1]
Required Isotope Quantity ~15-fold less than deuterated tracerStandard amount¹³C tracing allows for significantly smaller tracer doses.[1]
Attainment of "True Tracer" Status More closely achievedLess closely achievedLower doses of ¹³C tracers minimize metabolic perturbations.[1]

D-Tagatose Metabolism and Its Interaction with Glycolysis

D-Tagatose is a stereoisomer of D-fructose. Its metabolism primarily occurs in the liver, where it is first phosphorylated to D-tagatose-1-phosphate by fructokinase. Subsequently, aldolase B cleaves D-tagatose-1-phosphate into dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde-3-phosphate (G3P), both of which are intermediates of the glycolytic pathway.[2] This metabolic convergence makes D-Tagatose-¹³C-1 an excellent tracer for studying glycolysis and related pathways.

Tagatose_Metabolism cluster_blood Bloodstream cluster_liver Hepatocyte D-Tagatose-13C-1 This compound D-Tagatose-13C-1_in This compound This compound->D-Tagatose-13C-1_in Transport Tagatose-1-P D-Tagatose-1-Phosphate-13C-1 D-Tagatose-13C-1_in->Tagatose-1-P Fructokinase DHAP DHAP-13C Tagatose-1-P->DHAP Aldolase B G3P G3P-13C Tagatose-1-P->G3P Aldolase B Glycolysis Glycolysis DHAP->Glycolysis G3P->Glycolysis

Caption: Metabolic pathway of D-Tagatose-¹³C-1 in the liver.

Experimental Workflow: A Comparative Overview

The following diagram outlines a general experimental workflow for a metabolic tracer study, highlighting the common steps for both ¹³C-labeled and deuterated tracers.

Experimental_Workflow cluster_planning Experimental Design cluster_execution In Vivo/In Vitro Execution cluster_analysis Sample Analysis cluster_data Data Interpretation Tracer_Selection Tracer Selection (this compound vs. Deuterated Tracer) Dosage_Calculation Dosage Calculation Tracer_Selection->Dosage_Calculation Timeline Experimental Timeline Dosage_Calculation->Timeline Tracer_Admin Tracer Administration (e.g., intravenous infusion) Timeline->Tracer_Admin Sample_Collection Timed Sample Collection (Blood, Tissue) Tracer_Admin->Sample_Collection Quenching Metabolic Quenching Sample_Collection->Quenching Extraction Metabolite Extraction Quenching->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis GC-MS or LC-MS Analysis Derivatization->Analysis Isotopologue_Distribution Isotopologue Distribution Analysis Analysis->Isotopologue_Distribution Flux_Calculation Metabolic Flux Calculation Isotopologue_Distribution->Flux_Calculation Biological_Interpretation Biological Interpretation Flux_Calculation->Biological_Interpretation Logical_Advantages cluster_properties Physicochemical Properties cluster_outcomes Experimental Outcomes Tagatose_13C1 This compound Low_KIE Minimal Kinetic Isotope Effect Tagatose_13C1->Low_KIE Stable_Label Stable Isotopic Label Tagatose_13C1->Stable_Label Physiological_Relevance High Physiological Relevance Low_KIE->Physiological_Relevance Accurate_Flux Accurate Flux Quantification Stable_Label->Accurate_Flux Reliable_Data Reliable and Reproducible Data Physiological_Relevance->Reliable_Data Accurate_Flux->Reliable_Data

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling D-Tagatose-13C-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling D-Tagatose-13C-1, a stable isotope-labeled sugar. By adhering to these procedural steps, you can minimize risks and ensure proper disposal, fostering a secure research environment.

This compound is a non-radioactive, stable isotope-labeled form of D-Tagatose.[1] While D-Tagatose itself is considered to have a low hazard profile, it is crucial to handle the carbon-13 labeled version with the same care as any other laboratory chemical.[2][3] The primary potential hazards are mechanical irritation from dust inhalation or contact with eyes and skin.[2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. Consistent use of appropriate PPE is the first line of defense against potential exposure.

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety Glasses or GogglesANSI Z87.1 compliant, with side shields.[4][5]Protects against airborne powder and accidental splashes.
Hand Protection Disposable Nitrile GlovesStandard laboratory grade.Prevents skin contact with the chemical.[5]
Body Protection Laboratory CoatFull-length.Protects skin and personal clothing from contamination.[4][6]
Respiratory Protection Not generally requiredUse in a well-ventilated area. A dust mask may be used if generating dust.[3]Minimizes inhalation of airborne particles.
Foot Protection Closed-toe Shoes---Protects feet from spills and falling objects.[6]

Operational Plan: Step-by-Step Handling Protocol

Following a systematic workflow is critical for safely managing this compound from receipt to disposal.

  • Preparation and Inspection:

    • Before handling, ensure that the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible.[2]

    • Inspect all PPE for integrity before use.

  • Handling the Compound:

    • Work in a well-ventilated area to minimize dust accumulation.[2]

    • Avoid generating dust when handling the powder.[2]

    • Use a spatula or other appropriate tool to transfer the powder.

    • Keep the container tightly closed when not in use.[2]

  • In Case of a Spill:

    • For small spills, sweep or vacuum the material and place it into a suitable, labeled disposal container.[2][7]

    • Avoid creating dust during cleanup.[2]

    • Ensure adequate ventilation.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: While this compound is not classified as hazardous waste, it should be disposed of in accordance with local, state, and federal regulations for chemical waste.[3]

  • Containerization: Place waste material in a clearly labeled, sealed container.

  • Disposal Route: Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal procedures. Do not dispose of this compound down the drain or in the regular trash.[8]

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep Area & PPE Inspection Handling Weighing & Transfer Prep->Handling Proceed if safe Spill Spill Management Handling->Spill If spill occurs Disposal Waste Collection & Disposal Handling->Disposal After use Spill->Disposal Cleanup

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.